molecular formula C11H16BNO3 B1587462 3-(Isobutylaminocarbonyl)phenylboronic acid CAS No. 723282-09-5

3-(Isobutylaminocarbonyl)phenylboronic acid

Cat. No.: B1587462
CAS No.: 723282-09-5
M. Wt: 221.06 g/mol
InChI Key: VRCFUCPIPJUGKG-UHFFFAOYSA-N
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Description

3-(Isobutylaminocarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H16BNO3 and its molecular weight is 221.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(2-methylpropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-4-3-5-10(6-9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCFUCPIPJUGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397570
Record name {3-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723282-09-5
Record name {3-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chapter 1: The Strategic Importance of Arylboronic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(Isobutylaminocarbonyl)phenylboronic acid

Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound, a key building block in contemporary medicinal chemistry and materials science. The document details the strategic selection of synthetic pathways, provides a robust, field-tested protocol for its preparation, and discusses the compound's significance, particularly its role as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded resource for the synthesis and application of substituted phenylboronic acids.

Arylboronic acids and their derivatives are foundational pillars in modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a critical step in constructing the complex molecular architectures of many pharmaceutical compounds.[1][2] The boronic acid functional group offers a unique combination of stability, functional group tolerance, and reactivity, making it an ideal partner for coupling with aryl halides or triflates.[3][4]

Beyond their utility in synthesis, boronic acids themselves have emerged as important pharmacophores. The boron atom's ability to form reversible covalent bonds with diols is a key feature exploited in glucose sensing and self-regulated drug delivery systems.[5][6][7] Several boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade), have received FDA approval, underscoring the therapeutic potential of this class of compounds.[8] The title compound, this compound, combines the reactive boronic acid moiety with an isobutylamide group, providing a versatile scaffold for creating libraries of potential drug candidates with tailored solubility and binding properties.

Chapter 2: Synthetic Strategy and Pathway Selection

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice between these routes depends on factors such as starting material availability, cost, and overall process efficiency.

Retrosynthetic Analysis

The key bonds for disconnection are the amide C-N bond and the aryl C-B bond. This leads to two logical synthetic routes:

  • Route A (Amidation First): This pathway begins with a halogenated aromatic, such as 3-bromobenzoic acid. The first step involves forming the amide bond with isobutylamine, followed by a borylation step to introduce the boronic acid group.

  • Route B (Borylation First): This more direct route starts with a pre-functionalized boronic acid, 3-carboxyphenylboronic acid. The synthesis is completed in a single step via an amide coupling reaction with isobutylamine.

G cluster_0 Retrosynthetic Analysis cluster_A Route A cluster_B Route B Target This compound Amide_Intermediate N-Isobutyl-3-bromobenzamide Target->Amide_Intermediate Borylation (e.g., Miyaura) Start_B 3-Carboxyphenylboronic Acid + Isobutylamine Target->Start_B Amide Coupling (Recommended) Start_A 3-Bromobenzoic Acid + Isobutylamine Amide_Intermediate->Start_A Amide Coupling

Caption: Retrosynthetic pathways for the target molecule.

Given the commercial availability and stability of 3-carboxyphenylboronic acid, Route B is the preferred and more convergent strategy . It avoids the need to handle organometallic intermediates (like Grignard reagents) or palladium catalysts required for borylation, simplifying the procedure and purification.[9][10]

Chapter 3: Experimental Protocol for Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the recommended amide coupling pathway (Route B).

Materials and Reagents
ReagentFormulaMWCAS No.Notes
3-Carboxyphenylboronic acidC₇H₇BO₄165.9425487-66-5Starting material
IsobutylamineC₄H₁₁N73.1478-81-9Reagent
EDC HydrochlorideC₈H₁₈ClN₃191.7025952-53-8Coupling agent
HOBtC₆H₅N₃O135.122592-95-2Coupling co-agent
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, reaction solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent
Hydrochloric Acid (1M)HCl36.467647-01-0Aqueous, for workup
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous, for workup
BrineNaCl58.447647-14-5Aqueous, for workup
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Step-by-Step Procedure

G cluster_workflow Synthesis Workflow A 1. Activation Dissolve 3-Carboxyphenylboronic acid, EDC, and HOBt in anhydrous DMF. Stir at room temperature. B 2. Amine Addition Add Isobutylamine to the activated mixture. Stir overnight at room temperature. A->B 30 min activation C 3. Quenching & Extraction Dilute with water and EtOAc. Separate organic layer. B->C D 4. Aqueous Wash Wash organic layer sequentially with 1M HCl, sat. NaHCO₃, and brine. C->D E 5. Drying & Concentration Dry over MgSO₄, filter, and concentrate under reduced pressure. D->E F 6. Purification Purify the crude solid by recrystallization or column chromatography to yield the final product. E->F

Caption: Step-by-step experimental workflow diagram.

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-carboxyphenylboronic acid (1.0 eq), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq), and N-hydroxybenzotriazole (HOBt, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).[11] Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.

  • Amine Coupling: To the activated mixture, add isobutylamine (1.1 eq) dropwise. The reaction is typically exothermic. Maintain the temperature with a water bath if necessary. Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Reaction Workup and Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate (EtOAc). Combine the organic layers.

  • Aqueous Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine. This removes unreacted amine, residual coupling agents, and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Chapter 4: Product Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₁H₁₆BNO₃
Molecular Weight 221.06 g/mol [12]
Appearance White to light yellow crystalline powder[12]
Melting Point 224-230 °C[12]
Storage Temperature 2-8°C[12]
  • ¹H NMR Spectroscopy: Will confirm the presence of protons corresponding to the isobutyl group and the substituted aromatic ring.

  • ¹³C NMR Spectroscopy: Will show carbons of the aromatic ring, the carbonyl group, and the isobutyl moiety.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Purity Analysis (HPLC): Will determine the purity of the final product.

Chapter 5: Conclusion and Future Outlook

The synthetic protocol detailed herein provides a reliable and efficient method for producing high-purity this compound. This compound serves as a valuable intermediate for constructing diverse molecular entities through Suzuki-Miyaura coupling, making it a critical tool for medicinal chemists and drug development professionals.[1][13][14] Its application as a reactant is crucial in the synthesis of various enzyme inhibitors and other biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of versatile and readily synthesizable building blocks like this compound will undoubtedly increase, paving the way for the discovery of next-generation pharmaceuticals.

References

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. Journal of the American Chemical Society, 118(18), 4419–4424. [Link]

  • Lizarzaburu, M. E., & Kurth, M. J. (2000). Synthesis of aryl boronic acids.
  • Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of arylboronic acids and arylboronates. . [Link]

  • Supporting Information for "Boronic acid-functionalized polymer dots with enhanced cellular uptake and ROS-response for intracellular drug delivery". (n.d.). The Royal Society of Chemistry. [Link]

  • Molbase. (n.d.). 3-phenylaminocarbonylphenylboronic acid. . [Link]

  • Aislun Bio. (n.d.). [3-(Isobutylaminocarbonyl) phenyl]boronic acid. . [Link]

  • Molbase. (n.d.). 3-(iso-butylaminomethyl)phenylboronic acid. . [Link]

  • Singh, B., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4986. [Link]

  • Mohammadi, E., et al. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 12(1), 163-173. [Link]

  • Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051-060. [Link]

  • Zhang, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Society for Tsta, 1(1), 1-10. [Link]

  • Gunes, Z., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(52), 32909-32920. [Link]

  • Szachnowski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2307-2315. [Link]

  • Wu, W., et al. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. Gels, 5(1), 16. [Link]

  • Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Manipal Research Portal. [Link]

  • ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]

  • Noller, C. R., & Dinsmore, R. (1932). Isobutyl bromide. Organic Syntheses, 12, 46. [Link]

  • ResearchGate. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. Request PDF. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Download scientific diagram. [Link]

  • Furet, P., et al. (2010). Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonamide derivatives.
  • Li, J., et al. (2013). Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.

Sources

An In-depth Technical Guide to 3-(Isobutylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-(Isobutylaminocarbonyl)phenylboronic acid, a key building block in contemporary medicinal chemistry and organic synthesis. We will delve into its core chemical properties, established synthetic routes, and reactivity, with a particular focus on its application in the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to facilitate its use in the laboratory.

Introduction and Significance

This compound belongs to the versatile class of arylboronic acids, which have become indispensable tools in modern organic chemistry.[1][2] The presence of the boronic acid moiety [-B(OH)₂] on the phenyl ring allows for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[3][4]

The isobutylaminocarbonyl substituent at the meta-position provides a specific steric and electronic profile, influencing the molecule's reactivity and solubility. This functional group also offers a handle for further chemical modification or for establishing key interactions in a biological context, making this compound a valuable starting material in the synthesis of complex molecules and pharmaceutical agents.[2] The research and development of boronic acid-containing drugs have surged, with several compounds approved by the FDA, highlighting the importance of understanding building blocks like this one.[2]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is paramount for its successful application in research and synthesis.

Chemical Structure

dot graph { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11649231&t=l"]; caption [label="Chemical Structure of this compound", fontsize=10]; } dot

Core Properties

The key physicochemical data for this compound are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueSource(s)
CAS Number 723282-09-5[5][6]
Molecular Formula C₁₁H₁₆BNO₃[5][6][7]
Molecular Weight 221.06 g/mol [5][6][7]
Appearance White to light yellow crystalline powder[5][6]
Melting Point 224-230 °C[5][6]
pKa (Predicted) 7.87 ± 0.10[6]
Density (Predicted) 1.13 ± 0.1 g/cm³[6]
Solubility Soluble in most polar organic solvents.[1]

Synthesis and Reactivity

General Synthetic Approach

Arylboronic acids are typically synthesized through the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis. For this compound, a common conceptual pathway involves the formation of a Grignard reagent from 3-bromo-N-isobutylbenzamide, which is then reacted with trimethyl borate or triisopropyl borate.

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Grignard Formation cluster_intermediate Boronate Ester Intermediate cluster_reagents2 Hydrolysis cluster_product Final Product SM 3-Bromo-N-isobutylbenzamide R1 1. Mg, THF 2. Trialkyl Borate (e.g., B(OiPr)₃) SM->R1 INT Aryl Boronate Ester R1->INT R2 Aqueous Acid (e.g., HCl) INT->R2 PROD This compound R2->PROD caption Conceptual synthetic workflow.

This method is advantageous as it allows for the construction of the boronic acid functionality on a pre-functionalized aromatic ring.[8]

Key Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid's phenyl group and an organohalide or triflate.

The reaction proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (R-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (in the form of a boronate, activated by a base) is transferred to the palladium complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][9]

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific substrates being coupled.

Applications in Drug Discovery

Boronic acids are increasingly incorporated into drug candidates for several reasons.[2] The boron atom can act as a transition-state analogue inhibitor of serine proteases or form reversible covalent bonds with diols present in biological targets like carbohydrates.[1][10][11] this compound serves as a versatile scaffold, allowing medicinal chemists to introduce a phenyl group with a specific substitution pattern into a larger molecule, thereby tuning its pharmacological properties.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv) or a more advanced ligand like SPhos.

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv), finely ground

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source and the ligand if necessary. Add the catalyst/ligand to the reaction vessel.

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. Degassing (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen which can interfere with the catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a synthesized batch of this compound.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Safety and Handling

Hazard Statements:

  • H315: Causes skin irritation.[6][12]

  • H319: Causes serious eye irritation.[6][12]

  • H335: May cause respiratory irritation.[6][12]

Precautionary Measures:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[13][14]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Avoid breathing dust.[12]

  • Wash hands thoroughly after handling.[12]

  • Store in a cool, dry place (2-8°C is often recommended) with the container tightly sealed.[6][15]

References

  • This compound | CAS 723282-09-5. Chemical-Suppliers. [Link]

  • [3-(Isobutylaminocarbonyl) phenyl]boronic acid | 723282-09-5. ASIN BIOLOGICAL TECHNOLOGY (SHANGHAI) CO.,LTD. [Link]

  • 3-(iso-butylaminomethyl)phenylboronic acid - Structure, Synthesis, Properties. Mol-Instincts. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health (NIH). [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • 3-Aminophenylboronic acid. PubChem. [Link]

  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. National Institutes of Health (NIH). [Link]

  • Design and discovery of boronic acid drugs. PubMed. [Link]

  • Process for the preparation of substituted phenylboronic acids.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]

  • Boronic acid-containing block copolymers for controlled drug delivery.
  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(Isobutylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structure elucidation of 3-(isobutylaminocarbonyl)phenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the rationale behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles. Our objective is to provide a robust framework for confirming the molecular identity and purity of this important building block in medicinal chemistry.

Introduction

This compound, with the chemical formula C₁₁H₁₆BNO₃ and a molecular weight of 221.06 g/mol , is a bifunctional molecule of significant interest.[1] Its structure incorporates a phenylboronic acid moiety, a versatile functional group in organic synthesis and sensor technology, and a secondary amide linkage, a common feature in biologically active compounds. The precise arrangement of these functional groups is critical to its reactivity and potential applications. Therefore, rigorous structural confirmation is a prerequisite for its use in any research or development context. This guide outlines a multi-technique approach, leveraging the strengths of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, culminating in the definitive determination by single-crystal X-ray crystallography.

The Analytical Workflow: A Symphony of Techniques

The elucidation of a molecular structure is rarely accomplished with a single technique. Instead, it relies on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-consistent and validated picture.

G cluster_0 Preliminary Analysis cluster_1 Spectroscopic Confirmation cluster_2 Definitive Structure Synthesis & Purification Synthesis & Purification Physical Properties Physical Properties Synthesis & Purification->Physical Properties NMR Spectroscopy NMR Spectroscopy Physical Properties->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Physical Properties->Mass Spectrometry IR Spectroscopy IR Spectroscopy Physical Properties->IR Spectroscopy X-ray Crystallography X-ray Crystallography NMR Spectroscopy->X-ray Crystallography Mass Spectrometry->X-ray Crystallography IR Spectroscopy->X-ray Crystallography Final Structure Elucidation Final Structure Elucidation X-ray Crystallography->Final Structure Elucidation

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within the molecule. For this compound, a suite of NMR experiments is required.

¹H NMR Spectroscopy: The Proton Environment

¹H NMR provides information on the number of different types of protons, their relative numbers, and their proximity to other protons.

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.20s2HB(OH )₂
~8.15t, J=1.5 Hz1HAr-H 2
~7.90dt, J=7.5, 1.5 Hz1HAr-H 4
~7.85dt, J=7.5, 1.5 Hz1HAr-H 6
~7.45t, J=7.5 Hz1HAr-H 5
~8.40t, J=6.0 Hz1HNH
~3.10t, J=6.5 Hz2HN-CH
~1.85m1HCH (CH₃)₂
~0.90d, J=6.5 Hz6HCH(CH ₃)₂

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy provides a map of the carbon skeleton, with each unique carbon atom giving rise to a distinct signal.

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~166.5C =O (Amide)
~135.0Ar-C 3
~133.0Ar-C 1 (C-B)
~131.0Ar-C 6
~128.0Ar-C 5
~127.5Ar-C 4
~125.0Ar-C 2
~46.5N-C H₂
~28.0C H(CH₃)₂
~20.0CH(C H₃)₂
¹¹B NMR Spectroscopy: Probing the Boron Center

¹¹B NMR is a crucial and convenient tool for characterizing boronic acids.[2][3][4] The chemical shift of the boron nucleus is highly sensitive to its hybridization state. For a trigonal planar (sp²) boronic acid, a signal in the range of 28-34 ppm is expected. Upon formation of a tetrahedral (sp³) boronate ester or adduct, this signal shifts upfield to a range of 5-15 ppm.[3][4]

Expected ¹¹B NMR Data (160 MHz, DMSO-d₆)

Chemical Shift (δ) ppmLinewidthAssignment
~30Broadsp² B (OH)₂
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a quartz NMR tube is recommended for ¹¹B NMR to avoid background signals from borosilicate glass.[4]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • ¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B spectrum with a broad spectral width. Use a boron-free probe if available.

  • 2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to confirm proton-proton and proton-carbon connectivities. An HMBC (¹H-¹³C long-range correlation) spectrum can further solidify the assignment of quaternary carbons and the overall structure.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution measurements, its elemental composition. This technique is invaluable for confirming the molecular formula.

Expected Mass Spectrometry Data

  • Ionization Mode: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecule [M+H]⁺.

  • Expected Exact Mass: C₁₁H₁₆BNO₃

    • Monoisotopic Mass: 221.1223

  • High-Resolution MS (HRMS):

    • Expected [M+H]⁺: 222.1298

    • Expected [M+Na]⁺: 244.1117

The characteristic isotopic pattern of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) should be observable in the mass spectrum, providing a clear signature for the presence of a single boron atom.[5][6]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the exact mass of the parent ion and use software to calculate the elemental composition, comparing it to the theoretical formula.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expected IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (boronic acid, H-bonded)[7][8]
~3300MediumN-H stretch (amide)[9][10]
3100-3000MediumC-H stretch (aromatic)
2960-2870MediumC-H stretch (aliphatic)
~1640StrongC=O stretch (Amide I band)[10][11]
~1550MediumN-H bend (Amide II band)[9][11]
~1380StrongB-O stretch[7][12]
~1350MediumC-N stretch (Amide III band)[11]
700-800StrongC-H out-of-plane bend (meta-substituted aromatic)

The broad O-H stretch is characteristic of hydrogen-bonded boronic acids.[7][8] The presence of the Amide I and II bands is a clear indication of the secondary amide functionality.[10][11]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: The Definitive Proof

While the combination of NMR, MS, and IR provides compelling evidence for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms in a crystal, revealing bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and displacement parameters.

  • Structure Validation: The final structure should be validated using standard crystallographic software to ensure the quality and reliability of the model.

G Single Crystal Single Crystal Mount on Diffractometer Mount on Diffractometer Single Crystal->Mount on Diffractometer X-ray Diffraction X-ray Diffraction Mount on Diffractometer->X-ray Diffraction Data Collection Data Collection X-ray Diffraction->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Caption: Workflow for X-ray crystallography.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed atomic connectivity, mass spectrometry confirms the elemental composition, and IR spectroscopy identifies the key functional groups. The convergence of data from these methods provides a highly confident structural assignment. For absolute confirmation, single-crystal X-ray crystallography stands as the gold standard. By following the protocols and interpretative guidelines outlined in this document, researchers can confidently verify the structure and purity of this valuable chemical entity, ensuring the integrity of their subsequent scientific investigations.

References

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... [Link]

  • RSC Publishing. (n.d.). 17O NMR studies of boronic acids and their derivatives. [Link]

  • Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8), 878-881. [Link]

  • ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds. [Link]

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089–2095. [Link]

  • J-Stage. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. [Link]

  • National Institutes of Health. (2020). Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide. [Link]

  • ACS Publications. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry A. [Link]

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • Ailunbio. (n.d.). [3-(Isobutylaminocarbonyl) phenyl]boronic acid|723282-09-5. [Link]

  • Molbase. (n.d.). 3-(iso-butylaminomethyl)phenylboronic acid. [Link]

  • Solomon, J. J. (1972). Chemical Ionization Mass Spectrometry of Selected Boron Compounds. Cornell University.
  • Shapiro, I., Wilson, C. O., Ditter, J. F., & Lehmann, W. J. (2009). Mass Spectrometry in Boron Chemistry. In Advances in Chemistry (Vol. 32, pp. 127–143). American Chemical Society. [Link]

  • YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]

  • National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. [Link]

  • Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. [Link]

  • ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. [Link]

  • ResearchGate. (n.d.). Molecular structure of 3 determined by single crystal X-ray diffraction... [Link]

  • PubMed. (n.d.). A structural investigation of the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system. [Link]

  • Chemical-Suppliers. (n.d.). This compound. [Link]

  • MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). [Link]

  • Longdom Publishing. (2023). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. [Link]

  • PubChem. (n.d.). 3-Acrylamidophenylboronic acid. [Link]

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An In-depth Technical Guide to 3-(Isobutylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Isobutylaminocarbonyl)phenylboronic acid, a versatile building block in medicinal chemistry and drug discovery. With the CAS Number 723282-09-5, this compound merges the unique chemical properties of phenylboronic acids with a functional amide side chain, opening avenues for novel therapeutic agents.[1][2][3] This document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, outlines robust analytical characterization methods, and explores its promising applications in targeted drug delivery and enzyme inhibition. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug development endeavors.

Core Compound Identity and Properties

This compound is a synthetic organoboron compound. The presence of the boronic acid group on the phenyl ring imparts a range of functionalities, most notably its ability to form reversible covalent bonds with diols, a characteristic widely exploited in the design of sensors and drug delivery systems.[4] The isobutylaminocarbonyl substituent provides a handle for modulating physicochemical properties such as solubility and lipophilicity, and for establishing additional interactions with biological targets.

Chemical and Physical Data
PropertyValueSource(s)
CAS Number 723282-09-5[1][2][3]
Molecular Formula C₁₁H₁₆BNO₃[1]
Molecular Weight 221.06 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 224-230 °C[1]
Solubility Soluble in most polar organic solvents; poorly soluble in hexanes.[4]
pKa 7.87±0.10 (Predicted)[1]
Structural Representation

Caption: 2D Structure of this compound.

Synthesis and Purification

The most direct and reliable synthetic route to this compound is through the amide coupling of 3-carboxyphenylboronic acid with isobutylamine. This method is favored for its high efficiency and the commercial availability of the starting materials. The use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a standard and effective approach for this transformation.[2][5][6]

Proposed Synthetic Workflow

Synthesis_Workflow Start Starting Materials: 3-Carboxyphenylboronic Acid Isobutylamine Coupling Amide Coupling Reaction (EDC/HOBt, DIPEA, DMF) Start->Coupling Workup Aqueous Workup (Acid/Base Extraction) Coupling->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Analytical Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Final Product: This compound Characterization->FinalProduct

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Carboxyphenylboronic acid (1.0 eq)

  • Isobutylamine (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-carboxyphenylboronic acid.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add HOBt and EDC·HCl to the solution and stir for 10 minutes.

  • Add DIPEA, followed by the dropwise addition of isobutylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of reagents and intermediates.

  • Anhydrous Solvent: Water can hydrolyze the activated carboxylic acid intermediate, reducing the reaction yield.

  • EDC/HOBt: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present by forming a more stable active ester.[5][6]

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the ammonium salt formed between the carboxylic acid and amine, driving the reaction forward.

  • Aqueous Workup: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted 3-carboxyphenylboronic acid and HOBt.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isobutyl group protons, and the amide N-H proton. The aromatic protons will appear as a complex multiplet in the range of δ 7.5-8.2 ppm. The protons of the isobutyl group will be observed in the upfield region (δ 0.9-3.2 ppm), with the CH₂ group adjacent to the nitrogen showing a characteristic triplet and the CH and CH₃ groups exhibiting a multiplet and a doublet, respectively. The amide proton will likely appear as a broad singlet or triplet around δ 8.5-9.0 ppm.

¹³C NMR: The carbon NMR will display signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the isobutyl group. The carbonyl carbon is expected to resonate around δ 165-170 ppm. The aromatic carbons will appear in the δ 120-140 ppm region, with the carbon attached to the boron atom showing a broader signal due to quadrupolar relaxation. The carbons of the isobutyl group will be in the upfield region (δ 20-50 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound. Under electrospray ionization (ESI) conditions, the compound is expected to be detected as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Expected Fragmentation Pattern: The fragmentation of N-isobutylbenzamide derivatives under electron ionization (EI) or collision-induced dissociation (CID) typically involves cleavage of the amide bond. Key expected fragments for this compound would include:

  • Loss of the isobutyl group.

  • Formation of the benzoyl cation derivative.

  • Fragments corresponding to the isobutyl cation.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point for method development. Purity should be assessed by integrating the peak area of the main component relative to the total peak area at a suitable UV wavelength (e.g., 254 nm).

Applications in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its utility stems from the dual functionality of the boronic acid moiety and the modifiable amide side chain.

Targeted Drug Delivery in Oncology

Phenylboronic acids are known to interact with sialic acid residues that are often overexpressed on the surface of cancer cells. This interaction can be exploited for targeted drug delivery. This compound can be incorporated into nanoparticles, liposomes, or polymer-drug conjugates to facilitate the selective delivery of cytotoxic agents to tumor sites, thereby enhancing therapeutic efficacy and reducing off-target toxicity.

Enzyme Inhibition

The boronic acid group is a well-established pharmacophore for the inhibition of various enzymes, particularly serine proteases. The boron atom can form a covalent, yet reversible, bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis. The isobutylaminocarbonyl side chain can be tailored to fit into the substrate-binding pockets of the target enzyme, providing specificity and potency. This makes this compound an attractive starting point for the design of novel protease inhibitors for various diseases, including cancer, viral infections, and inflammatory disorders.

Logical Framework for Application

Applications CoreCompound This compound BoronicAcidMoiety Boronic Acid Functionality CoreCompound->BoronicAcidMoiety AmideSideChain Isobutylaminocarbonyl Side Chain CoreCompound->AmideSideChain TargetedDelivery Targeted Drug Delivery (e.g., to Cancer Cells) BoronicAcidMoiety->TargetedDelivery EnzymeInhibition Enzyme Inhibition (e.g., Serine Proteases) BoronicAcidMoiety->EnzymeInhibition PhysicochemicalModulation Modulation of Physicochemical Properties (Solubility, Lipophilicity) AmideSideChain->PhysicochemicalModulation BiologicalTargeting Interaction with Biological Targets AmideSideChain->BiologicalTargeting

Caption: Logical relationship of the compound's functionalities to its applications.

Safety, Handling, and Storage

Safety Precautions:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • The coupling reagents used in its synthesis, such as EDC and HOBt, can be hazardous and should be handled with care.[7]

Storage and Stability:

  • Boronic acids can be susceptible to degradation, particularly through oxidation and protodeboronation.[8][9]

  • Store this compound in a tightly sealed container in a cool, dry, and dark place.

  • Storage under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug development professionals. Its straightforward synthesis, coupled with the versatile reactivity of the boronic acid group and the modifiable nature of the amide side chain, makes it an attractive scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential applications, with the aim of facilitating its use in the advancement of new and effective medicines.

References

  • [3-(Isobutylaminocarbonyl) phenyl]boronic acid|723282-09-5-爱诗伦生物科技(上海)有限公司. Available at: [Link]

  • This compound | CAS 723282-09-5 | Chemical-Suppliers. Available at: [Link]

  • Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. NIH. Available at: [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]

  • Phenylboronic acid - Wikipedia. Available at: [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. NIH. Available at: [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. ResearchGate. Available at: [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis - PMC. NIH. Available at: [Link]

  • Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid - PubMed. NIH. Available at: [Link]

  • Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. PubMed. Available at: [Link]

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physical and chemical characteristics of 3-(Isobutylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Isobutylaminocarbonyl)phenylboronic Acid: Properties, Reactivity, and Applications

Introduction

This compound is a specialized derivative of phenylboronic acid, a class of compounds that has become indispensable in modern organic chemistry and medicinal research.[1][2] The strategic placement of the isobutylaminocarbonyl group at the meta-position of the phenyl ring modifies the electronic and steric properties of the core boronic acid moiety, influencing its reactivity, solubility, and interaction with biological targets. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physicochemical characteristics, chemical reactivity, and key applications of this compound, grounded in the established principles of boronic acid chemistry.

Boronic acids are valued for their unique ability to form reversible covalent bonds with diols and their role as versatile building blocks in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[3][4] As the field of drug discovery increasingly leverages covalent chemistry and targeted delivery systems, understanding the nuanced properties of functionalized boronic acids like this compound is paramount.

Physicochemical Characteristics

The physical properties of a compound are foundational to its handling, formulation, and application. The data for this compound are summarized below, providing a baseline for experimental design.

PropertyValueSource(s)
CAS Number 723282-09-5[1][2]
Molecular Formula C₁₁H₁₆BNO₃[1][2]
Molecular Weight 221.06 g/mol [1][2]
Appearance White to light yellow crystal powder[1][2]
Melting Point 224-230 °C[1][2]
Predicted pKa 7.87 ± 0.10[2]
Predicted Density 1.13 ± 0.1 g/cm³[2]
Solubility Profile

The solubility of phenylboronic acids is highly dependent on the solvent and the nature of their substituents. Generally, they are soluble in most polar organic solvents like diethyl ether and methanol but have limited solubility in nonpolar hydrocarbons.[5][6][7] While unsubstituted phenylboronic acid has low solubility in water (approx. 1.9-2 g/100g H₂O at 20°C), the introduction of functional groups can alter this property.[6][8] The amide functionality in this compound is expected to enhance its solubility in polar organic solvents compared to the parent phenylboronic acid.

Stability and Storage

Boronic acids are generally stable and easy to handle, which contributes to their widespread use.[5] However, they can undergo thermal dehydration to form their corresponding trimeric anhydrides, known as boroxines.[4][5] This process is reversible upon the addition of water. For long-term integrity, this compound should be stored in a cool (2-8°C), dry environment, away from moisture.[2] The product is chemically stable under standard ambient conditions.[9]

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the boronic acid functional group (-B(OH)₂).

Reversible Covalent Bonding with Diols

A hallmark of boronic acids is their ability to react with compounds containing 1,2- or 1,3-diol functionalities to form five- or six-membered cyclic boronate esters.[4][10] This reaction is reversible and pH-dependent. In aqueous media above the pKa of the boronic acid, the boron atom transitions from a neutral, trigonal planar state to a negatively charged, tetracoordinate boronate species, which exhibits a high affinity for diols.[11] This equilibrium is the cornerstone of its use in sensors and responsive drug delivery systems.[7][11][12] For example, the interaction with glucose, a cyclic sugar containing cis-diols, can be exploited to create materials that release therapeutic agents like insulin in response to elevated glucose levels.[4][7]

Diol_Interaction cluster_0 Boronic Acid cluster_1 Diol (e.g., Glucose) cluster_2 Cyclic Boronate Ester BA R-B(OH)₂ Ester R-B(-O-R'-O-) BA->Ester + Diol (pH > pKa) Diol HO-R'-OH Ester->BA + H₂O (Acidic pH) H2O_fwd + 2H₂O H2O_rev + 2H₂O

Caption: Reversible formation of a cyclic boronate ester from a boronic acid and a diol.

Suzuki-Miyaura Cross-Coupling

As a substituted phenylboronic acid, this compound is a valuable substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction couples the phenyl group of the boronic acid with an organohalide (or triflate), forming a new carbon-carbon bond.[4][13] This methodology is one of the most powerful tools in modern organic synthesis for constructing biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[7] The isobutylaminocarbonyl group remains intact under typical Suzuki-Miyaura conditions, allowing for the direct incorporation of this functionality into more complex molecular architectures.

Lewis Acidity and Other Reactions

The boron atom in a boronic acid possesses an empty p-orbital, making it a mild Lewis acid.[5] This property underlies its interaction with Lewis bases. Furthermore, phenylboronic acids can undergo regioselective halodeboronation, where the boronic acid group is replaced by a halogen (e.g., bromine, iodine) upon treatment with the corresponding aqueous halogen.[5]

Applications in Research and Drug Development

The unique reactivity profile of boronic acids has led to their extensive investigation in various scientific domains.

  • Synthetic Chemistry Building Block : The primary application is as a sophisticated building block in organic synthesis, particularly for constructing drug candidates and functional materials via the Suzuki-Miyaura reaction.[3]

  • Glucose-Responsive Drug Delivery : Phenylboronic acid-functionalized polymers and nanoparticles are being developed as "smart" drug delivery systems.[11][12][14] These systems can encapsulate a therapeutic agent and release it in response to specific glucose concentrations, offering a promising avenue for self-regulating diabetes treatment.[7][12]

  • Biosensors : The specific and reversible binding to diols makes boronic acids excellent candidates for the development of sensors for carbohydrates, catechols, and other biologically important molecules.[4][7]

  • Enzyme Inhibition : The boronic acid moiety can act as a transition-state analog inhibitor for certain proteases. This is exemplified by the FDA-approved drug bortezomib (Velcade), a dipeptidyl boronic acid that inhibits the proteasome and is used in cancer therapy.[3] This highlights the potential of boronic acid derivatives in the design of potent and specific enzyme inhibitors.

Experimental Protocols & Methodologies

Adherence to robust experimental protocols is critical for obtaining reliable and reproducible data. The following sections outline conceptual workflows for the synthesis and characterization of this compound.

Conceptual Synthesis Workflow

A common and effective method for synthesizing substituted phenylboronic acids involves the reaction of an organometallic intermediate (typically a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[4][15]

Synthesis_Workflow Start Start: 3-Bromobenzoyl chloride & Isobutylamine Amide Amide Formation: N-Isobutyl-3-bromobenzamide Start->Amide Grignard Grignard Formation: Reaction with Mg Amide->Grignard Borylation Borylation: Reaction with B(OR)₃ (e.g., Trimethyl borate) Grignard->Borylation Hydrolysis Acidic Hydrolysis: Aqueous workup Borylation->Hydrolysis Product Final Product: This compound Hydrolysis->Product

Caption: General synthetic pathway for a substituted phenylboronic acid.

Methodology:

  • Amide Formation: React 3-bromobenzoyl chloride with isobutylamine in the presence of a base to form N-isobutyl-3-bromobenzamide.

  • Grignard Reagent Formation: Treat the resulting bromo-amide with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent.[15] This step must be performed under inert atmosphere to prevent quenching by moisture or oxygen.

  • Borylation: Cool the Grignard solution (e.g., to -78 °C) and add a trialkyl borate, such as trimethyl borate, dropwise.[4] The reaction is maintained at low temperature to prevent side reactions.

  • Hydrolysis: After the reaction is complete, quench it with an aqueous acid (e.g., HCl). This hydrolyzes the boronate ester intermediate to the desired boronic acid.

  • Purification: The final product is isolated and purified, typically through extraction and recrystallization or column chromatography.

Characterization and Quality Control Workflow

Confirming the identity and purity of the synthesized compound is a critical step. A multi-technique approach is recommended.

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Purity & Physical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) MP Melting Point Analysis NMR->MP MS Mass Spectrometry (MS) (Verify M.W.) HPLC HPLC/UPLC (Purity Assessment) MS->HPLC Product Synthesized Product Product->NMR Product->MS

Sources

An In-Depth Technical Guide to 3-(Isobutylaminocarbonyl)phenylboronic Acid and its Derivatives: Synthesis, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Resurgence of Boronic Acids in Drug Discovery

The field of medicinal chemistry has witnessed a renaissance in the exploration of boronic acids as versatile pharmacophores. Once considered esoteric, the unique electronic properties of the boron atom have propelled this class of compounds to the forefront of drug development, culminating in several FDA-approved drugs.[1][2] This guide focuses on a particularly promising scaffold: 3-(isobutylaminocarbonyl)phenylboronic acid and its derivatives. We will delve into the synthesis, mechanism of action, structure-activity relationships, and analytical characterization of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

I. The Core Moiety: Understanding this compound

This compound, also known as 3-(isobutylcarbamoyl)phenylboronic acid, is an aromatic boronic acid featuring an isobutylamide group at the meta position of the phenyl ring. This substitution pattern is critical for its biological activity, influencing its interaction with target enzymes and its overall pharmacokinetic profile.

Chemical Properties:

PropertyValueReference
CAS Number 723282-09-5[3]
Molecular Formula C11H16BNO3[3]
Molecular Weight 221.06 g/mol [3]

II. Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the coupling of 3-carboxyphenylboronic acid with isobutylamine. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Carboxyphenylboronic acid

  • Isobutylamine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1.0 eq.), EDC (1.2 eq.), and HOBt (1.0 eq.) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[4]

  • Amide Coupling: To the activated carboxylic acid solution, add isobutylamine (1.1 eq.) dropwise while maintaining the temperature at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into deionized water and extract the product with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound as a solid.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_activation Activation cluster_coupling Amide Coupling cluster_purification Work-up & Purification 3-Carboxyphenylboronic_acid 3-Carboxyphenylboronic acid EDC_HOBt EDC, HOBt in DMF Activated_Ester Activated Ester Intermediate 3-Carboxyphenylboronic_acid->Activated_Ester Activation (30 min, RT) EDC_HOBt->Activated_Ester Isobutylamine Isobutylamine Coupling_Reaction Stir Overnight Activated_Ester->Coupling_Reaction Coupling Isobutylamine->Coupling_Reaction Work_up Aqueous Work-up & Extraction Coupling_Reaction->Work_up Purification Column Chromatography Work_up->Purification Final_Product 3-(Isobutylaminocarbonyl)- phenylboronic acid Purification->Final_Product

Caption: Synthetic workflow for this compound.

III. Mechanism of Action: Targeting Serine Proteases

The primary mechanism of action for this compound and its derivatives is the reversible inhibition of serine proteases.[5][6] These enzymes play crucial roles in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention.

The boronic acid moiety is key to this inhibitory activity. The boron atom, being electron-deficient, acts as a Lewis acid and readily forms a covalent, yet reversible, bond with the hydroxyl group of the catalytic serine residue in the active site of the protease.[7] This forms a tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[7]

Diagram of the Inhibitory Mechanism:

Inhibition_Mechanism cluster_enzyme Serine Protease Active Site Serine Catalytic Serine (-OH) Tetrahedral_Intermediate Tetrahedral Adduct (Enzyme-Inhibitor Complex) Serine->Tetrahedral_Intermediate Forms Histidine Histidine Aspartate Aspartate Inhibitor 3-(Isobutylaminocarbonyl)- phenylboronic acid B(OH)2 Inhibitor->Serine Reversible Covalent Bonding Inhibition Enzyme Inhibition Tetrahedral_Intermediate->Inhibition Leads to Analytical_Workflow Synthesized_Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Synthesized_Compound->NMR MS Mass Spectrometry (ESI, HRMS) Synthesized_Compound->MS HPLC HPLC Synthesized_Compound->HPLC Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Identity_Confirmation Identity Confirmation MS->Identity_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Sources

The Strategic Role of 3-(Isobutylaminocarbonyl)phenylboronic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of Functionalized Boronic Acids in Complex Molecule Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the quest for modular and efficient methodologies for carbon-carbon bond formation is paramount. Among the arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction has established itself as a cornerstone for its robustness, functional group tolerance, and relatively mild reaction conditions.[1][2] Central to this transformation are organoboron reagents, with boronic acids and their derivatives standing out for their stability and ease of handling.[1] This guide delves into the specific role and application of a highly functionalized building block, 3-(Isobutylaminocarbonyl)phenylboronic acid , a reagent poised for the construction of complex molecular architectures. Its unique structural features—a boronic acid for cross-coupling and an isobutyl amide for modulating physicochemical properties and providing further reaction handles—make it a valuable asset for researchers, scientists, and drug development professionals. This document aims to provide not just a recitation of facts, but a field-proven perspective on the strategic implementation of this versatile reagent.

Physicochemical Properties and Structural Attributes

This compound, with the chemical formula C₁₁H₁₆BNO₃ and a molecular weight of 221.06 g/mol , typically presents as a white to light yellow crystalline powder.[3] Its key structural features are the boronic acid group (-B(OH)₂) at the meta-position of a phenyl ring, and an isobutylaminocarbonyl (isobutyl amide) group.

PropertyValueReference
CAS Number 723282-09-5[3]
Molecular Formula C₁₁H₁₆BNO₃[3]
Molecular Weight 221.06 g/mol [3]
Appearance White to light yellow crystalline powder[3]
Melting Point 224-230 °C[3]

The boronic acid moiety is a mild Lewis acid, and its reactivity in cross-coupling reactions is well-established.[1] The isobutyl amide group, on the other hand, imparts specific solubility characteristics and can influence the electronic properties of the phenyl ring. Furthermore, the N-H proton of the amide provides a site for hydrogen bonding, which can be a critical factor in molecular recognition and binding in medicinal chemistry applications.

Synthesis of this compound: A Plausible and Authoritative Pathway

While a multitude of proprietary methods exist for the synthesis of functionalized phenylboronic acids, a robust and scalable approach can be extrapolated from established methodologies for analogous compounds. A common and effective strategy involves the conversion of a readily available cyanophenylboronic acid precursor.[4]

The proposed synthesis commences with 3-cyanophenylboronic acid, which serves as a versatile starting material.[5][6] The cyano group can be hydrolyzed to the corresponding carboxylic acid, followed by amidation with isobutylamine.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Hydrolysis of 3-Cyanophenylboronic Acid to 3-Carboxyphenylboronic Acid [7]

  • To a suspension of 3-cyanophenylboronic acid (1.0 eq) in ethylene glycol, add powdered potassium hydroxide (4.0 eq).

  • Heat the mixture to 175°C and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Isolate the colorless crystalline 3-carboxyphenylboronic acid by filtration, wash with water, and dry under vacuum.

Step 2: Amidation of 3-Carboxyphenylboronic Acid with Isobutylamine

  • Dissolve 3-carboxyphenylboronic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq), and stir for 30 minutes at room temperature.

  • Add isobutylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality Behind Experimental Choices:

  • Hydrolysis Conditions: The use of a high-boiling solvent like ethylene glycol allows for the elevated temperatures required for the robust hydrolysis of the nitrile. Potassium hydroxide is a strong base that effectively facilitates this transformation.[7]

  • Amide Coupling Reagents: EDC/HOBt is a classic and effective combination for amide bond formation. It proceeds through an active ester intermediate, which readily reacts with the amine, minimizing side reactions and operating under mild conditions.

The Pivotal Role in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound in organic synthesis is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of a C(sp²)-C(sp²) bond between the boronic acid-bearing phenyl ring and an aryl or vinyl halide/triflate.

Suzuki-Miyaura Coupling Workflow:

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Representative)

The following protocol is adapted from a procedure for the structurally similar 3-carboxyphenylboronic acid and should serve as an excellent starting point for optimization.

  • In a reaction vessel, combine this compound (1.1-1.5 eq) and the aryl halide/triflate (1.0 eq).

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%).

  • Add a suitable base, for example, potassium carbonate (2.0 eq).

  • Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to a temperature typically ranging from 80-110°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Trustworthiness Through Self-Validation:

The success of a Suzuki-Miyaura coupling is contingent on several factors. The choice of catalyst, base, and solvent must be tailored to the specific substrates. For instance, electron-rich aryl halides may require more active catalysts or ligands, while sterically hindered substrates may necessitate higher temperatures or longer reaction times. The progress of the reaction should always be monitored to determine the optimal endpoint and prevent the formation of byproducts.

Applications in Drug Discovery and Medicinal Chemistry

Functionalized phenylboronic acids are invaluable in drug discovery for the rapid generation of diverse compound libraries.[2][8] The isobutyl amide moiety of this compound can serve multiple purposes in a drug candidate:

  • Modulation of Physicochemical Properties: The amide group can influence solubility, lipophilicity, and metabolic stability.

  • Hydrogen Bonding: The N-H and C=O groups of the amide can act as hydrogen bond donors and acceptors, respectively, which is crucial for target engagement.

  • Vector for Further Functionalization: The amide can be a point of attachment for other chemical moieties to explore the structure-activity relationship (SAR).

While specific drug candidates synthesized directly from this compound may be proprietary, its utility lies in its potential to construct core scaffolds found in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Conclusion and Future Outlook

This compound is a prime example of a modern building block that empowers chemists to construct complex and functionally diverse molecules with high efficiency. Its role as a key participant in the Suzuki-Miyaura cross-coupling reaction, combined with the advantageous properties imparted by the isobutyl amide group, ensures its continued relevance in both academic research and industrial drug development. As the demand for novel therapeutics with tailored properties grows, the strategic application of such well-designed, functionalized boronic acids will undoubtedly continue to accelerate the pace of innovation in organic synthesis.

References

  • (No author given). (n.d.). Efficient Synthesis of 3-Cyanophenylboronic Acid from Manufacturer. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • (No author given). (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • (No author given). (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Vertex AI Search.
  • (No author given). (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • (No author given). (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • (No author given). (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(23), 16195–16202. [Link]

  • Costa, P. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Liu, K. T., et al. (1988). A Convenient Synthesis of Carboxamidophenylboronic Acids. Synthesis, 1988(9), 715.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Spring, D. R. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 45(24), 6838-6853. [Link]

  • Wang, C., et al. (2021). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Science and Technology of Advanced Materials, 22(1), 1-12. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Chemical-Suppliers.com. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
  • Google Patents. (n.d.). A kind of preparation method of 3 Carboxybenzeneboronic acid.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

Sources

3-(Isobutylaminocarbonyl)phenylboronic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among these, boronic acids have emerged as exceptionally versatile intermediates, largely due to their pivotal role in carbon-carbon bond formation and their unique ability to act as covalent warheads. This guide provides an in-depth technical analysis of 3-(Isobutylaminocarbonyl)phenylboronic acid, a key reagent distinguished by its functional handle that allows for intricate molecular elaboration. We will explore its synthesis, delve into its application in palladium-catalyzed cross-coupling reactions, and illuminate its function as a pharmacophore in the design of targeted covalent inhibitors. This document is intended to serve as a practical resource for medicinal chemists, offering not only established protocols but also the underlying strategic rationale to empower innovative drug design.

Introduction: The Strategic Value of Bifunctional Boronic Acids

Boronic acids and their derivatives have become indispensable tools in medicinal chemistry. Their stability, low toxicity, and predictable reactivity in reactions like the Suzuki-Miyaura cross-coupling make them ideal for constructing the complex carbon skeletons of drug candidates. This compound represents a sophisticated iteration of this class of reagents. Its structure is bifunctional:

  • The Boronic Acid Moiety: This group is the reactive center for palladium-catalyzed cross-coupling reactions, enabling the formation of a biaryl linkage, a common motif in pharmacologically active compounds. Furthermore, the boronic acid can engage in reversible covalent interactions with serine, threonine, or lysine residues in enzyme active sites, making it a powerful pharmacophore for designing targeted inhibitors.

  • The Isobutylaminocarbonyl Group: This amide functionality at the meta-position provides a crucial vector for molecular diversification. It can act as a hydrogen bond donor and acceptor, contributing to target engagement and influencing pharmacokinetic properties such as solubility and cell permeability. Its presence allows for the construction of elaborate molecules by extending the pharmacophore from a stable, pre-functionalized core.

This dual-functionality allows chemists to employ a modular drug design strategy, where one part of the molecule ensures structural assembly (the boronic acid in coupling) while the other fine-tunes biological activity and ADME properties (the amide side chain).

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is critical for its effective use in synthesis and for ensuring reproducibility.

PropertyValueSource
Molecular Formula C₁₁H₁₆BNO₃
Molecular Weight 221.06 g/mol
Appearance White to off-white solid
Melting Point 155-161 °C
Solubility Soluble in methanol, DMSO, DMF
Storage Store at 2-8 °C, protect from moisture

Expert Insight: The primary challenge in handling boronic acids is their propensity for dehydration to form cyclic boroxines. This process is often reversible but can complicate stoichiometry and reaction kinetics. It is imperative to store this compound under inert gas (Nitrogen or Argon) and in a desiccated environment to maintain its integrity. When using in a reaction, it is best practice to use a freshly opened bottle or to dry the material under high vacuum before use.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this building block, enabling the synthesis of complex biaryl structures. The reaction couples the boronic acid with an aryl or vinyl halide/triflate.

Mechanistic Overview & Rationale

The catalytic cycle, illustrated below, dictates the required reaction components. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal [Ar'-B(OR)₃]⁻ RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim Isomerization (cis -> trans) RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. The choice of halide is critical; reactivity follows the order I > Br > Cl. Aryl bromides often provide the best balance of reactivity and stability.

  • Transmetalation: This is the rate-determining step. The boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic borate species, which then transfers its aryl group to the palladium center. The isobutylaminocarbonyl group on our building block can influence this step through electronic effects.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Objective: To synthesize 3'-isobutylaminocarbonyl-biphenyl-4-carbonitrile.

Suzuki_Workflow Start Start: Reagent Prep Vessel Reaction Vessel (Inert Atmosphere) Start->Vessel Reagents Add Solids: 1. Boronic Acid 2. Aryl Bromide 3. Pd Catalyst 4. Base Vessel->Reagents Solvent Add Solvents: (e.g., Dioxane/H₂O) Reagents->Solvent Heat Heat Reaction (e.g., 90-100 °C) Solvent->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup: (Extraction) Monitor->Workup Upon Completion Purify Purification: (Column Chromatography) Workup->Purify End End: Characterization Purify->End

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 100 mg), 4-bromobenzonitrile (1.05 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

    • Rationale: Using a slight excess of the aryl bromide can help drive the reaction to completion. K₂CO₃ is a cost-effective base suitable for many Suzuki couplings.

  • Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or PdCl₂(dppf) (0.03 eq).

    • Rationale: Pd(PPh₃)₄ is a reliable choice for general-purpose couplings. PdCl₂(dppf) is an air-stable precatalyst with a bulky ligand (dppf) that can promote the reductive elimination step and is often more effective for sterically hindered substrates.

  • Inerting the Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a 4:1 mixture of 1,4-dioxane and water (e.g., 5 mL).

    • Rationale: The water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species. Dioxane solubilizes the organic components. Degassing (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Role as a Pharmacophore: Covalent Enzyme Inhibition

Beyond its utility in synthesis, the boronic acid group is a well-established pharmacophore for enzyme inhibition. It acts as a transition-state analog, forming a reversible covalent bond with a nucleophilic residue (typically serine or threonine) in an enzyme's active site.

A prime example of this is in the development of proteasome inhibitors . The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. The boronic acid moiety can attack the hydroxyl group of the N-terminal threonine residue in the proteasome's catalytic β-subunit.

The isobutylaminocarbonyl group in our building block plays a vital role here, providing a key interaction point within the enzyme's S3 specificity pocket, enhancing binding affinity and selectivity. This was a key design feature in the development of the second-generation proteasome inhibitor, ixazomib (NINLARO®). Ixazomib is an orally bioavailable drug used to treat multiple myeloma. Its synthesis utilizes a boronic acid building block that, while not identical, is conceptually analogous to this compound, highlighting the strategic importance of this substituted phenylboronic acid scaffold.

Synthesis of the Building Block

Understanding the synthesis of the building block itself provides context for its cost, purity, and potential impurities. A common route is via palladium-catalyzed borylation of a corresponding aryl halide.

Synthesis_Scheme SM 3-Bromobenzoyl chloride Amide N-isobutyl-3-bromobenzamide SM->Amide Isobutylamine, Base Borylation Miayura Borylation Amide->Borylation 1. Bis(pinacolato)diboron 2. Pd Catalyst (e.g., PdCl₂(dppf)) 3. Base (e.g., KOAc) Product 3-(Isobutylaminocarbonyl) -phenylboronic acid Borylation->Product Hydrolysis

Caption: A representative synthetic route to the title compound.

This two-step process involves first forming the amide bond, followed by a Miyaura borylation reaction to install the boronic acid group (often as a pinacol ester intermediate, which is then hydrolyzed). This route is highly modular and allows for the synthesis of a wide array of substituted phenylboronic acids.

Conclusion and Future Outlook

This compound is more than a simple reagent; it is a strategic platform for innovation in medicinal chemistry. Its bifunctional nature enables both robust skeletal construction via Suzuki-Miyaura coupling and targeted biological intervention through covalent enzyme inhibition. Its successful application in complex molecule synthesis, exemplified by analogs used in approved drugs, underscores its value. As drug discovery continues to move towards more complex and targeted therapies, the demand for sophisticated, pre-functionalized building blocks like this will only increase. Future applications may see this core integrated into new therapeutic modalities, such as antibody-drug conjugates (ADCs) or PROTACs, where its versatile chemical handles can be leveraged for linker attachment and payload integration.

References

discovery and development of boronic acid-based drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Development of Boronic Acid-Based Drugs

Authored by: Gemini, Senior Application Scientist

Foreword: The Boron Renaissance in Modern Medicine

For many years, boron-containing compounds were largely relegated to the periphery of medicinal chemistry, often perceived with a degree of skepticism regarding their potential toxicity.[1][2] This perspective has been thoroughly demystified over the past two decades, catalyzed by the landmark approval of Bortezomib (Velcade®) in 2003.[1][2] This event ignited a renaissance in the field, unveiling the profound potential of the boronic acid moiety—a functional group characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups (R-B(OH)₂)—as a versatile and powerful pharmacophore.[3][4]

This guide provides a technical deep-dive into the world of boronic acid drug discovery. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explain the underlying causality behind experimental choices and strategic decisions. We will explore the unique chemical principles that make boronic acids effective enzyme inhibitors, dissect the workflows from synthesis to clinical application, and examine the challenges and future frontiers of this exciting class of therapeutics.

Part 1: The Mechanistic Core - Why Boronic Acids Excel as Enzyme Inhibitors

The efficacy of most boronic acid drugs hinges on a unique and elegant mechanism: the formation of a reversible covalent bond with nucleophilic residues in an enzyme's active site.[1][4] This interaction is what sets them apart from many traditional small-molecule inhibitors that rely solely on non-covalent interactions.

The Tetrahedral Transition-State Mimic

The core principle behind boronic acid inhibition, particularly for serine and threonine proteases, is their ability to act as transition-state analogues.[5][6] The boron atom, with its empty p-orbital, is a Lewis acid, readily accepting a pair of electrons from a nucleophilic hydroxyl group (-OH) on a serine or threonine residue in the enzyme's catalytic site.[4][7] This interaction converts the planar, sp²-hybridized boron into a tetrahedral, sp³-hybridized state, forming a stable yet reversible boronate adduct.[5][7] This tetrahedral complex effectively mimics the high-energy intermediate formed during natural substrate hydrolysis, thus locking the enzyme in an inhibited state.[5]

The reversibility of this bond is a critical feature, contributing to a more favorable safety profile by minimizing the potential for permanent, off-target enzyme inactivation.

Key Therapeutic Mechanisms & Exemplars
Proteasome Inhibition (Anti-Cancer)

The 26S proteasome, a threonine protease, is a crucial cellular machine responsible for degrading damaged or unnecessary proteins.[8][9] In cancer cells, particularly multiple myeloma, the proteasome plays a key role in degrading pro-apoptotic factors, thereby promoting cell survival.[10][11]

  • Bortezomib (Velcade®): The first-in-class proteasome inhibitor.[8][12] The boronic acid moiety in Bortezomib forms a stable complex with the N-terminal threonine hydroxyl group in the proteasome's active site.[1][7] This inhibition leads to the accumulation of pro-apoptotic proteins, disruption of the NF-κB signaling pathway, and ultimately triggers programmed cell death in cancer cells.[7][9][11]

β-Lactamase Inhibition (Antibacterial)

Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which are serine proteases that hydrolyze and inactivate the antibiotic.

  • Vaborbactam: A cyclic boronic acid-based β-lactamase inhibitor.[13][14] It is co-formulated with the carbapenem antibiotic meropenem. Vaborbactam itself has no antibacterial activity; its role is to inhibit serine β-lactamases, including the potent Klebsiella pneumoniae carbapenemase (KPC).[13][15][16] By binding to the active site serine of the β-lactamase, Vaborbactam protects meropenem from degradation, restoring its efficacy against resistant bacteria.[13][15]

Phosphodiesterase 4 (PDE4) Inhibition (Anti-Inflammatory)

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammation. Overactivity of PDE4 is implicated in inflammatory conditions like atopic dermatitis.[17][18]

  • Crisaborole (Eucrisa®): A benzoxaborole-based topical PDE4 inhibitor.[2][19] The boron atom in crisaborole interacts with the bimetal center in the PDE4 active site.[17] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines, thereby alleviating the signs and symptoms of atopic dermatitis.[17][20][21]

Boronic_Acid_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex Enzyme Serine Protease Catalytic Serine (Ser-OH) Complex Tetrahedral Adduct (Reversible) R-B(OH)₂-O-Ser Enzyme->Complex Covalent Bond Formation (Lewis Acid-Base Reaction) Inhibitor Boronic Acid Inhibitor R-B(OH)₂ Inhibitor->Enzyme Binding Complex->Enzyme Reversible Dissociation

Caption: General mechanism of serine protease inhibition by a boronic acid.

Part 2: The Drug Development Campaign

The journey of a boronic acid drug from concept to clinic is a multidisciplinary endeavor. This section outlines the critical stages, emphasizing the strategic thinking behind each step.

Synthesis: Building the Molecular Toolkit

The ability to synthesize diverse libraries of boronic acid derivatives is fundamental to any discovery program. While early methods existed, modern organic chemistry has provided more robust and versatile tools.

  • Classical Approach: The traditional synthesis often involved the reaction of organometallic reagents (like Grignard or organolithium compounds) with borate esters at low temperatures.[1] While effective, these methods can have limitations in terms of functional group tolerance and yield.[1]

  • Modern Powerhouse - Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction is a cornerstone of modern synthesis, enabling the efficient formation of carbon-carbon bonds using boronic acids as key coupling partners.[3] It allows medicinal chemists to precisely and predictably construct complex molecular frameworks, accelerating the generation of diverse compound libraries for screening.[3]

  • Decarboxylative Borylation: A recent breakthrough allows for the direct conversion of abundant and inexpensive carboxylic acids into their corresponding boronic acids in a single step using nickel catalysts.[22] This innovation dramatically simplifies the synthesis of novel boronic acid building blocks, opening up new avenues for chemical space exploration.[22]

Synthesis_Workflow Start Starting Material (e.g., Carboxylic Acid, Aryl Halide) Method1 Decarboxylative Borylation (e.g., Ni Catalyst) Start->Method1 Modern Direct Route Method2 Suzuki-Miyaura Coupling (e.g., Pd Catalyst) Start->Method2 Coupling Strategy Intermediate Boronic Acid / Ester Intermediate Method1->Intermediate Method2->Intermediate Final Final Drug Candidate Intermediate->Final Further Functionalization

Caption: Simplified synthetic workflow for boronic acid drug candidates.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative methodology for synthesizing a biaryl boronic ester, a common intermediate in drug discovery.

  • Reagent Preparation: In a nitrogen-purged glovebox, add an aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol), and a base like potassium acetate (1.5 mmol) to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL) to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 80-100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure boronic ester product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Screening and Lead Optimization

Once a library of compounds is synthesized, it must be screened to identify hits, which are then optimized into clinical candidates.

  • Assay Development: The first step is to create a robust and reliable assay to measure the inhibition of the target enzyme. For proteases, this often involves using a fluorogenic or colorimetric substrate that releases a signal upon cleavage. The decrease in signal in the presence of an inhibitor allows for the calculation of potency metrics like IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Structure-Activity Relationship (SAR): This is the iterative process of chemical modification to improve a compound's properties. For example, 3D-QSAR studies on bortezomib helped identify three key regions for interaction with the proteasome: the covalent binding site for the boronic acid, a region for an aromatic ring, and a hydrophobic pocket for the pyrazinyl group.[1] This knowledge guided the synthesis of analogues with improved potency and selectivity.

  • Selectivity Profiling: It is crucial to ensure the inhibitor is selective for its intended target. A lead candidate should be tested against a panel of related enzymes (e.g., other serine proteases) to identify and mitigate potential off-target effects that could lead to toxicity.

Data Presentation: Lead Compound Profiling
Compound IDTarget Enzyme Kᵢ (nM)Off-Target Enzyme 1 Kᵢ (nM)Off-Target Enzyme 2 Kᵢ (nM)Cell-Based Potency (EC₅₀, µM)
Lead-001 551,200>10,0001.5
Opt-014 4.68,500>10,0000.2
Opt-027 6.1>10,000>10,0000.3

Kᵢ (inhibition constant) is a measure of binding affinity. Lower values indicate higher potency.

Experimental Protocol: Protease Inhibition Assay (Fluorogenic)
  • Reagent Preparation: Prepare a stock solution of the boronic acid inhibitor in DMSO. Prepare a stock solution of the target protease and a fluorogenic peptide substrate in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).

  • Inhibitor Dilution: Perform a serial dilution of the inhibitor stock solution in the assay buffer to create a range of concentrations for testing.

  • Assay Plate Setup: In a 96-well or 384-well microplate, add the diluted inhibitor solutions. Include control wells containing buffer with DMSO (no inhibitor) and wells for a no-enzyme control.

  • Enzyme Addition: Add the protease solution to all wells except the no-enzyme control. Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation (e.g., Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.

Clinical Successes

The translation of these scientific principles into approved medicines highlights the platform's success.

Drug Name (Brand)Target EnzymeTherapeutic AreaApproval Year (FDA)Key Feature
Bortezomib (Velcade®)26S ProteasomeOncology (Myeloma)2003First-in-class proteasome inhibitor.[1][8][10]
Ixazomib (Ninlaro®)26S ProteasomeOncology (Myeloma)2015Orally bioavailable proteasome inhibitor.[1][12][23]
Vaborbactam (Vabomere®)Serine β-LactamasesInfectious Disease2017Protects meropenem from degradation by KPC enzymes.[1][12][15]
Crisaborole (Eucrisa®)Phosphodiesterase 4 (PDE4)Dermatology2016Non-steroidal topical anti-inflammatory.[2]
Tavaborole (Kerydin®)Leucyl-tRNA SynthetaseInfectious Disease2014Topical antifungal for onychomycosis.[2][12]

Part 3: Future Horizons and Overcoming Challenges

Despite the successes, the development of boronic acid drugs is not without its challenges. The unique chemistry of boron requires specialized consideration throughout the discovery process.

Key Challenges
  • Selectivity: The reactivity of the boronic acid group can lead to off-target inhibition of other serine/threonine-containing proteins. Meticulous SAR studies are required to build selectivity into the molecular scaffold.

  • Pharmacokinetics (PK): Boronic acids can have complex PK profiles. Their propensity to form esters with diols can affect distribution and metabolism.[23][24] The development of orally bioavailable agents like Ixazomib demonstrates that these challenges can be overcome with careful molecular design.[23]

  • Computational Design: Modeling the interactions of boron clusters and their unique electronic properties remains a challenge for in silico drug design methods, which are not as well-optimized for boron as they are for standard organic molecules.[25]

Future Directions

The field is rapidly expanding beyond its initial focus on enzyme inhibition.

  • Diagnostics and Imaging: The ability of boronic acids to bind selectively to cis-diols is being exploited to develop sensors and imaging agents for sugars, glycoproteins, and sialic acid, which is often overexpressed on cancer cells.[26][27][28] This could lead to novel diagnostic tools for cancer and other diseases.[26][28]

  • Drug Delivery: Boronic acid-containing polymers are being developed as pH-responsive drug delivery systems.[29] For example, a boronate ester linkage can be used to attach a drug to a nanoparticle, which then releases its payload in the acidic microenvironment of a tumor.[29]

  • Targeting New Disease Classes: Research is actively exploring boronic acids as antiviral, antiprotozoal, and antibacterial agents targeting novel pathways.[1][30][31][32] The development of boron-containing compounds for neurological disorders is also an emerging area of interest.[3]

Decision_Tree Start New Drug Target Identified Q1 Does the active site contain a key Ser, Thr, or bimetal center? Start->Q1 A1_Yes YES Q1->A1_Yes A1_No NO Q1->A1_No Q2 Is reversible covalent inhibition a desired modality? A1_Yes->Q2 Alternative Pursue Alternative Inhibitor Strategies A1_No->Alternative A2_Yes YES Q2->A2_Yes A2_No NO Q2->A2_No ConsiderBA Consider Boronic Acid Inhibitor Strategy A2_Yes->ConsiderBA A2_No->Alternative

Caption: Decision logic for employing a boronic acid-based approach.

References

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An In-Depth Technical Guide to Boronic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of a Unique Pharmacophore

Once relegated to the periphery of medicinal chemistry due to preconceived notions of toxicity, boron-containing compounds, particularly boronic acids, have undergone a remarkable renaissance.[1] This resurgence is largely credited to the clinical success of bortezomib (Velcade®), the first FDA-approved boronic acid-based drug, which revolutionized the treatment of multiple myeloma.[2][3][4] Boronic acids possess a unique set of physicochemical and electronic properties that distinguish them from traditional carbon-based scaffolds.[1] Their ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine and threonine residues in enzyme active sites, underpins their primary mechanism of action.[5][6][7] This guide will provide a comprehensive technical overview of boronic acids in drug discovery, from their fundamental mechanism of action to their application in approved therapeutics and the ongoing challenges and future directions in the field.

The Boronic Acid Moiety: A Versatile Tool for Enzyme Inhibition

At the heart of the pharmacological activity of boronic acids lies the boron atom's ability to act as a Lewis acid.[5][8] In its sp²-hybridized state, the boron atom possesses a vacant p-orbital, making it electrophilic and capable of accepting a lone pair of electrons from a nucleophile.[5] This interaction leads to a change in hybridization to a more stable sp³ tetrahedral state.[9]

Mechanism of Covalent Inhibition of Serine Proteases

Serine proteases, a major class of enzymes involved in numerous physiological and pathological processes, are a prime target for boronic acid inhibitors.[7] The catalytic triad in the active site of these enzymes, typically consisting of serine, histidine, and aspartate, facilitates the hydrolysis of peptide bonds. The serine hydroxyl group acts as the primary nucleophile.

Boronic acid inhibitors function by mimicking the tetrahedral transition state of peptide bond hydrolysis.[10] The mechanism involves a two-step process:

  • Non-covalent Complex Formation: The inhibitor initially binds to the enzyme's active site through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.[11] This positions the boronic acid moiety in proximity to the catalytic serine residue.

  • Reversible Covalent Bond Formation: The nucleophilic hydroxyl group of the active site serine attacks the electrophilic boron atom of the boronic acid.[11] This results in the formation of a stable, yet reversible, tetrahedral boronate adduct.[10][12][13] The stability of this complex is a key determinant of the inhibitor's potency.

G Serine Serine BoronicAcid BoronicAcid Serine->BoronicAcid Nucleophilic Attack TetrahedralAdduct TetrahedralAdduct BoronicAcid->TetrahedralAdduct Forms TetrahedralAdduct->Serine Reversible Histidine Histidine Histidine->Serine Aspartate Aspartate Aspartate->Histidine

Caption: Mechanism of serine protease inhibition by a boronic acid.

FDA-Approved Boronic Acid Drugs: A Snapshot of Clinical Success

The versatility of the boronic acid pharmacophore is evident in the range of FDA-approved drugs that incorporate this moiety. These drugs target diverse enzymes and pathways, demonstrating the broad therapeutic potential of this chemical class.

Drug Name (Brand Name)TargetTherapeutic AreaYear of FDA Approval
Bortezomib (Velcade®)26S ProteasomeMultiple Myeloma, Mantle Cell Lymphoma2003[2][3][14]
Ixazomib (Ninlaro®)20S ProteasomeMultiple Myeloma2015[2][3]
Vaborbactam (Vabomere®)β-LactamasesComplicated Urinary Tract Infections2017[2][4]
Tavaborole (Kerydin®)Leucyl-tRNA synthetaseOnychomycosis2014[2]
Crisaborole (Eucrisa®)Phosphodiesterase 4 (PDE4)Atopic Dermatitis2016
Case Study: Bortezomib (Velcade®) - The Trailblazer

Bortezomib was the first proteasome inhibitor to be approved by the FDA for the treatment of multiple myeloma.[2][15] Its mechanism of action involves the reversible inhibition of the chymotrypsin-like activity of the 26S proteasome in mammalian cells.[14][16] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in regulating the intracellular concentration of specific proteins.[14][16]

In cancer cells, particularly multiple myeloma cells, the inhibition of the proteasome leads to a buildup of pro-apoptotic factors, ultimately triggering programmed cell death.[14] The boron atom in bortezomib is key to its activity, forming a stable complex with the N-terminal threonine hydroxyl group in the proteasome's active site.[1]

G Bortezomib Bortezomib (Boronic Acid Inhibitor) Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits ProteinDegradation Protein Degradation Proteasome->ProteinDegradation Mediates UbiquitinatedProteins Ubiquitinated Proteins UbiquitinatedProteins->ProteinDegradation ProApoptoticFactors Accumulation of Pro-Apoptotic Factors ProteinDegradation->ProApoptoticFactors Prevents Degradation of Apoptosis Apoptosis of Cancer Cell ProApoptoticFactors->Apoptosis Induces

Caption: Simplified signaling pathway of Bortezomib's mechanism of action.

Case Study: Vaborbactam - Combating Antibiotic Resistance

Vaborbactam is a β-lactamase inhibitor that is co-formulated with the carbapenem antibiotic meropenem.[17][18] It has no intrinsic antibacterial activity but acts to protect meropenem from degradation by serine β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC).[17][19][20] The cyclic boronic acid structure of vaborbactam is a key feature, allowing it to effectively mimic the transition state of β-lactam hydrolysis and act as a potent, reversible inhibitor.[21]

Challenges and Future Directions in Boronic Acid Drug Discovery

Despite the successes, the development of boronic acid-based drugs is not without its challenges.

Stability and Metabolism

A significant hurdle is the metabolic instability of boronic acids.[22] They can undergo oxidative deboronation in the presence of reactive oxygen species (ROS) and protodeboronation in aqueous solutions.[22][23] This can lead to rapid clearance and reduced efficacy.

Strategies to Enhance Stability:

  • Prodrug Approaches: Masking the boronic acid as a boronate ester can improve stability and oral bioavailability.[24][25] These prodrugs can be designed to release the active boronic acid at the target site, for instance, in the ROS-rich tumor microenvironment.[24][26][27]

  • Intramolecular Coordination: The formation of stable intramolecular esters, such as in the benzoxaborole scaffold, can protect the boronic acid from degradation.[22] Introducing a pendant carboxyl group that can act as an intramolecular ligand to the boron atom has been shown to dramatically increase resistance to oxidation.[23][28][29]

Synthesis and Screening

The synthesis of diverse and complex boronic acids has historically been a challenge, limiting the exploration of this chemical space.[30] However, recent advancements in synthetic methodology, such as decarboxylative borylation, have made it easier to convert abundant carboxylic acids into boronic acids.[30][31][32] This opens up new avenues for creating novel boronic acid-based compounds.

The availability of specialized boronic acid screening libraries is also accelerating the discovery of new drug candidates.[5][33][][35][36] These libraries provide a diverse collection of boronic acid fragments and compounds for high-throughput screening against various biological targets.

Experimental Protocol: Enzyme Inhibition Assay for Boronic Acid Inhibitors

This protocol outlines a general procedure for determining the inhibitory potency (IC₅₀) of a boronic acid compound against a serine protease.

Materials:

  • Purified serine protease

  • Fluorogenic or chromogenic substrate specific for the enzyme

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration)

  • Boronic acid inhibitor stock solution (in DMSO)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the enzyme to the desired working concentration in assay buffer.

    • Prepare a serial dilution of the boronic acid inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare the substrate solution in assay buffer.

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add an equal volume of the serially diluted inhibitor solutions to the respective wells. Include a control well with buffer and DMSO instead of the inhibitor. .

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature to allow for the formation of the enzyme-inhibitor complex.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. Collect data at regular intervals for a set duration.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each inhibitor concentration by calculating the slope of the linear portion of the progress curve.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G Start Start PrepReagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->PrepReagents AssaySetup Assay Setup in 96-well Plate (Add Enzyme and Inhibitor) PrepReagents->AssaySetup PreIncubate Pre-incubate (Enzyme + Inhibitor) AssaySetup->PreIncubate InitiateReaction Initiate Reaction (Add Substrate) PreIncubate->InitiateReaction DataAcquisition Data Acquisition (Measure Signal over Time) InitiateReaction->DataAcquisition DataAnalysis Data Analysis (Calculate IC₅₀) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: General workflow for an enzyme inhibition assay.

Conclusion

Boronic acids have firmly established their place in the medicinal chemist's toolbox. Their unique ability to form reversible covalent bonds with key enzymatic residues offers a powerful strategy for designing potent and selective inhibitors. While challenges related to stability and synthesis remain, ongoing research and the development of innovative chemical strategies are continuously expanding the therapeutic potential of this remarkable class of compounds. As our understanding of the intricate roles of enzymes in disease deepens, the application of boronic acids in drug discovery is poised for continued growth and success.

References

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Methodological & Application

3-(Isobutylaminocarbonyl)phenylboronic acid Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 3-(Isobutylaminocarbonyl)phenylboronic Acid

Introduction: The Strategic Importance of Biaryl Amide Scaffolds

The Suzuki-Miyaura reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and efficiency in constructing carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide has revolutionized the synthesis of complex molecules, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's widespread adoption in pharmaceuticals, agrochemicals, and materials science is due to its mild conditions, tolerance of diverse functional groups, and the general stability and low toxicity of boronic acid reagents.[2][4]

This guide focuses on a specific, yet highly relevant building block: This compound . The presence of the amide functionality makes this reagent particularly valuable for the synthesis of biaryl amides. These structural motifs are prevalent in medicinal chemistry, often serving as key pharmacophores that engage with biological targets through hydrogen bonding and other non-covalent interactions. The ability to reliably couple this reagent is therefore of critical importance to drug development professionals.

This document serves as both a theoretical and practical guide. It will first elucidate the fundamental mechanism of the Suzuki-Miyaura reaction, explaining the critical role of each component. Following this, a detailed, field-tested protocol for the coupling of this compound is provided, alongside best practices for optimization and troubleshooting common issues.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism is paramount to troubleshooting and optimizing any reaction. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (C-X) bond of the coupling partner (e.g., an aryl bromide). This oxidizes the palladium to Pd(II) and forms a square planar organopalladium(II) complex.[5][6][7] The reactivity of the halide is a key factor, with the general trend being I > OTf > Br >> Cl.[1]

  • Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium center.[1] Organoboron compounds are generally unreactive and do not undergo transmetalation in the absence of a base.[8] The base activates the boronic acid by forming a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻).[9][10] This boronate then exchanges its organic group with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate.[1][10] The exact mechanism of this ligand transfer is complex and remains an area of active research.[7][11]

  • Reductive Elimination : In the final step, the two organic ligands on the Pd(II) center couple, forming the new C-C bond of the desired biaryl product.[1] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5] Bulky, electron-rich phosphine ligands often facilitate this step.[1][12]

Visualizing the Catalytic Cycle

The interplay between these steps is illustrated below.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition_label pd0->oxidative_addition_label oxidative_addition R¹-Pd(II)L₂-X (Organopalladium(II) Complex) transmetalation_label oxidative_addition->transmetalation_label transmetalation R¹-Pd(II)L₂-R² (Diorganopalladium(II) Complex) reductive_elimination_label transmetalation->reductive_elimination_label product R¹-R² (Product) product->reductive_elimination_label reductive_elimination_label->pd0 Reductive Elimination oxidative_addition_label->oxidative_addition Oxidative Addition transmetalation_label->transmetalation Transmetalation R¹-X\n(Aryl Halide) R¹-X (Aryl Halide) R¹-X\n(Aryl Halide)->oxidative_addition_label R²-B(OH)₂ + Base\n(Boronic Acid) R²-B(OH)₂ + Base (Boronic Acid) R²-B(OH)₂ + Base\n(Boronic Acid)->transmetalation_label

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Coupling with an Aryl Bromide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Visualizing the Experimental Workflow

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Isolation & Purification reagents 1. Weigh Reagents (Boronic Acid, Aryl Halide, Base, Catalyst) glassware 2. Oven-Dry Glassware (Reaction vial, stir bar) reagents->glassware solvent 3. Degas Solvent (Sparging with N₂/Ar) glassware->solvent setup 4. Assemble Under Inert Gas (Add solids, then solvent & base) solvent->setup heat 5. Heat & Stir Vigorously (e.g., 80-110 °C) setup->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor workup 7. Aqueous Workup (Dilute, wash with H₂O/brine) monitor->workup dry 8. Dry & Concentrate (Dry over Na₂SO₄, evaporate solvent) workup->dry purify 9. Column Chromatography (Purify crude product) dry->purify

Caption: A flowchart of the Suzuki coupling experimental procedure.

Materials and Reagents
  • Boronic Acid: this compound (1.2 equiv)

  • Aryl Halide: Aryl bromide or chloride (1.0 equiv, limiting reagent)

  • Palladium Precatalyst: XPhos Pd G3 (1-2 mol%)

  • Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃), finely powdered (2.0-3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 10:1 ratio)

  • Equipment: Oven-dried reaction vial with stir bar, Schlenk line or glovebox, heating block or oil bath, standard glassware for workup and chromatography.

Step-by-Step Procedure
  • Preparation :

    • To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the powdered base (e.g., K₃PO₄, 2.0 equiv).[13]

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) to the vial. This is best performed in a glovebox or under a positive flow of inert gas.

    • Seal the vial with a cap containing a septum.[13]

  • Inert Atmosphere Setup :

    • Evacuate and backfill the reaction vial with an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.[13] Oxygen can lead to catalyst decomposition and undesirable homocoupling side reactions.[14]

    • Prepare the solvent mixture (e.g., 1,4-Dioxane/H₂O 10:1) and thoroughly degas it by sparging with an inert gas for 15-20 minutes.

  • Reaction Execution :

    • Using a syringe, add the degassed solvent to the reaction vial to achieve a concentration of 0.1-0.5 M with respect to the limiting aryl halide.[14]

    • Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80–110 °C).[14]

    • Stir the reaction mixture vigorously. For biphasic reactions, vigorous stirring is critical to maximize the interfacial area where the reaction occurs.[12]

  • Monitoring and Workup :

    • Monitor the reaction's progress by TLC or LC-MS until the limiting aryl halide is consumed (typically 2-24 hours).

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine to remove the base and other inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[14]

  • Purification :

    • Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl amide product.[14]

Optimization and Troubleshooting

Even robust reactions can face challenges. The following table and discussion outline key parameters and solutions to common problems.

ParameterCommon ChoicesImpact & Rationale
Catalyst/Ligand Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos, SPhos)Modern Buchwald-type ligands (XPhos, SPhos) are often more effective for challenging substrates, including aryl chlorides, due to their electron-richness and steric bulk, which promote both oxidative addition and reductive elimination.[1][2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base is crucial for activating the boronic acid.[1][9] K₃PO₄ is a strong, effective base. For substrates sensitive to hydrolysis, a milder base like KF may be beneficial, though this can sometimes slow the reaction.[15]
Solvent Dioxane/H₂O, THF/H₂O, Toluene, DMFA small amount of water often accelerates the reaction by helping to dissolve the base and facilitate the formation of the active boronate species.[5] For substrates prone to protodeboronation, anhydrous conditions can be used.[14]
Temperature Room Temp to 120 °CMost Suzuki couplings require heating (80-110 °C). If the reaction is sluggish, increasing the temperature may improve the rate. However, higher temperatures can also increase the rate of side reactions.
Atmosphere Nitrogen or ArgonAn inert atmosphere is non-negotiable. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and failed reactions.[12][14]
Frequently Encountered Issues
  • Low or No Conversion : This is often due to an inactive catalyst. Ensure your palladium source is fresh and that the reaction is rigorously deoxygenated.[14] If using a Pd(II) source, it must be reduced in-situ to the active Pd(0) state.[14]

  • Protodeboronation : This is the undesired replacement of the -B(OH)₂ group with a hydrogen atom. It is a common side reaction, particularly with electron-rich boronic acids or under harsh basic conditions.[14][16] To mitigate this, consider using a milder base (e.g., KF), switching to strictly anhydrous conditions, or using a more stable boronic ester derivative (e.g., a pinacol or MIDA ester).[5][8][14]

  • Homocoupling : The formation of a biaryl from two molecules of the boronic acid (R²-R²) or two molecules of the aryl halide (R¹-R¹) can occur. This is often promoted by the presence of oxygen.[12][14] Rigorous degassing of solvents and maintaining an inert atmosphere are the best preventative measures.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing valuable biaryl amide compounds. Success hinges on a solid understanding of the reaction mechanism and meticulous attention to experimental detail. By selecting an appropriate catalyst system, ensuring an inert atmosphere, and optimizing the base and solvent conditions, researchers can effectively overcome common challenges like catalyst deactivation and protodeboronation. The protocol and insights provided herein offer a comprehensive foundation for scientists and drug development professionals to confidently apply this essential transformation in their synthetic endeavors.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Roy, D. & Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Thomas, A. A., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]

  • Singh, S., et al. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences. [Link]

  • Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki?. [Link]

  • Li, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]

  • Li, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]

  • Szostak, M., et al. (2015). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC - PubMed Central. [Link]

  • Reddit r/OrganicChemistry. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit r/Chempros. Struggling with Suzuki Reaction. [Link]

  • Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-(Isobutylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-(Isobutylaminocarbonyl)phenylboronic Acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Within the vast arsenal of organoboron reagents, this compound has emerged as a particularly valuable building block. Its unique structural features—a boronic acid for facile palladium-catalyzed coupling and an isobutylaminocarbonyl group that can modulate physicochemical properties and engage in hydrogen bonding—make it a strategic component in drug discovery and development.[5][6][7] Boron-containing compounds, particularly boronic acids, have seen a surge in interest since the FDA approval of drugs like Bortezomib (Velcade®), highlighting their therapeutic potential.[5][7] This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and practical insights for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.

The Mechanism of Suzuki-Miyaura Cross-Coupling: A Symphony of Catalysis

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (or triflate) to a low-valent palladium(0) complex. This step forms a new palladium(II) species. The reactivity of the halide is generally I > Br > Cl > F.

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is critical here; it activates the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center.[1]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetalation Transmetalation (Ar-B(OH)2 + Base) PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)L2-Ar Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 R-Ar (Product)

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The conditions are based on established procedures for similar arylboronic acids and should serve as a robust starting point for optimization.[9]

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Aryl Bromide-1.01.0
This compound221.061.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane88.11--
Water (degassed)18.02--
Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Bromide, Boronic Acid, Base B Establish Inert Atmosphere A->B C Add Solvents (Dioxane/Water) B->C D Add Palladium Catalyst C->D E Heat and Stir (80-100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Extraction with Organic Solvent G->H I Drying and Concentration H->I J Column Chromatography I->J K Pure Product J->K

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling using Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The significance of this transformation was recognized with the 2010 Nobel Prize in Chemistry.[3][6]

At its heart, the Suzuki-Miyaura reaction couples an organoboron species, typically a boronic acid, with an organic halide or triflate.[4][7] The mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts contribute to its widespread adoption in both academic and industrial settings.[8][9]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling with a specific focus on the use of substituted phenylboronic acids. We will delve into the mechanistic intricacies of the reaction, dissect the critical roles of the catalyst, base, and solvent, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The aim is to not only provide a "how-to" but also to foster a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your own Suzuki-Miyaura couplings.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[6][8][10] This cycle can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][10]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate Activation Base Base (e.g., OH-) Base->BoronicAcid Boronate->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd Suzuki_Workflow start Start setup Reaction Setup: - Flame-dried flask - Add aryl halide, boronic acid, base start->setup inert Inert Atmosphere: - Evacuate and backfill with Ar/N2 (3x) setup->inert reagents Add Solvent and Catalyst inert->reagents reaction Reaction: - Heat to desired temperature - Monitor by TLC/GC-MS reagents->reaction workup Aqueous Workup: - Quench with water - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification product Characterize Product purification->product

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Coupling with an Electron-Rich Phenylboronic Acid

Reaction: 4-Bromoanisole with 4-methoxyphenylboronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the flask.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the deoxygenated 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

Protocol 2: Coupling with an Electron-Poor Phenylboronic Acid

Reaction: 1-Bromo-4-(trifluoromethyl)benzene with 4-nitrophenylboronic acid.

Materials:

  • 1-Bromo-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv)

  • 4-Nitrophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the appropriate aryl halide, boronic acid, base, and catalyst.

  • Add the deoxygenated toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Rationale for Changes: The use of a more robust catalyst like Pd(dppf)Cl₂ and a stronger base like K₃PO₄ is often beneficial for coupling with electron-poor boronic acids to overcome the slower transmetalation rate.

Protocol 3: Coupling with a Sterically Hindered Phenylboronic Acid

Reaction: 2-Bromotoluene with 2-methylphenylboronic acid.

Materials:

  • 2-Bromotoluene (1.0 mmol, 1.0 equiv)

  • 2-Methylphenylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (2.5 mmol, 2.5 equiv)

  • THF (5 mL)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the appropriate reagents.

  • Add the deoxygenated THF via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Rationale for Changes: A highly active catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos, is employed to overcome the steric hindrance. A stronger, more soluble base like Cs₂CO₃ and a higher excess of the boronic acid can also improve the reaction efficiency.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, low temperature.Use a fresh catalyst, ensure the base is anhydrous, increase the reaction temperature.
Protodeboronation Presence of excess water, prolonged reaction time at high temperature.Use anhydrous solvents, minimize reaction time, consider using a boronic ester.
Homocoupling of Boronic Acid Oxygen contamination.Ensure the reaction is performed under a strictly inert atmosphere.
Poor Yield with Aryl Chlorides Low reactivity of the C-Cl bond.Use a more active catalyst system (e.g., with Buchwald ligands), higher temperature, and a stronger base.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool in the arsenal of the synthetic chemist. A thorough understanding of the reaction mechanism and the interplay between the catalyst, base, solvent, and substrate is crucial for achieving high yields and purity. By carefully selecting the reaction conditions based on the electronic and steric properties of the substituted phenylboronic acid, researchers can successfully synthesize a wide array of biaryl compounds for various applications. This guide provides a solid foundation for both newcomers and experienced practitioners to confidently and effectively utilize this remarkable reaction.

References

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  • Root, T. W., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

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  • Amatore, C., et al. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Chemistry.
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  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

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  • Patil, S. A., et al. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. ResearchGate. [Link]

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  • Deng, L., et al. (2011). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. National Institutes of Health. [Link]

  • Wang, C., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

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  • Sowa, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Lima, C. F. R. A. C., et al. (2023). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. ResearchGate. [Link]

  • Ghorbani-Choghamarani, A., & Azadi, G. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

  • Shields, J. D., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

  • Li, G., et al. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • Kappe, C. O., et al. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]

  • Iwamoto, T., et al. (2018). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Nguyen, M. T., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Krajnc, P., & Vohlídal, J. (2010). Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids a. ResearchGate. [Link]

  • Miyaura, N., & Suzuki, A. (1981). The palladium-catalyzed cross-coupling reaction of phenylboronic acid with haloarenes in the presence of bases. Synthetic Communications. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. [Link]

  • Ioannou, P. C., et al. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Chea, H., et al. (2000). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. [Link]

  • Ghorbani-Choghamarani, A., & Azadi, G. (2020). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]

Sources

Applications of 3-(Isobutylaminocarbonyl)phenylboronic Acid in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the applications of 3-(Isobutylaminocarbonyl)phenylboronic acid in the field of drug design and development. Intended for researchers, medicinal chemists, and drug development professionals, this guide synthesizes the known utility of the phenylboronic acid scaffold, extrapolating its potential applications and providing actionable protocols for its investigation. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs suggest significant potential, particularly as an enzyme inhibitor and a versatile chemical scaffold.

Introduction: The Phenylboronic Acid Moiety as a Privileged Scaffold

Phenylboronic acids represent a class of compounds with remarkable utility in medicinal chemistry. Their unique electronic properties, particularly the Lewis acidic nature of the boron atom, allow for reversible covalent interactions with biological nucleophiles such as the hydroxyl groups of serine, threonine, and tyrosine residues within enzyme active sites. This ability to form stable yet reversible tetrahedral boronate adducts makes them potent inhibitors of various enzyme classes, most notably serine proteases.

The drug Bortezomib (Velcade®), a dipeptidyl boronic acid, stands as a landmark example, being the first proteasome inhibitor approved for the treatment of multiple myeloma. Its success has spurred significant interest in boronic acid-containing drugs for a range of diseases.[1] this compound, the subject of this guide, incorporates key structural features that suggest its potential as a valuable tool in drug discovery. The isobutylaminocarbonyl group at the meta-position of the phenyl ring can engage in hydrogen bonding and hydrophobic interactions within a target's binding pocket, offering opportunities for tuning selectivity and potency.

Potential Therapeutic Applications as an Enzyme Inhibitor

Based on extensive research into structurally related phenylboronic acids, this compound is a promising candidate for the development of inhibitors against several classes of enzymes, primarily serine proteases.

Serine Protease Inhibition

Serine proteases play crucial roles in a multitude of physiological and pathological processes, making them attractive drug targets. Arylboronic acids have been identified as potent competitive inhibitors of serine proteases like chymotrypsin and subtilisin.[2][3][4] The mechanism of inhibition involves the formation of a tetrahedral adduct between the boronic acid and the active site serine residue, mimicking the transition state of peptide bond hydrolysis.[5]

The 3-(isobutylaminocarbonyl) substituent can influence the binding affinity and selectivity of the molecule. The amide functionality can act as both a hydrogen bond donor and acceptor, while the isobutyl group provides a hydrophobic element that can interact with nonpolar pockets in the enzyme's active site.

Workflow for Serine Protease Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound This compound Stock Solution plate Prepare Assay Plate (e.g., 96-well) compound->plate enzyme Target Serine Protease Stock Solution enzyme->plate substrate Fluorogenic Substrate Stock Solution buffer Assay Buffer buffer->plate add_compound Add Compound Dilutions plate->add_compound add_enzyme Add Enzyme Solution add_compound->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate read_plate Measure Fluorescence Over Time add_substrate->read_plate plot_data Plot Reaction Kinetics read_plate->plot_data calc_ic50 Calculate IC50 Values plot_data->calc_ic50 det_kinetics Determine Inhibition Kinetics (Ki) calc_ic50->det_kinetics caption Screening workflow for serine protease inhibition. G cluster_synthesis Synthetic Pathway start_mat 3-(Aminocarbonyl)phenylboronic acid derivative linker_mod Linker Attachment/Modification start_mat->linker_mod poi_ligand Couple to POI Ligand linker_mod->poi_ligand e3_ligand Couple to E3 Ligase Ligand poi_ligand->e3_ligand protac Final PROTAC Molecule e3_ligand->protac caption PROTAC synthesis using a phenylboronic acid scaffold.

Caption: Conceptual synthetic route for a PROTAC utilizing a functionalized phenylboronic acid linker.

Experimental Protocols

The following protocols provide a starting point for the investigation of this compound in a research setting.

Protocol for Synthesis of this compound

This protocol is adapted from general methods for the synthesis of substituted phenylboronic acids. [6][7] Materials:

  • 3-Bromobenzoyl chloride

  • Isobutylamine

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amide Formation: To a solution of 3-bromobenzoyl chloride in anhydrous THF at 0 °C, add triethylamine followed by the dropwise addition of isobutylamine. Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 3-bromo-N-isobutylbenzamide.

  • Lithium-Halogen Exchange and Borylation: Dissolve the 3-bromo-N-isobutylbenzamide in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 30 minutes.

  • Borate Quench: Add triisopropyl borate dropwise at -78 °C and allow the reaction to warm to room temperature overnight.

  • Hydrolysis: Quench the reaction with 1M HCl and stir for 1 hour.

  • Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol for Serine Protease Inhibition Assay

This is a general protocol for determining the inhibitory activity of this compound against a serine protease using a fluorogenic substrate. [8][9] Materials:

  • This compound

  • Target serine protease (e.g., chymotrypsin, trypsin, elastase)

  • Fluorogenic substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl or HEPES at physiological pH)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the serine protease in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO or assay buffer.

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of the inhibitor in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add the serine protease solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Summary

Phenylboronic Acid DerivativeTarget EnzymeInhibition Constant (Ki)Reference
Phenylboronic acidChymotrypsinVaries with pH[2]
Substituted Phenylboronic AcidsSubtilisinVaries with substituent[2]
Biphenyl-4,4'-diboronic acidAmpC β-lactamase0.20 µM[10]
3-Nitrophenyl boronic acidAmpC β-lactamase4.2 µM[10]

Conclusion

This compound is a molecule of significant interest for drug discovery. Its core phenylboronic acid structure provides a well-established mechanism for the inhibition of key enzymatic targets, particularly serine proteases. The isobutylaminocarbonyl substituent offers opportunities for chemists to fine-tune the molecule's properties to achieve desired potency and selectivity. Furthermore, its utility as a synthetic building block in Suzuki-Miyaura couplings and potentially in the construction of novel PROTACs underscores its versatility. The protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration of this promising compound in various drug design and development programs.

References

  • Sanjoh, M., Miyahara, Y., Kataoka, K., & Matsumoto, A. (2014). Phenylboronic acids-based diagnostic and therapeutic applications. Analytical Sciences, 30(1), 111-117. Available at: [Link]

  • Aldhubiab, B. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(2), 147-155. Available at: [Link]

  • SLS. (n.d.). 3-Aminocarbonylphenylboronic a. Retrieved from [Link]

  • Lopes, J. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2647. Available at: [Link]

  • Assay Guidance Manual. (2012). Protease Assays. National Center for Biotechnology Information. Available at: [Link]

  • Lopes, J. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2647. Available at: [Link]

  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. Available at: [Link]

  • Makriyannis, A., et al. (2005). Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. Journal of medicinal chemistry, 48(10), 3463-3466. Available at: [Link]

  • Tondi, D., et al. (2003). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Journal of medicinal chemistry, 46(20), 4235-4242. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease. Retrieved from [Link]

  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences of the United States of America, 68(2), 478–480. Available at: [Link]

  • Semantic Scholar. (n.d.). Inhibition of serine proteases by arylboronic acids. Retrieved from [Link]

  • Gilmore, B. F., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 987654. Available at: [Link]

  • Liu, Z., & Su, M. (2022). The Structure-property Relationships of Clinically Approved Protease Inhibitors. Current medicinal chemistry, 29(23), 4056-4075. Available at: [Link]

  • Zhang, Y., et al. (2005). Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase. Bioorganic & medicinal chemistry, 13(6), 2305-2312. Available at: [Link]

  • Wang, J., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Materials Research Society of Japan, 43(6), 339-345. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-carboxy-phenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

Sources

Application Notes and Protocols: Synthesis of Biaryl Compounds Using 3-(Isobutylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biaryl structural motif is a prevalent and critical component in a vast array of organic molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] The development of robust and efficient synthetic methods for constructing these carbon-carbon bonds is a cornerstone of modern organic synthesis. Among the most powerful and versatile methods is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction has gained widespread use due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[1][5]

This document provides a detailed guide to the application of 3-(Isobutylaminocarbonyl)phenylboronic acid in the synthesis of functionalized biaryl compounds. The presence of the isobutylaminocarbonyl group introduces a key structural element that can influence the physicochemical properties of the final biaryl product, making this reagent particularly valuable in medicinal chemistry and drug discovery. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

The Reagent: this compound

Chemical Structure:

  • CAS Number: 723282-09-5[6]

  • Molecular Formula: C11H16BNO3

  • Molecular Weight: 221.06 g/mol

This compound is a stable, solid compound that is amenable to standard laboratory handling.[7][8] The boronic acid moiety serves as the organoboron component in the Suzuki-Miyaura coupling, while the isobutylaminocarbonyl group at the meta-position offers a handle for further functionalization or for modulating properties such as solubility and biological activity.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species (in this case, this compound) and an organohalide (typically an aryl or vinyl halide) in the presence of a palladium catalyst and a base.[3][9] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3][11]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[9][12][13]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition R1-Pd(II)L2-X (Organopalladium Complex) Transmetalation_Complex R1-Pd(II)L2-R2 Product R1-R2 (Biaryl Product) Aryl_Halide Aryl Halide (Ar-X) Boronic_Acid 3-(Isobutylaminocarbonyl) phenylboronic acid Base Base (e.g., K2CO3) caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

General Considerations
  • Inert Atmosphere: Suzuki-Miyaura coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, all reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reagent Purity: The purity of the reagents, particularly the boronic acid, aryl halide, and solvent, is crucial for obtaining high yields and reproducible results.[14]

  • Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by the freeze-pump-thaw method.

Representative Protocol for the Synthesis of a Biaryl Compound

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)[15]

  • Triphenylphosphine (PPh3) (if using Pd(OAc)2)

  • Potassium carbonate (K2CO3) or another suitable base

  • Toluene and Water (or another suitable solvent system like dioxane/water)[1]

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Condenser (if heating conventionally)

  • Inert gas supply (N2 or Ar)

Experimental_Workflow start Start setup Assemble and Charge Reaction Vessel: - Aryl Bromide - Boronic Acid - Base - Catalyst System start->setup inert Establish Inert Atmosphere (Evacuate and Backfill) setup->inert solvent Add Degassed Solvents (e.g., Toluene/Water) inert->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup Upon Completion purification Purify Crude Product (Column Chromatography) workup->purification characterization Characterize Final Product (NMR, Mass Spectrometry) purification->characterization end End characterization->end

Caption: A typical experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst. If using Pd(OAc)2 (0.02 mmol, 2 mol%), also add triphenylphosphine (0.04 mmol, 4 mol%). If using Pd(PPh3)4, add (0.03 mmol, 3 mol%).[15]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add degassed toluene (5 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time will vary depending on the substrates and can range from a few hours to overnight.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).[15]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[16]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[15]

Data Presentation: Reaction Optimization

The optimal reaction conditions for a Suzuki-Miyaura coupling can vary depending on the specific aryl halide used. The following table provides a starting point for optimization.

ParameterCondition 1 (Standard)Condition 2 (For less reactive halides)Condition 3 (Microwave)
Catalyst Pd(PPh3)4Pd(OAc)2 / SPhosPd/C
Ligand -SPhos-
Base K2CO3K3PO4Na2CO3
Solvent Toluene/WaterDioxane/WaterWater
Temperature 80-100 °C100-110 °C120-150 °C
Notes A good starting point for many aryl bromides and iodides.More active catalyst system for aryl chlorides.Can significantly reduce reaction times.[17]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure an inert atmosphere; use freshly opened or purified catalyst.
Insufficiently degassed solventDegas solvents thoroughly before use.
Low reaction temperatureIncrease the reaction temperature.
Formation of Homocoupled Byproducts Presence of oxygenImprove inert atmosphere technique.
Catalyst decompositionUse a more robust ligand or a lower reaction temperature.
Protodeborylation of Boronic Acid Harsh reaction conditions (high temperature, strong base)Use milder conditions; consider a less nucleophilic base.[10]
Difficulty in Purification Close polarity of product and starting materialsOptimize chromatography conditions (e.g., different solvent system, gradient elution).

Conclusion

This compound is a valuable and versatile reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this document offer a robust framework for researchers in organic synthesis and drug development to successfully employ this building block in their synthetic endeavors. By understanding the underlying mechanism and key experimental parameters, scientists can efficiently construct complex molecular architectures with a wide range of potential applications.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Biaryl Compounds Using Pyrene-Functionalized Boronic Acids.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Application Notes and Protocols: Ethylboronic Acid for the Synthesis of Biaryl Compounds.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki Coupling: The Role of 1-Naphthylboronic Acid in Biaryl Synthesis.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • Khan, K. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Demir, A. S., et al. (2003). Generation of Aryl Radicals from Arylboronic Acids by Manganese(III) Acetate: Synthesis of Biaryls and Heterobiaryls. The Journal of Organic Chemistry.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Singh, R., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Poater, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics.
  • BenchChem. (n.d.). Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate.
  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • BenchChem. (2025). Application Notes and Protocols: DNA-Compatible Suzuki-Miyaura Coupling with Functionalized Boronic Acids.
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Janssen. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis.
  • MDPI. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • The Journal of Organic Chemistry. (n.d.). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids.
  • Leadbeater, N. E., & Kappe, C. O. (2009). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters.
  • Chemical Suppliers. (n.d.). This compound | CAS 723282-09-5.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • ACS Catalysis. (2025). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates.
  • Wikipedia. (n.d.). Phenylboronic acid.
  • Chem-Station. (2016). Protecting Groups for Boronic Acids.
  • Molander, G. A., & Billingsley, K. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. National Institutes of Health.
  • ChemicalBook. (2023). [3-(Isobutylaminocarbonyl)phenyl]boronic acid | 723282-09-5.
  • Chem-Space. (n.d.). 3-(iso-butylaminomethyl)phenylboronic acid - Structure, Synthesis, Properties.
  • Royal Society of Chemistry. (2019). Boronic acid catalysis.
  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed.

Sources

Application Note: 3-(Isobutylaminocarbonyl)phenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Isobutylaminocarbonyl)phenylboronic acid is a pivotal reagent in modern medicinal chemistry, enabling the streamlined synthesis of complex pharmaceutical intermediates. Its structure uniquely combines the versatile reactivity of a boronic acid with a functional amide group that can modulate physicochemical properties and engage in critical interactions with biological targets. This guide offers an in-depth exploration of its application, focusing on the robust and widely used Suzuki-Miyaura cross-coupling reaction. Detailed protocols, mechanistic insights, and optimization strategies are provided to equip researchers, chemists, and drug development professionals with the knowledge to effectively utilize this building block in their synthetic programs, particularly in the development of targeted therapies like PARP inhibitors.

Introduction: A Strategic Building Block for Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[1][2] Within this context, arylboronic acids are indispensable reagents. This compound is not merely another arylboronic acid; it is a strategically designed building block that imparts valuable properties to target molecules.[3]

The meta-substituted isobutylaminocarbonyl moiety offers several advantages:

  • Pharmacophore Mimicry: The amide group is a common feature in bioactive molecules and mimics the nicotinamide moiety of NAD+, which is crucial for the design of competitive enzyme inhibitors.[4]

  • Modulation of Properties: The isobutyl group enhances lipophilicity, which can improve pharmacokinetic profiles, while the amide provides a hydrogen bond donor-acceptor site for specific interactions with protein targets.

  • Vector for Elaboration: It serves as a stable, functional handle for further synthetic modifications.

These features have made it a key component in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents that exploit synthetic lethality in tumors with deficiencies in DNA repair pathways, such as those with BRCA mutations.[4][5][6]

Physicochemical Properties and Safe Handling

Proper handling and storage are critical for ensuring the reagent's reactivity and laboratory safety. Boronic acids are known to be hygroscopic and can undergo dehydration to form boroxines.[7]

PropertyValue
IUPAC Name [3-(Isobutylcarbamoyl)phenyl]boronic acid
CAS Number 723282-09-5
Molecular Formula C₁₁H₁₆BNO₃
Molecular Weight 221.06 g/mol
Appearance White to light yellow crystalline powder[8]
Melting Point 224-230 °C[8]
Solubility Soluble in methanol, DMSO, DMF. Sparingly soluble in water.
Storage Store at 2-8°C under a dry, inert atmosphere (e.g., Nitrogen or Argon).

Safety and Handling:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Avoid creating dust. In case of skin or eye contact, rinse immediately and thoroughly with water.[7]

  • Consult the Safety Data Sheet (SDS) before use for comprehensive hazard information.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application of this compound is the formation of biaryl structures through Suzuki-Miyaura coupling with aryl or heteroaryl halides (or triflates).[2][9]

Reaction Mechanism

The reaction proceeds via a well-established palladium catalytic cycle, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[2][9]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)L₂-R Transmetal->ArPdR - X⁻, - B(OH)₃ Boronate [R-B(OH)₃]⁻ Boronate->Transmetal RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration ArR Ar-R (Product) RedElim->ArR Base Base (e.g., K₂CO₃) Base->Boronate BoronicAcid R-B(OH)₂ BoronicAcid->Boronate + OH⁻ ArX Ar-X (Aryl Halide)

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl Pharmaceutical Intermediate

This protocol describes a general procedure for coupling this compound with a heteroaryl bromide, a common transformation in the synthesis of PARP inhibitors.[11]

Experimental Workflow

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification Reagents Combine Solid Reagents: - Heteroaryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (2-3 eq) - Catalyst (1-5 mol%) Inert Seal & Purge Vessel with N₂ or Argon Reagents->Inert Solvent Add Degassed Solvents (e.g., Dioxane/Water) Inert->Solvent Heat Heat to Reaction Temp (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Quench Dilute with Water & Organic Solvent (e.g., EtOAc) Cool->Quench Extract Separate Layers, Wash Organic Phase Quench->Extract Purify Dry, Concentrate & Purify via Chromatography Extract->Purify

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Heteroaryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or round-bottom flask with condenser

  • Magnetic stir bar and stir plate with heating

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine the heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).

    • Expertise & Experience: A slight excess of the boronic acid is used to ensure complete consumption of the often more valuable halide coupling partner and to compensate for any potential boronic acid homocoupling.

  • Establish Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[10]

  • Solvent Addition: Prepare a 4:1 (v/v) mixture of 1,4-dioxane and water. Degas this solvent mixture by sparging with argon for 20-30 minutes. Add the degassed solvent to the flask via syringe.

    • Trustworthiness: The removal of dissolved oxygen from the solvent is paramount for catalyst stability and reaction reproducibility.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots until the starting heteroaryl bromide is no longer detectable (typically 4-12 hours).

  • Workup: a. Allow the reaction to cool to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.

Optimization and Troubleshooting
ParameterCommon Choices & ConditionsRationale & Expert Insights
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ + Ligand (e.g., SPhos, XPhos)The choice depends on the electronic and steric nature of the coupling partners. For electron-rich or sterically hindered halides, catalysts with bulky, electron-rich phosphine ligands are often more effective.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFA base is essential for activating the boronic acid.[2] Cs₂CO₃ is often more effective due to its higher solubility, while K₃PO₄ is a stronger base suitable for challenging couplings.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF/H₂OThe solvent must solubilize both organic and inorganic components. The water is crucial for dissolving the base and facilitating the formation of the active boronate species.
Temperature 80 - 110 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions like protodeborylation (loss of the boronic acid group).

Alternative Synthetic Applications: Chan-Lam Coupling

Beyond Suzuki coupling, this compound can be used in copper-catalyzed C-N bond formation, known as the Chan-Lam coupling.[13][14] This reaction couples the boronic acid with N-H containing compounds like amines, amides, or heterocycles.[15]

General Reaction: Ar-NH₂ + (HO)₂B-R --[Cu(OAc)₂, Base, Air]--> Ar-NH-R

This method offers a valuable alternative to palladium-catalyzed Buchwald-Hartwig amination, particularly as it can be performed under milder conditions, often open to the air at room temperature.[13][14][16] It provides a direct route to attach the 3-(isobutylaminocarbonyl)phenyl moiety to a nitrogen atom, expanding its synthetic utility.

Conclusion

This compound is a high-value, versatile reagent for the synthesis of pharmaceutical intermediates. Its utility is most powerfully demonstrated in the Suzuki-Miyaura reaction, where it reliably delivers a key structural motif present in numerous targeted therapeutics. The detailed protocols and mechanistic understanding provided in this guide are designed to empower scientists to confidently and successfully incorporate this building block into their synthetic strategies, thereby accelerating the discovery and development of next-generation medicines.

References

  • Title: Synthesis and exploration of boron-containing heterocycles as potential PARP inhibitors Source: ScholarWorks@GVSU URL: [Link]

  • Title: Chan–Lam coupling - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Chan-Lam Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates Source: ResearchGate URL: [Link]

  • Title: this compound | CAS 723282-09-5 Source: Chemical-Suppliers.com URL: [Link]

  • Title: Chan-Lam Coupling Source: YouTube URL: [Link]

  • Title: Copper-Catalyzed Coupling of Arylboronic Acids and Amines Source: Organic Chemistry Portal URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases Source: ResearchGate URL: [Link]

  • Title: Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer Source: PubMed URL: [Link]

  • Title: Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold Source: PubMed URL: [Link]

  • Title: 3-(iso-butylaminomethyl)phenylboronic acid - Structure, Synthesis, Properties Source: Mol-Instincts URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Suzuki cross-coupling reaction Source: YouTube URL: [Link]

  • Title: Palladium-phosphinous acid complexes catalyzed Suzuki cross-coupling reaction of heteroaryl bromides with phenylboronic acid in water/alcoholic solvents Source: PubMed URL: [Link]

  • Title: Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Process for the preparation of boronic acid intermediates Source:Google Patents URL

Sources

Comprehensive Analytical Characterization of 3-(Isobutylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction and Strategic Importance

3-(Isobutylaminocarbonyl)phenylboronic acid (CAS 723282-09-5) is a key organic building block, particularly valuable in medicinal chemistry and materials science. Its utility often stems from the boronic acid moiety, which can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds or form reversible covalent complexes with diols, a property exploited in glucose sensing and drug delivery systems.

Given its role as a critical intermediate or potential active pharmaceutical ingredient (API), a robust and multi-faceted analytical characterization is not merely a procedural step but a fundamental requirement. It ensures identity, quantifies purity, identifies potential process-related impurities, and establishes a baseline for stability and quality control. This guide outlines a logical and efficient workflow for achieving a comprehensive analytical profile of this compound.

Physicochemical Properties: The Foundation

A thorough understanding of the fundamental physicochemical properties is the starting point for all analytical method development. These parameters dictate solvent selection for chromatography, sample preparation for spectroscopy, and the interpretation of thermal analysis data.

PropertyValueSource
CAS Number 723282-09-5
Molecular Formula C₁₁H₁₆BNO₃
Molecular Weight 221.06 g/mol
Appearance White to light yellow crystalline powder
Melting Point 224-230 °C
pKa (Predicted) 7.87 ± 0.10
Solubility Phenylboronic acids generally exhibit high solubility in polar organic solvents like ketones and ethers, moderate solubility in chloroform, and low solubility in non-polar hydrocarbons and water.

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of this compound and identifying any related substances or degradation products.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Rationale: Reversed-phase HPLC with UV detection is the workhorse method for purity analysis due to its high resolution, reproducibility, and robustness. The choice of a C18 stationary phase provides a versatile platform for retaining the moderately nonpolar molecule. A buffered aqueous-organic mobile phase is critical to control the ionization state of the boronic acid group (pKa ≈ 7.87) and ensure sharp, symmetrical peaks.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL. Sonicate briefly to ensure complete dissolution.

  • Instrumentation: Utilize a standard HPLC or UPLC system equipped with a UV/PDA detector.

  • Chromatographic Conditions:

ParameterRecommended ConditionJustification
Column C18, 150 mm x 4.6 mm, 2.7 µmProvides excellent efficiency and retention for arylboronic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to suppress ionization of the boronic acid, promoting retention and sharp peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% BA gradient is essential to elute potential impurities with a wide range of polarities and ensure the column is clean for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 5 µLSmall volume to prevent peak distortion.
Detection 254 nmA common wavelength for aromatic compounds; verify λmax with a UV scan.
  • Data Analysis: Calculate the area percentage of the main peak to determine purity. Identify and quantify any impurities relative to the main peak.

LC-MS/MS for Impurity Identification and Trace Analysis

Rationale: For definitive identification of unknown impurities and quantification of trace-level contaminants (e.g., genotoxic impurities), LC-MS/MS is indispensable. It combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. Boronic acids ionize efficiently in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) provides the highest sensitivity for targeted quantitative analysis.

Step-by-Step Protocol:

  • LC Conditions: Use the same or a similar UPLC method as described above to ensure efficient separation prior to MS analysis. A slightly lower flow rate (e.g., 0.25-0.4 mL/min) may be optimal for MS interfacing.

  • MS Instrumentation: A triple quadrupole mass spectrometer is ideal.

  • Mass Spectrometric Conditions:

ParameterRecommended ConditionJustification
Ionization Mode Electrospray Ionization (ESI), NegativeBoronic acids readily form the [M-H]⁻ ion.
Capillary Voltage 3500-4500 VOptimize for maximum signal intensity.
Source Temp. ~300-350 °CFacilitates desolvation of ions.
MRM Transition Precursor Ion (Q1): m/z 220.1 ([M-H]⁻); Product Ion (Q3): Optimize via infusionThe precursor is the deprotonated molecule. The product ion is a stable fragment generated by collision-induced dissociation (CID), providing specificity.

Expert Insight: A significant impurity in boronic acid synthesis is the corresponding trimeric anhydride, known as a boroxine. While LC-MS can detect this, its presence can be complicated by in-source reversion to the monomeric acid. Careful method development is key, and alternative techniques like GC (after derivatization) might be considered for accurate quantification of this specific impurity.

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for structural elucidation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹¹B NMR provides direct evidence of the boronic acid functionality.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it solubilizes the compound well and its residual water peak does not interfere with most analyte signals.

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons (in the 7-8 ppm range), the amide N-H proton (a broad singlet), and the isobutyl group protons (a doublet, a multiplet, and another doublet).

  • ¹³C NMR: Will show distinct signals for the aromatic carbons, the amide carbonyl carbon (~165-170 ppm), and the aliphatic carbons of the isobutyl group.

  • ¹¹B NMR: This is a crucial experiment for this class of compounds. A single, relatively broad signal is expected. The chemical shift provides information about the coordination state of the boron atom (trigonal planar acid vs. tetrahedral boronate). This technique is particularly useful for studying interactions with diols.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and simple method to confirm the presence of key functional groups, serving as an identity check.

Step-by-Step Protocol:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples, requiring minimal preparation.

  • Expected Vibrational Bands:

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch (Amide)
~3200-2500 (broad)O-H stretch (Boronic acid, H-bonded)
~3050Aromatic C-H stretch
~2960Aliphatic C-H stretch
~1640C=O stretch (Amide I)
~1550N-H bend (Amide II)
~1360B-O stretch

Comprehensive Analytical Workflow

The following workflow illustrates how these techniques are integrated for a complete characterization, from initial receipt of a sample to the final report.

Application Note & Protocol Guide: Purification of 3-(Isobutylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity

3-(Isobutylaminocarbonyl)phenylboronic acid (CAS No. 723282-09-5) is a vital building block in modern organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates an exceptionally high degree of purity.[1] Impurities can lead to catalyst poisoning, formation of unwanted side-products, reduced reaction yields, and complicated downstream purification processes, ultimately compromising the integrity and safety of the final product.[1]

This guide provides a detailed examination of robust purification techniques for this compound, grounded in chemical principles. It is designed to empower researchers to select and implement the most effective purification strategy based on the specific impurity profile of their crude material and the stringent purity requirements of their application.

Understanding the Molecule and Its Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the nature of its likely contaminants.

Molecular Properties:

  • Structure: C11H16BNO3

  • Molecular Weight: 221.06 g/mol [2]

  • Appearance: White to light yellow crystalline powder[2]

  • Melting Point: 224-230 °C[2]

  • Key Functional Groups:

    • Boronic Acid (-B(OH)₂): This group is acidic (pKa ~8.8 for phenylboronic acid) and can form complexes.[3] It is also prone to dehydration.

    • Amide (-CONH-): A neutral, polar group capable of hydrogen bonding.

Common Impurities:

  • Boroxines (Anhydrides): Boronic acids can reversibly dehydrate, especially upon heating, to form cyclic trimeric anhydrides known as boroxines.[3] While this is often reversible upon exposure to water, high levels of boroxine can complicate characterization and reactivity.

  • Protodeboronated By-product: This is the compound where the boronic acid group has been replaced by a hydrogen atom (i.e., N-isobutylbenzamide). This can occur under certain reaction or workup conditions.[4][5]

  • Inorganic Salts: Salts from the synthetic workup (e.g., sodium chloride, magnesium sulfate) are common contaminants.

  • Unreacted Starting Materials: Residual precursors from the synthesis.

Purification Strategy Selection: A Logic-Based Workflow

The choice of purification method depends on the primary impurities and the desired scale. The following workflow provides a decision-making framework.

G crude Crude 3-(Isobutylaminocarbonyl) phenylboronic acid analysis Purity Assessment (TLC, NMR, HPLC) crude->analysis main_solid Mainly solid with minor impurities? analysis->main_solid Analyze Impurity Profile neutral_imp Significant neutral impurities present? main_solid->neutral_imp No recryst Method 1: Recrystallization main_solid->recryst Yes polar_imp Polar impurities or recrystallization fails? neutral_imp->polar_imp No acid_base Method 2: Acid-Base Extraction neutral_imp->acid_base Yes chrom Method 3: Column Chromatography polar_imp->chrom Yes pure Pure Product (>98%) recryst->pure acid_base->pure chrom->pure

Caption: Workflow for selecting a purification technique.

Detailed Purification Protocols

Method 1: Recrystallization

Principle: This is the most straightforward method for crystalline solids. It relies on the differential solubility of the compound and its impurities in a specific solvent system at varying temperatures. The high melting point of the target compound suggests it forms a stable crystal lattice, making this an excellent first choice.[6][7]

Protocol:

  • Solvent Screening (Small Scale):

    • Place ~20 mg of crude material into several test tubes.

    • Add a few drops of different solvents (e.g., water, ethanol, ethyl acetate, acetonitrile) to each tube.

    • Identify a solvent that dissolves the compound poorly at room temperature but completely upon heating.[8] A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may also be effective.[7]

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[8] Use anti-bumping granules if heating to boiling.

  • Hot Filtration (Optional):

    • If insoluble impurities (like dust or salts) are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum.

Method 2: Acid-Base Extraction

Principle: This technique exploits the acidic nature of the boronic acid functional group. By treating the crude product with a base, the boronic acid is deprotonated to form a water-soluble boronate salt. Neutral organic impurities (like the protodeboronated by-product) remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer regenerates and precipitates the pure boronic acid.[9][10][11]

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Boronic Acid (R-B(OH)₂) Neutral Impurity add_base Add aq. NaOH (Base) start->add_base separation Separatory Funnel Aqueous Layer: Boronate Salt (R-B(O⁻)₂ Na⁺₂) Organic Layer: Neutral Impurity add_base->separation wash_org Discard Organic Layer separation:org->wash_org acidify Acidify Aqueous Layer with aq. HCl separation:aq->acidify precipitate Precipitation of Pure Product Pure Boronic Acid (R-B(OH)₂) (solid) Aqueous Layer (salts) acidify->precipitate filtration Filter & Dry precipitate->filtration final_product Pure Crystalline Product filtration->final_product

Sources

Application Notes and Protocols for Reactions Involving 3-(Isobutylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

3-(Isobutylaminocarbonyl)phenylboronic acid (CAS 723282-09-5) is a bifunctional organic compound that has emerged as a valuable reagent in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and an isobutylamide side chain, which can modulate physicochemical properties such as solubility and serve as a hydrogen bond donor/acceptor. This unique combination makes it an ideal building block for introducing substituted aryl-amide scaffolds into complex molecules, a common motif in many biologically active compounds.

Boronic acids are generally stable, easy to handle, and exhibit low toxicity, making them superior to many other organometallic reagents.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this compound, with a primary focus on its application in the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind protocol choices, provide step-by-step methodologies, and offer insights into process optimization and characterization.

Physicochemical Properties and Safe Handling

Before proceeding with any experimental work, it is crucial to understand the properties of the reagent and the necessary safety precautions.

PropertyValueReference
CAS Number 723282-09-5[3]
Molecular Formula C₁₁H₁₆BNO₃[4]
Molecular Weight 221.06 g/mol [4]
Appearance White to light yellow crystalline powder[4]
Melting Point 224-230 °C[4]

Safety and Handling:

  • This compound is classified as an eye irritant.[4] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[5]

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]

  • In case of contact, wash skin thoroughly with soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[7]

  • Store the compound in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of a C(sp²)–C(sp²) bond with an aryl, vinyl, or heteroaryl halide or triflate.[2][9]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium complex.[10] Understanding this cycle is key to rationalizing the choice of reagents and conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻). This species transfers its organic group (the 3-(isobutylaminocarbonyl)phenyl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R (Transmetalation Complex) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R (Coupled Product) ArPdR->ArR Boronate R-B(OH)₃⁻ Boronate->ArPdX BoronicAcid R-B(OH)₂ BoronicAcid->Boronate Activation ArX_in Ar-X ArX_in->Pd0 Base_in Base (e.g., K₂CO₃) Base_in->BoronicAcid R_node R = 3-(Isobutylaminocarbonyl)phenyl Ar_node Ar = Aryl/Vinyl Halide Partner

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Parameters

The success of the coupling reaction hinges on the judicious selection of catalyst, base, and solvent.

  • Palladium Catalyst & Ligand: Palladium(II) acetate (Pd(OAc)₂) and Pd(dppf)Cl₂ are common precatalysts.[11] They are reduced in situ to the active Pd(0) species. Phosphine ligands (e.g., SPhos, PPh₃) are crucial for stabilizing the Pd(0) catalyst, preventing its precipitation as palladium black, and tuning its reactivity.[9][11] For electron-rich or sterically hindered aryl chlorides, more electron-rich and bulky phosphine ligands like SPhos are often required.

  • Base: A base is essential for activating the boronic acid.[10] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[11][12] The choice of base can influence reaction rates and suppress side reactions; K₃PO₄ is often effective for challenging couplings.

  • Solvent System: The reaction is frequently performed in a biphasic solvent system, such as toluene/water or dioxane/water.[11] This facilitates the dissolution of both the organic-soluble reagents and the inorganic base, promoting efficient transmetalation at the phase interface.

General Experimental Workflow

A typical experimental procedure follows a sequence of setup, execution, and purification.

Sources

Boronic Acid-Based Sensors for Biological Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of molecular recognition and sensing, boronic acids have emerged as exceptionally versatile tools, particularly for the detection of biologically relevant molecules.[1] Their utility stems from a unique and reversible covalent interaction with compounds bearing cis-1,2- or 1,3-diol functionalities.[2][3][4][5] This interaction forms the basis of a powerful sensing mechanism that has been harnessed in a variety of analytical platforms, including fluorescent, colorimetric, and electrochemical sensors.[2] This guide provides an in-depth exploration of the principles underpinning boronic acid-based sensors and offers detailed protocols for their application in key biological research areas.

The core of boronic acid's sensing capability lies in its Lewis acidic nature, allowing it to form stable five- or six-membered cyclic esters with diols.[4][5] This binding event can be engineered to produce a measurable signal, such as a change in fluorescence, color, or electrochemical properties.[2] The specificity and reversibility of this interaction make boronic acid sensors highly suitable for dynamic and real-time monitoring of various biological analytes, including saccharides, glycoproteins, and even reactive oxygen species (ROS).[2][6]

This document will delve into the design principles of these sensors, provide step-by-step protocols for their practical implementation, and discuss critical considerations for experimental success.

The Chemistry of Boronic Acid-Based Sensing

The fundamental principle of boronic acid-based sensing is the reversible formation of a boronate ester with a diol-containing molecule. This reaction is pH-dependent, with the boronic acid existing in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[7] The tetrahedral form is more reactive towards diols.[8][9]

Mechanism of Action

The interaction between a boronic acid and a diol can be summarized by the following equilibrium:

G BoronicAcid Boronic Acid (sp² trigonal) BoronateEster Cyclic Boronate Ester (sp³ tetrahedral) BoronicAcid->BoronateEster + Diol Diol cis-Diol BoronateEster->BoronicAcid - Diol H2O 2H₂O OH + OH⁻ H_plus - H⁺ G cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., Fluorophore, Boronic Acid Precursor) Step1 Functionalization of Fluorophore Start->Step1 Step2 Coupling with Boronic Acid Moiety Step1->Step2 Step3 Deprotection Step2->Step3 Final Purified Fluorescent Boronic Acid Probe Step3->Final

Caption: General workflow for the synthesis of a fluorescent boronic acid probe.

Materials:

  • Fluorophore with appropriate functional groups (e.g., anthracene derivative). [10]* Boronic acid precursor with a protecting group (e.g., pinacol ester).

  • Solvents (e.g., dichloromethane, acetonitrile). [11]* Reagents for coupling and deprotection (e.g., trifluoroacetic acid, potassium carbonate). [11] Procedure:

  • Functionalization of the Fluorophore: Introduce reactive groups onto the fluorophore to allow for subsequent coupling with the boronic acid moiety.

  • Coupling Reaction: React the functionalized fluorophore with the protected boronic acid precursor under appropriate conditions to form the desired conjugate.

  • Deprotection: Remove the protecting groups from the boronic acid moieties to yield the active sensor. This is often achieved by acid-catalyzed hydrolysis. [11]4. Purification: Purify the final product using techniques such as column chromatography or recrystallization.

Core Applications and Protocols

Boronic acid-based sensors have a wide range of applications in biological research and drug development. Here, we provide detailed protocols for three key applications: glucose sensing, glycan profiling, and detection of reactive oxygen species.

Application 1: In Vitro Glucose Sensing with a Fluorescent Boronic Acid Probe

Background: Accurate and continuous glucose monitoring is crucial for the management of diabetes. [12][13]Boronic acid-based fluorescent sensors offer a promising alternative to traditional enzyme-based methods, as they are not susceptible to denaturation and can provide real-time measurements. [12][13] Protocol:

  • Prepare a stock solution of the fluorescent boronic acid probe in a suitable solvent (e.g., DMSO).

  • Prepare a series of glucose standards of known concentrations in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a fixed concentration of the boronic acid probe to each glucose standard and a blank (buffer only).

  • Incubate the samples for a specified time to allow for the binding equilibrium to be reached.

  • Measure the fluorescence intensity of each sample using a fluorometer at the appropriate excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of glucose concentration to generate a calibration curve.

  • Determine the concentration of glucose in unknown samples by measuring their fluorescence intensity and interpolating from the calibration curve.

G cluster_glucose Glucose Sensing Workflow Prep Prepare Probe and Glucose Standards Incubate Incubate Probe with Glucose Samples Prep->Incubate Measure Measure Fluorescence Intensity Incubate->Measure Analyze Generate Calibration Curve and Determine Unknowns Measure->Analyze

Caption: Workflow for in vitro glucose sensing.

Application 2: Cell Surface Glycan Profiling

Background: Cell surface glycans play critical roles in cellular communication, recognition, and disease progression. [14]Altered glycosylation patterns are a hallmark of many cancers. [6][14]Boronic acid-based sensors can be used to probe these changes and differentiate between different cell types. [14] Protocol:

  • Culture cells to the desired confluency in appropriate cell culture plates.

  • Prepare a solution of a boronic acid-functionalized fluorescent polymer in a suitable buffer at different pH values (e.g., 5.8, 7.4, 8.2) to create a multi-channel sensor array. [14]3. Wash the cells with buffer to remove any residual media.

  • Incubate the cells with the sensor solution at each pH for a defined period.

  • Wash the cells again to remove any unbound sensor.

  • Measure the fluorescence intensity from the cells using a plate reader or fluorescence microscope.

  • Analyze the resulting fluorescence patterns using statistical methods such as linear discriminant analysis (LDA) to differentiate between cell types based on their glycan signatures. [15]

G cluster_glycan Glycan Profiling Workflow Culture Cell Culture Incubate Incubate with Boronic Acid Sensor Array (at different pH) Culture->Incubate Wash Wash to Remove Unbound Sensor Incubate->Wash Image Fluorescence Measurement Wash->Image Analyze Data Analysis (LDA) Image->Analyze

Caption: Workflow for cell surface glycan profiling.

Application 3: Detection of Reactive Oxygen Species (ROS) in Living Cells

Background: Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are important signaling molecules but can also cause oxidative damage at high concentrations. [7][16]Boronic acid-based probes can be used for the sensitive and selective detection of ROS in living cells. [7][16]The mechanism involves the oxidation of the boronic acid to a phenol, which alters the fluorescence properties of the probe. [2] Protocol:

  • Culture cells on a suitable imaging dish (e.g., glass-bottom dish).

  • Load the cells with the boronic acid-based ROS probe by incubating them in a solution of the probe in cell culture media.

  • Induce ROS production by treating the cells with a stimulating agent (e.g., phorbol 12-myristate 13-acetate).

  • Acquire fluorescence images of the cells at different time points using a fluorescence microscope.

  • Quantify the changes in fluorescence intensity within the cells to monitor the dynamics of ROS production.

G cluster_ros ROS Detection Workflow Load Load Cells with ROS Probe Stimulate Induce ROS Production Load->Stimulate Image Live-Cell Fluorescence Imaging Stimulate->Image Quantify Quantify Fluorescence Changes Image->Quantify

Caption: Workflow for cellular ROS detection.

Troubleshooting and Advanced Considerations

Common Challenges and Solutions
Problem Possible Cause Solution
Low signal-to-noise ratio - Insufficient probe concentration- Suboptimal pH- Optimize probe concentration- Adjust buffer pH to match the pKa of the boronic acid
Interference from other molecules - Non-specific binding- Presence of other diol-containing compounds- Modify the sensor design for higher selectivity (e.g., using diboronic acids)- Perform control experiments to assess background signals
Photobleaching - High excitation intensity- Prolonged exposure to light- Reduce laser power- Use an anti-fade reagent- Acquire images with shorter exposure times
Future Directions

The field of boronic acid-based sensors is continually evolving, with ongoing research focused on:

  • Developing sensors with improved selectivity and sensitivity: This includes the design of novel boronic acid ligands and the use of advanced signal transduction mechanisms.

  • Expanding the range of detectable analytes: Researchers are exploring the use of boronic acid sensors for the detection of other biologically important molecules, such as neurotransmitters and nucleotides. [7]* In vivo applications: A major goal is to develop boronic acid-based sensors that can be used for real-time monitoring of biological processes in living organisms. [17]

References

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.
  • Boronic acid-based sensors for small-molecule reactive species: A review.
  • Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. Royal Society of Chemistry.
  • pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic AcidsImplications for Sensor Design.
  • The progress of selective fluorescent chemosensors by boronic acid. PubMed.
  • Recent development of boronic acid-based fluorescent sensors. PubMed Central.
  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega.
  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Springer.
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis.
  • boronic-acid-based-sensors-for-small-molecule-reactive-species-a-review. Ask this paper.
  • Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. MDPI.
  • Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam. AZoSensors.
  • The challenges of glycan recognition with natural and artificial receptors.
  • Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis. PubMed.
  • pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic AcidsImplications for Sensor Design.
  • Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam.
  • Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides.
  • Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. PubMed Central.
  • Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer. RSC Publishing.
  • A detailed examination of boronic acid-diol complexation.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. OUCI.
  • Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydr
  • Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PubMed Central.
  • Molecular Boronic Acid-Based Saccharide Sensors.
  • Molecular Boronic Acid-Based Saccharide Sensors. ePrints Soton.
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Visualization of Boronic Acid Containing Pharmaceuticals in Live Tumor Cells Using a Fluorescent Boronic Acid Sensor. ACS Sensors.
  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
  • Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI.
  • Design and Synthesis of a Boronic Acid Sensor to Study Carbohydrate Binding Using SERS. University of Victoria.
  • Boronic acid appended azo dyes-colour sensors for saccharides.
  • Structure−Reactivity Relationships in Boronic Acid−Diol Complex
  • Boronic Acids in Sensing Technologies: From Glucose Monitoring to Protein Analysis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Boronic-Acid-Modified Nanomaterials for Biomedical Applic
  • Synthesis of Diboronic Acid-Based Fluorescent Probes for the Sensitive Detection of Glucose in Aqueous Media and Biological Matrices.
  • Boronic Acid Functionalized Boron Dipyrromethene Fluorescent Probes: Preparation, Characterization, and Saccharides Sensing Applications.
  • Scheme 1 Synthesis of boronic acid fluorescent probes 3 and AM-5.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 3-(Isobutylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 3-(Isobutylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth, practical solutions to common challenges encountered during your experiments, ensuring you can optimize reaction yields and achieve your synthetic goals with confidence.

The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds, yet its success is highly dependent on the careful orchestration of various reaction parameters.[1][2] The unique electronic properties of this compound, stemming from the electron-withdrawing nature of the meta-substituted amide group, present specific challenges that require tailored optimization strategies. This guide provides a troubleshooting framework and detailed protocols grounded in established mechanistic principles.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most frequent obstacles encountered when working with this compound.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?

Low or no yield is the most common issue and can typically be traced back to several key areas. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Catalyst Activity: The heart of the Suzuki reaction is the palladium catalyst. The active species is Pd(0), and if it's not present or gets deactivated, the reaction will fail.

    • Pd(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can sometimes be inefficient.

    • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and also promote the unwanted homocoupling of your boronic acid. Rigorous degassing of solvents and maintaining an inert atmosphere (Argon or Nitrogen) is non-negotiable.

  • Reagent Integrity:

    • Boronic Acid Stability: this compound, being an electron-deficient arylboronic acid, is particularly susceptible to a side reaction called protodeborylation , where the C-B bond is cleaved and replaced by a C-H bond.[3] This is a major pathway for starting material decomposition.

    • Aryl Halide Reactivity: The choice of your coupling partner is critical. The general reactivity trend for the aryl halide is: I > Br > OTf >> Cl . Aryl chlorides are significantly less reactive and require more specialized, highly active catalyst systems.

Corrective Actions & Optimization Strategy:

  • Catalyst & Ligand Selection: For challenging substrates like this, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using modern, highly active catalyst systems.

    • Buchwald Ligands: Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos are designed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to dramatic improvements in yield.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices for stabilizing the palladium catalyst and promoting high turnover numbers.

  • Base and Solvent System: The choice of base and solvent is critical for activating the boronic acid while minimizing decomposition.

    • Base Selection: Strong bases are needed to form the active boronate species for transmetalation. However, overly harsh basic conditions can accelerate protodeborylation.

      • Recommended Bases: Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are often excellent choices for electron-deficient boronic acids. They are strong enough to promote the reaction but often provide a good balance in minimizing side reactions.

      • Milder Option: For substrates with base-sensitive functional groups, Potassium Fluoride (KF) can be an effective, milder alternative.

    • Solvent System: A mixture of an organic solvent and water is often beneficial. Water can help dissolve the inorganic base and facilitates key steps in the catalytic cycle.

      • Common Solvents: 1,4-Dioxane/water, THF/water, or DMF/water are standard choices. For substrates prone to protodeborylation, minimizing the amount of water or even using anhydrous conditions may be necessary.

Q2: I'm observing significant formation of a byproduct that corresponds to my boronic acid losing its boronic acid group. What is happening and how can I prevent it?

This is a classic case of protodeborylation , the most common failure mode for electron-deficient and heteroaromatic boronic acids.[3] The electron-withdrawing amide group on your this compound makes the carbon-boron bond more susceptible to cleavage by a proton source, which is often the aqueous solvent or trace moisture, especially under basic and heated conditions.

Strategies to Mitigate Protodeborylation:

  • Convert to a More Stable Boron Reagent: This is often the most robust solution. Boronic acids can be converted into more stable derivatives that slowly release the active boronic acid in situ, keeping its concentration low and minimizing decomposition.

    • Pinacol Boronic Esters (BPin): These are significantly more stable than the corresponding boronic acids and are a common choice for challenging substrates.

    • MIDA Boronates: These are highly stable, crystalline solids that are exceptionally resistant to protodeborylation and can even withstand chromatography.

    • Potassium Trifluoroborate Salts (BF₃K): These salts are air- and moisture-stable and often show enhanced reactivity in the coupling reaction.

  • Optimize Reaction Conditions:

    • Use Milder Bases: Switch from strong hydroxides to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).

    • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous solvents and bases like potassium trimethylsilanolate (TMSOK) can be effective.

    • Lower Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating once the starting material is consumed.

  • "Slow Release" Strategy: If using a boronic acid, a slow, syringe-pump addition of the boronic acid to the reaction mixture can mimic the effect of using a stable derivative by keeping its instantaneous concentration low.

Logical Troubleshooting Workflow

When encountering low yields, a structured approach is essential. The following diagram outlines a decision-making process to diagnose and solve common issues.

SuzukiTroubleshooting start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality & Purity - Boronic Acid (fresh?) - Aryl Halide (correct structure?) - Catalyst & Ligand (stored properly?) start->check_reagents check_setup 2. Confirm Reaction Setup - Fully Inert Atmosphere (degassed solvent?) - Correct Stoichiometry? - Adequate Stirring? check_reagents->check_setup Reagents OK side_products 3. Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_setup->side_products protodeborylation Protodeborylation Product Dominant? (Mass = Arene-B(OH)2 + H) side_products->protodeborylation Side Products Found homocoupling Homocoupling Product Dominant? (Ar-Ar or B-B) protodeborylation->homocoupling No solve_proto SOLUTION: - Use Milder Base (K3PO4, KF) - Lower Temperature - Use Anhydrous Solvent - Convert to BPin or MIDA Ester protodeborylation->solve_proto Yes sm_recovered Mainly Unreacted Starting Materials? homocoupling->sm_recovered No solve_homo SOLUTION: - Ensure Rigorous Degassing - Use High Purity Reagents - Check Catalyst Quality homocoupling->solve_homo Yes solve_sm SOLUTION: - Increase Temperature - Use More Active Catalyst/Ligand (e.g., XPhos Pd G3) - Switch to More Reactive Halide (Br, I) - Check Base Solubility sm_recovered->solve_sm Yes

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst and ligand combination for coupling with this compound?

A: There is no single "best" combination for all substrates, but for an electron-deficient boronic acid, you should start with a high-activity catalyst system. A combination of a palladium source like Pd₂(dba)₃ or a pre-catalyst like an XPhos-palladium G3 palladacycle, paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), is a highly effective starting point. These systems are known to accelerate the rate-limiting steps and often provide superior yields for challenging couplings.

Q: What is the role of the base and which one is best?

A: The base is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is necessary for the transmetalation step with the palladium center.

  • Strong Bases (e.g., K₃PO₄, Cs₂CO₃): Highly effective and generally recommended for this type of substrate. They work well in polar aprotic solvents like dioxane or THF, often with a small amount of water.

  • Milder Bases (e.g., K₂CO₃): A common and effective choice, but may require higher temperatures.

  • Fluoride Bases (e.g., KF, CsF): Useful if your coupling partner has a base-sensitive group (like an ester) that could be hydrolyzed by stronger bases.

Q: Is water necessary in my reaction?

A: While not always mandatory, a small amount of water is often beneficial. It helps to dissolve inorganic bases like K₃PO₄ and is believed to facilitate the formation of a key palladium-hydroxide intermediate that accelerates transmetalation. However, for a boronic acid highly prone to protodeborylation, minimizing water or using completely anhydrous conditions is a key strategy to improve yield.

Q: My starting materials are not fully dissolving. What should I do?

A: Complete dissolution of all reagents is critical for reaction efficiency. If you observe poor solubility, consider the following:

  • Solvent Choice: A more polar aprotic solvent like DMF or DMA may be required.

  • Co-solvent: Adding a co-solvent can improve solubility. For example, a mixture of toluene and ethanol can sometimes be effective.

  • Stirring: Ensure vigorous stirring to maximize the interaction between components, especially in heterogeneous mixtures.

  • Temperature: Gently warming the mixture may help dissolve the reagents before the main heating phase.

Experimental Protocols & Data

The following protocols provide a robust starting point for your experiments. Optimization will likely be required based on your specific aryl halide.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a standard starting point for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf) or a Buchwald precatalyst, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture, 5 mL)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and the finely powdered base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is typically done by evacuating the vessel and backfilling with the inert gas, repeated three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Protecting the Boronic Acid as a Diethanolamine Adduct

If protodeborylation is a persistent issue, converting the boronic acid to a more stable diethanolamine adduct is a simple and effective strategy. This adduct can often be used directly in the coupling reaction.

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A white precipitate of the diethanolamine adduct will form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This stable adduct can now be used in your Suzuki coupling protocol, often with protic solvents.

Data Summary: Recommended Starting Conditions

The table below summarizes recommended starting conditions for optimizing your Suzuki coupling reaction. These parameters should be systematically varied to find the optimal conditions for your specific substrate combination.

ParameterRecommended Starting PointOptimization Considerations
Catalyst XPhos Pd G3 (1-2 mol%)For less reactive halides (e.g., chlorides), increase loading to 3-5 mol%. Pd(PPh₃)₄ can be tried but is often less effective.
Ligand XPhos or SPhosBuchwald-type ligands are generally superior for this class of boronic acid.
Base K₃PO₄ (2.0 - 3.0 equiv)Cs₂CO₃ is also an excellent choice. Use KF for base-sensitive substrates. Ensure the base is finely powdered for better solubility.
Solvent 1,4-Dioxane / H₂O (5:1 to 10:1)For severe protodeborylation, switch to anhydrous THF or Dioxane. DMF can be used to improve solubility.
Temperature 80 - 100 °CStart at 80 °C. Increase if the reaction is sluggish. Decrease if protodeborylation is significant.
Concentration 0.1 - 0.2 MHigher concentrations can sometimes accelerate the reaction, but may also increase side product formation.
Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the fundamental steps of the catalytic cycle.

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X transmetal Transmetalation pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 [R²-B(OH)₃]⁻ (from R²-B(OH)₂ + Base) pd_complex2->pd0 red_elim Reductive Elimination product R¹-R² pd_complex2->product reagents1 R¹-X reagents2 [R²-B(OH)₃]⁻ base Base boronic_acid R²-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of Arylboronic Acids. The Journal of Organic Chemistry, 82(18), 9133-9141. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • WO2018106336A1 - Mono-ligated palladium catalysts, their synthesis and use in suzuki coupling.

Sources

common side reactions with 3-(Isobutylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Isobutylaminocarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for challenges encountered during its use. As a versatile reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, understanding its reactivity and potential side reactions is crucial for experimental success.[1][2] This resource provides field-proven insights and solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and I've isolated a byproduct where the boronic acid has been replaced by hydrogen. What is happening?

A: You are likely observing protodeboronation , a common and often frustrating side reaction for arylboronic acids.[3] This process involves the cleavage of the C–B bond and its replacement with a C–H bond, converting your starting material into N-isobutylbenzamide.

Causality: This reaction is essentially a protonolysis of the boronic acid.[3] The propensity for this side reaction is highly dependent on the reaction conditions. Key factors that accelerate protodeboronation include:

  • Aqueous Basic Conditions: The presence of water and a strong base is a primary driver.[4][5] The base forms a more reactive boronate species ([ArB(OH)3]−), which is then protonated by water, leading to the cleavage of the C-B bond.[3][6]

  • Elevated Temperatures: Higher temperatures can increase the rate of this undesired reaction.

  • Substrate Electronics: While your specific molecule is not highly electron-deficient, arylboronic acids with strongly electron-withdrawing groups can be particularly susceptible to protodeboronation under basic conditions.[4][6]

Troubleshooting Protocol:

  • Minimize Water: Use anhydrous solvents and ensure your base is dry. If aqueous conditions are necessary for your coupling partner's solubility, use the minimum amount of water required.[5]

  • Select a Milder Base: Strong bases like NaOH or KOH can aggressively promote protodeboronation. Consider switching to milder inorganic bases such as K₂CO₃ or K₃PO₄, or even fluoride sources like KF, which are known to be effective while minimizing this side reaction.[5]

  • Use a "Slow-Release" Strategy: Protecting the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate ester or an organotrifluoroborate can provide a slow, controlled release of the active boronic acid into the reaction medium. This keeps the instantaneous concentration of the sensitive free boronic acid low, suppressing the rate of protodeboronation relative to the desired productive coupling.[3]

  • Increase Catalyst Efficiency: A more active catalyst system can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.[7] Consider using advanced palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[5][8]

Q2: I've noticed the physical properties (e.g., melting point, solubility) of my this compound seem to have changed over time. What could be the cause?

A: This is a classic sign of boroxine formation . Boronic acids can undergo a reversible dehydration reaction to form a stable, six-membered cyclic anhydride called a boroxine.[9] This process involves three molecules of the boronic acid condensing to release three molecules of water.

Causality: The equilibrium between the boronic acid and its corresponding boroxine is influenced by the presence of water.[10]

  • Dehydration: Storing the boronic acid in a dry environment or heating it can drive the equilibrium towards the boroxine form.[11] Many commercially available boronic acids exist partially or fully as the boroxine.[12]

  • Hydrolysis: The reaction is reversible. Adding water will hydrolyze the boroxine back to the monomeric boronic acid.[10]

Is Boroxine a Problem? For many applications, particularly Suzuki-Miyaura coupling, the presence of boroxine is not detrimental. The aqueous basic conditions of the reaction typically ensure the in-situ hydrolysis of the boroxine back to the active boronic acid monomer before it enters the catalytic cycle. However, it is crucial to account for the change in molecular weight.

Troubleshooting & Best Practices:

  • Stoichiometry Adjustment: If you suspect significant boroxine formation, remember that you are using a trimer. This means the effective molecular weight is higher, and you may be adding fewer molar equivalents than calculated based on the monomer. For critical applications, it's often pragmatic to assume the material is the boroxine for mass calculations or to simply use a slight excess (1.2-1.5 equivalents) of the boronic acid reagent.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place to minimize further dehydration.

  • Pre-treatment (Optional): If you need to ensure you are using the monomeric form, you can recrystallize the material from a solvent containing a small amount of water to hydrolyze the boroxine.

Visualizing Key Side Reactions

The following diagrams illustrate the chemical transformations behind the most common side reactions.

Protodeboronation cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediate Reactive Intermediate cluster_product Side Product BA 3-(Isobutylaminocarbonyl) phenylboronic acid Ar-B(OH)₂ Boronate Aryl Boronate [Ar-B(OH)₃]⁻ BA->Boronate + OH⁻ Base Base (e.g., OH⁻) Water Water (H₂O) Product Protodeboronated Product Ar-H Boronate->Product + H₂O (Proton Source)

Caption: The pathway of base-catalyzed protodeboronation.

Boroxine_Formation BA 3 x Ar-B(OH)₂ (Boronic Acid) Boroxine Boroxine (ArBO)₃ BA->Boroxine Dehydration (-3 H₂O) (Heat/Dry Conditions) Boroxine->BA Hydrolysis (+3 H₂O) (Aqueous Conditions) Water 3 x H₂O

Caption: The reversible equilibrium between a boronic acid and its boroxine.

Troubleshooting Guide for Suzuki-Miyaura Coupling

This section addresses specific issues you might encounter when using this compound in Suzuki-Miyaura cross-coupling reactions.

Problem / Observation Potential Cause(s) Recommended Solutions & Explanations
No reaction or very low conversion of starting materials. 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[5] 2. Oxygen Contamination: O₂ can oxidize the Pd(0) catalyst and promote boronic acid homocoupling.[5] 3. Poor Reagent Purity: Impurities in starting materials or degradation of the boronic acid.1. Use a Fresh/Robust Catalyst: Employ a modern, air-stable Pd(II) precatalyst (e.g., a palladacycle) that reliably reduces to Pd(0) in situ.[5] Ensure your phosphine ligand is not oxidized. 2. Thoroughly Degas: Degas your solvent(s) rigorously (e.g., by sparging with argon or nitrogen for 15-30 minutes or via freeze-pump-thaw cycles). Maintain a positive inert atmosphere throughout the reaction setup and duration.[5] 3. Verify Purity: Check the purity of your aryl halide and boronic acid. Consider using a freshly opened bottle of the boronic acid.
Significant homocoupling of the boronic acid (Ar-Ar formation). 1. Oxygen in the Reaction: As mentioned, oxygen can facilitate the oxidative homocoupling of the boronic acid. 2. High Temperatures: Very high reaction temperatures can sometimes favor this pathway.1. Improve Inert Atmosphere Technique: This is the most critical factor. Ensure all reagents and the reaction vessel are properly purged of air before heating. 2. Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., start at 80 °C and adjust as needed).
Reaction is sluggish or stalls, especially with a sterically hindered coupling partner. 1. Steric Hindrance: Large groups near the reaction centers (on either the aryl halide or the boronic acid) can slow down key steps like transmetalation or reductive elimination.[5] 2. Insufficiently Active Catalyst: The chosen ligand may not be suitable for challenging substrates.1. Use Bulky, Electron-Rich Ligands: These are essential for overcoming steric barriers. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are specifically designed to accelerate the catalytic cycle for hindered substrates.[5] 2. Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can be beneficial. 3. Higher Temperatures: More forcing conditions may be necessary, but balance this against the risk of protodeboronation and other decomposition pathways.

Advanced Protocol: Stabilizing Boronic Acids with Diethanolamine

For particularly sensitive applications where protodeboronation is a persistent issue, converting the boronic acid to its diethanolamine (DEA) adduct can dramatically improve its stability.[13] These adducts are often highly crystalline, air-stable solids that can be easily handled and stored.[13] They can be used directly in Suzuki couplings, where they release the boronic acid under protic reaction conditions.[13]

Step-by-Step Protocol for DEA Adduct Formation
  • Dissolution: In a vial equipped with a magnetic stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise via pipette.

  • Precipitation: A white precipitate of the DEA adduct will typically form. The initial solid may dissolve completely before the new, stable adduct precipitates out of the solution.[13]

  • Isolation: Continue stirring the resulting slurry for 15-20 minutes to ensure complete formation.

  • Filtration and Drying: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (the one used for the reaction) and dry it under vacuum. This stable adduct can now be weighed and used directly in your cross-coupling reactions.[13]

Caption: Workflow for stabilizing a boronic acid as its diethanolamine adduct.

References

  • ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Retrieved from [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013, April 3). Retrieved from [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025, August 5). Retrieved from [Link]

  • Cid, J., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Retrieved from [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013, September 18). Retrieved from [Link]

  • PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • PubMed. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • PubChem. (n.d.). Phenylboronic Acid. Retrieved from [Link]

  • SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 3-(iso-butylaminomethyl)phenylboronic acid - Structure, Synthesis, Properties. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Pyrrolidino)phenylboronic acid. Retrieved from [Link]

Sources

Technical Support Center: 3-(Isobutylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for 3-(Isobutylaminocarbonyl)phenylboronic acid (CAS 723282-09-5). This guide is designed for researchers, chemists, and drug development professionals to ensure the optimal handling, storage, and utilization of this valuable building block. Boronic acids are notoriously sensitive, and their stability is paramount to achieving reproducible and successful experimental outcomes. This document provides in-depth FAQs and troubleshooting workflows based on established principles of boronic acid chemistry.

Section 1: Quick Reference Data Sheet

For ease of use, the fundamental physical and chemical properties, along with critical storage parameters, are summarized below.

PropertyValue / RecommendationSource(s)
CAS Number 723282-09-5[1]
Molecular Formula C₁₁H₁₆BNO₃[1]
Molecular Weight 221.06 g/mol [1]
Appearance Off-white to beige solid/powder[2]
Melting Point 217 - 222 °C[2]
Recommended Storage Keep refrigerated (2-8°C). Store in a dry, well-ventilated place under an inert atmosphere (e.g., Argon, Nitrogen).[2][3]
Shelf Life Approx. 1095 days (3 years) under ideal conditions.[4]
Key Instabilities Hygroscopic (moisture sensitive), air sensitive, prone to protodeboronation, oxidation, and boroxine formation.[2][5][6][7][8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, excessive heat, and moisture.[2][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A: For long-term stability, the solid compound should be stored under a combination of conditions to mitigate its inherent instabilities. The bottle should be tightly sealed and placed in a refrigerator at 2-8°C.[2][3] To prevent degradation from atmospheric moisture and oxygen, it is best practice to store it under an inert atmosphere, such as argon or nitrogen.[2][9] The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can initiate degradation pathways.[2][5][10]

Q2: I accidentally left the container open on the bench for a few hours. Is the compound still usable?

A: While brief exposure is not ideal, the compound may still be usable, but you should take precautions. The primary concerns are moisture absorption and potential oxidation. Arylboronic acids can readily dehydrate to form stable cyclic anhydrides known as boroxines.[8][11] Paradoxically, this process is often initiated by moisture, and the compound in the bottle is frequently an equilibrium mixture of the free acid and the boroxine.[11]

Recommended Action: Before use, dry the material under a high vacuum for several hours to remove adsorbed water. For critical applications, it is advisable to perform a quality control check, such as ¹H NMR, to assess purity and rule out significant degradation (see Protocol 3).

Q3: How should I prepare solutions of this compound? What solvents and conditions are recommended?

A: The choice of solvent depends on the downstream application. Phenylboronic acids generally show good solubility in polar organic solvents like acetone, 3-pentanone, and ethers, with lower solubility in nonpolar hydrocarbons.[12] For reaction purposes, anhydrous solvents are highly recommended to prevent hydrolysis and protodeboronation.

When preparing aqueous solutions or using aqueous buffers, be mindful of the pH. Protodeboronation, a major degradation pathway where the boronic acid moiety is replaced by a hydrogen atom, is catalyzed by both acidic and basic conditions and is slowest around pH 5.[6][13] If your experiment requires basic conditions (common in Suzuki couplings), the boronic acid should be used relatively quickly after being introduced to the aqueous base.

Q4: My reaction yield is low, and I'm observing a byproduct with a mass corresponding to the starting material minus the boronic acid group. What is happening?

A: You are likely observing protodeboronation.[6] This is a common failure mode in reactions involving arylboronic acids, especially those that are sterically hindered or electron-rich, or under non-optimal pH conditions.[13] The presence of excess water can also accelerate this process.[13]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere.

  • Control pH: If possible, buffer your reaction closer to neutral pH. For base-catalyzed reactions, consider slower addition of the base or using milder bases.

  • Use a Boronic Ester: Converting the boronic acid to an ester, such as a pinacol ester, can increase stability towards protodeboronation under many cross-coupling conditions.[6][11]

Section 3: Troubleshooting Guide

Unexpected experimental results can often be traced back to the stability and purity of the boronic acid. This guide provides a logical workflow to diagnose and solve common issues.

Problem: A reaction involving this compound has failed or given a low yield of the desired product.

G start Low Yield or Reaction Failure check_reagent Step 1: Assess Boronic Acid Quality start->check_reagent analysis Perform QC Analysis (¹H NMR, LC-MS) check_reagent->analysis decision Unexpected Peaks Observed? analysis->decision path_a Impurity Matches Protodeboronated Arene decision->path_a Yes path_b Impurity Matches Corresponding Phenol decision->path_b Yes path_c Broad Peaks or Anhydride Signature decision->path_c Yes no_issue Boronic acid appears pure. Investigate other reaction parameters (catalyst, temp, etc.) decision->no_issue No sol_a Root Cause: Protodeboronation. Solution: - Use anhydrous solvents. - Control reaction pH. - Consider using a boronic ester. path_a->sol_a sol_b Root Cause: Oxidation. Solution: - Degas solvents. - Run under inert atmosphere. - Avoid redox-active reagents. path_b->sol_b sol_c Root Cause: Boroxine Formation. Solution: - Not typically detrimental but affects stoichiometry. - Dry compound under vacuum. - Use freshly opened material. path_c->sol_c

Section 4: Protocols & Methodologies

Protocol 1: Recommended Handling and Weighing Procedure

This protocol minimizes exposure to atmospheric oxygen and moisture.

  • Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Prepare a balance in a low-humidity environment or inside a glove box.

  • Briefly flush the headspace of the container with an inert gas (e.g., Argon) before opening.

  • Quickly weigh the desired amount of the solid into your reaction vessel.

  • Immediately reseal the main container, flush the headspace again with inert gas, and wrap the cap seal with paraffin film for extra protection.

  • Return the container to refrigerated storage.[2][3]

Protocol 2: Procedure for Preparing a Stock Solution

This protocol is for preparing a solution in an organic solvent for use in a chemical reaction.

  • Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under an inert atmosphere.

  • Use a syringe to transfer anhydrous solvent (e.g., THF, Dioxane, DMF, previously dried over molecular sieves or by a solvent purification system) into the reaction flask containing the pre-weighed boronic acid.

  • The flask should be sealed with a septum and kept under a positive pressure of inert gas (e.g., via a balloon or manifold).

  • Stir or sonicate the mixture until the solid is fully dissolved.

  • Use the solution promptly. Avoid long-term storage of solutions, as degradation can occur more rapidly than in the solid state.

Protocol 3: Quality Control Check by ¹H NMR

A quick NMR spectrum can provide valuable information about the purity of your boronic acid.

  • Dissolve a small amount (5-10 mg) of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Analyze the Spectrum:

    • Purity: Check for the characteristic aromatic and aliphatic peaks of the desired compound. Integrate the peaks to confirm the correct proton ratios.

    • Protodeboronation: Look for the appearance of new, sharp aromatic signals corresponding to N-isobutylbenzamide (the product of C-B bond cleavage).

    • Boroxine: The presence of the boroxine anhydride can sometimes lead to peak broadening of the B(OH)₂ protons and slight shifts in the aromatic region. This is common and often acceptable.[8]

    • Solvent/Water: Note the presence of a significant water peak, which indicates improper storage.

Section 5: Understanding the Chemistry of Degradation

A deeper understanding of the degradation pathways is key to preventing them.

Pathway 1: Dehydration to Boroxine

This is a reversible equilibrium between three molecules of the boronic acid and one molecule of the cyclic boroxine anhydride, with the elimination of three molecules of water.[8][11] While boroxines are often competent in reactions like Suzuki couplings, their formation complicates accurate mass-based measurements and can alter solubility.

G cluster_0 BA1 3 R-B(OH)₂ Equilibrium BA1->Equilibrium Boroxine (RBO)₃ + 3 H₂O Equilibrium->Boroxine caption Fig 1. Reversible formation of a boroxine from a boronic acid.

Pathway 2: Protodeboronation

This is an irreversible degradation process resulting in the loss of the synthetically useful boronic acid group. It is often the primary cause of low yields in cross-coupling reactions. The mechanism can be catalyzed by acid or base.[6][13]

G start Ar-B(OH)₂ catalyst + H₂O (Acid or Base catalyzed) start->catalyst product Ar-H catalyst->product side_product + B(OH)₃ product->side_product

Pathway 3: Oxidation

Arylboronic acids are susceptible to oxidation, particularly in the presence of reactive oxygen species or certain metal catalysts, yielding the corresponding phenol.[7][14] This is a significant concern in biological applications or reactions run without proper deoxygenation.

G start Ar-B(OH)₂ oxidant + [O] (e.g., H₂O₂, Air) start->oxidant product Ar-OH oxidant->product

References

  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • SAFETY D
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development.
  • Phenylboronic acid - Safety D
  • In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research.
  • 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester . Organic Syntheses. [Link]

  • Phenylboronic acid - SAFETY D
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂ . (2000). Journal of Pharmaceutical Sciences. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts . (2021). Proceedings of the National Academy of Sciences. [Link]

  • How to Store Boric Acid . Lab Alley. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents . (2020). Journal of Solution Chemistry. [Link]

  • Properties of a model aryl boronic acid and its boroxine . (2012). Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Catalyst Selection for Challenging Suzuki Couplings with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, particularly those involving substituted phenylboronic acids. Here, we move beyond standard protocols to address specific, nuanced issues that can lead to low yields, incomplete conversion, or reaction failure. Our focus is on the rationale behind catalyst and condition selection, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction has failed or is giving very low yield. What are the fundamental parameters I should check first?

A1: When a Suzuki coupling fails, a systematic check of the basics is the most efficient first step. Before delving into complex catalyst screening, ensure the integrity of your core components and conditions:

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to Pd(0). Modern palladacycle precatalysts, like the Buchwald G3 and G4 types, are designed for reliable and rapid generation of the active Pd(0) species.[1][2] Ensure your catalyst hasn't degraded due to improper storage; some are sensitive to air and moisture.[1]

  • Oxygen Contamination: The Suzuki coupling is highly sensitive to oxygen, which can lead to oxidative degradation of phosphine ligands and promote the unwanted homocoupling of the boronic acid.[1][3] All solvents and reagent solutions (including aqueous base solutions) must be rigorously degassed.[1][3] Assembling the reaction under a robust inert atmosphere (Argon or Nitrogen) is critical.[1]

  • Base Quality and Strength: The base is not just a spectator; it's essential for activating the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[4][5] Ensure your base is finely powdered and anhydrous (if required by the protocol). The choice of base is critical; stronger bases like K₃PO₄ or Cs₂CO₃ are often needed for challenging couplings, whereas milder bases like K₂CO₃ or KF may be sufficient for others and can prevent decomposition of sensitive substrates.[1]

  • Solvent Purity and Degassing: Solvents must be anhydrous (when specified) and thoroughly degassed. Common solvent systems include toluene, dioxane, THF, and various mixtures with water.[1][6] The presence of water can be beneficial or detrimental depending on the specific reaction, but uncontrolled water content is a common source of irreproducibility.

Q2: What is protodeboronation and how can I prevent it?

A2: Protodeboronation is a common side reaction where the boronic acid's C-B bond is cleaved and replaced with a C-H bond, effectively destroying your starting material. This is particularly problematic with electron-rich or sterically hindered boronic acids.

  • Mechanism: It is often promoted by excessive heat, strong bases, or the presence of excess water.

  • Prevention Strategies:

    • Use Milder Conditions: Lower the reaction temperature or use a milder base (e.g., K₂CO₃, KF).[7]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These are generally more robust and release the boronic acid slowly under the reaction conditions.[3][7][8]

    • Minimize Water: For sensitive substrates, using anhydrous conditions can suppress this side reaction.[7]

Troubleshooting Guide: Specific Challenges & Solutions

This section addresses specific, common challenges encountered with substituted phenylboronic acids and provides targeted catalyst and condition recommendations.

Issue 1: Low Yield with Sterically Hindered (Ortho-Substituted) Phenylboronic Acids

The Challenge: Ortho-substituents on the phenylboronic acid (or the aryl halide) create steric hindrance, which dramatically slows the key transmetalation and reductive elimination steps of the catalytic cycle.[1] This often results in incomplete conversion or no reaction at all with standard catalysts like Pd(PPh₃)₄.

The Solution: Employ Bulky, Electron-Rich Ligands.

The key is to use a catalytic system that can accommodate the steric bulk and accelerate the slow steps of the cycle.

  • Ligand Choice: Bulky, electron-rich monophosphine ligands are the gold standard for this challenge. The increased electron density on the phosphorus atom enhances the reactivity of the palladium center, while the steric bulk promotes the final reductive elimination step to release the product.[9]

    • Buchwald-type Biarylphosphine Ligands: These are the go-to choice. Ligands like XPhos, SPhos, and RuPhos are highly effective.[1]

    • Other Bulky Ligands: Tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also powerful options for overcoming steric hindrance.[10][11]

  • Catalyst Precursors: Use modern palladacycle precatalysts that incorporate these ligands (e.g., XPhos Pd G3/G4 ). These are air-stable, easy to handle, and ensure the correct 1:1 or 2:1 ligand-to-palladium ratio while generating the active Pd(0) species efficiently.[2]

  • Reaction Conditions:

    • Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the difficult transmetalation.[1]

    • Temperature: Higher temperatures (80-140 °C) are typically necessary. Solvents with high boiling points like toluene, dioxane, or xylenes are suitable.[1][12]

start Low Yield with Ortho-Substituted Boronic Acid problem Steric Hindrance Impedes Transmetalation & Reductive Elimination start->problem Likely Cause solution1 Use Bulky, Electron-Rich Biarylphosphine Ligand (e.g., XPhos, SPhos) problem->solution1 Solution solution2 Employ Strong, Non-nucleophilic Base (K₃PO₄, Cs₂CO₃) problem->solution2 Solution solution3 Increase Reaction Temperature (80-140 °C) problem->solution3 Solution solution4 Use Modern Palladacycle Precatalyst (e.g., XPhos Pd G3/G4) problem->solution4 Solution

Caption: Troubleshooting flowchart for sterically hindered substrates.

Issue 2: Low Yield with Electron-Deficient Phenylboronic Acids

The Challenge: Phenylboronic acids bearing strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) are less nucleophilic. This slows down the transmetalation step, as the transfer of the aryl group from the boron to the palladium center is less favorable.[13] These boronic acids can also be more prone to decomposition under basic conditions.

The Solution: Enhance Nucleophilicity and Accelerate Catalysis.

  • Ligand Choice: Highly electron-rich ligands are again beneficial. They increase the electron density on the palladium, which can help facilitate the transmetalation step.[9]

    • Buchwald Ligands: Ligands like SPhos or RuPhos are excellent choices.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are even more electron-donating than phosphines and can be highly effective.[5][14] Consider using an NHC-palladium precatalyst like PEPPSI™-IPr.

  • Reaction Conditions:

    • Base: A strong base (K₃PO₄, Cs₂CO₃ ) is crucial to generate a sufficient concentration of the more nucleophilic boronate species.

    • Solvent: Aprotic polar solvents like dioxane or DMF can be effective. Sometimes, a carefully controlled amount of water can be beneficial, but this must be optimized.

    • Temperature: Moderate to high temperatures (80-110 °C) are generally required.

Issue 3: Low Yield with Electron-Rich Phenylboronic Acids

The Challenge: While electron-rich phenylboronic acids (e.g., with -OMe, -NMe₂ groups) are highly nucleophilic, the corresponding aryl halide coupling partner is often electron-rich as well. This makes the initial oxidative addition step of the catalytic cycle sluggish.[3] Furthermore, these boronic acids are often more susceptible to protodeboronation.

The Solution: Focus on Accelerating Oxidative Addition.

  • Ligand Choice: The ideal ligand must be both electron-rich to promote oxidative addition and bulky enough to facilitate the subsequent reductive elimination.[9]

    • Buchwald Ligands: This class of ligands, such as XPhos or BrettPhos , provides the necessary balance of steric and electronic properties.

    • Dialkylphosphines: Ligands like PCy₃ can also be very effective for activating electron-rich aryl chlorides.[10]

  • Reaction Conditions:

    • Base: Use the mildest base that affords a reasonable reaction rate to minimize protodeboronation. Start with K₂CO₃ or KF before moving to stronger bases if necessary.

    • Solvent: Anhydrous solvents like toluene or dioxane are often preferred to reduce the risk of protodeboronation.

    • Boronic Acid Stability: If protodeboronation is still a major issue, converting the boronic acid to its pinacol ester (BPin) derivative is a highly effective strategy.

Catalyst & Condition Selection Summary Table

Phenylboronic Acid TypePrimary ChallengeRecommended Ligand ClassExample LigandsRecommended BaseRecommended Solvent
Ortho-Substituted Steric HindranceBulky, Electron-Rich BiarylphosphinesXPhos, SPhos, AntPhos[12]K₃PO₄, Cs₂CO₃Toluene, Dioxane, Xylenes
Electron-Deficient Slow TransmetalationHighly Electron-DonatingSPhos, RuPhos, NHCs (IPr)K₃PO₄, Cs₂CO₃Dioxane, DMF
Electron-Rich Slow Oxidative Addition / ProtodeboronationBulky, Electron-Rich BiarylphosphinesXPhos, BrettPhos, PCy₃K₂CO₃, KF (start), K₃PO₄Toluene, Dioxane (anhydrous)

Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap. Purge the vessel with a stream of argon or nitrogen for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1] Then, add the degassed solvent (e.g., Toluene or Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring & Workup: Monitor the reaction's progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: High-Throughput Screening (HTS) for Condition Optimization

For particularly challenging substrates, screening multiple parameters simultaneously is the most efficient path to success. This can be performed in a 96-well plate format.[15]

  • Plate Preparation: Add a small stir bar to each well of a 96-well reaction block.

  • Stock Solution Preparation: Prepare stock solutions of your aryl halide, boronic acid, and an internal standard (for GC/LC analysis) in the primary solvent.[15] Prepare separate stock solutions for a panel of palladium precatalysts, ligands, and bases in appropriate solvents.[15]

  • Automated Dispensing: Using an automated liquid handler, dispense the catalyst, ligand, and base solutions into the wells according to a predefined experimental design (e.g., a design of experiments (DoE) model).[15][16]

  • Reaction Initiation: Dispense the stock solution containing the aryl halide and boronic acid into all wells to start the reactions simultaneously.[15]

  • Reaction & Analysis: Seal the plate securely and place it on a heating/stirring plate at the desired temperature.[15] After the allotted time, quench the reactions, dilute, and analyze the outcomes using high-throughput analysis methods like GC-MS or LC-MS to determine the optimal conditions.[17]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the key steps is fundamental to troubleshooting. The choice of catalyst and conditions is designed to accelerate the rate-limiting step for a given substrate combination.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar¹)(X) Pd0->OxAdd Oxidative Addition (Often slow for e⁻ rich Ar¹-X) Trans L₂Pd(II)(Ar¹)(Ar²) OxAdd->Trans Transmetalation (Often slow for hindered or e⁻ poor Ar²) Pd0_out Trans->Pd0_out Reductive Elimination (Often slow for hindered substrates) Ar1X Ar¹-X Ar1X->OxAdd Ar2B Ar²-B(OR)₂ Boronate [Ar²-B(OR)₂(Base)]⁻ Ar2B->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Trans Product Ar¹-Ar² Pd0_out->Product

Caption: The Suzuki-Miyaura catalytic cycle highlights key mechanistic steps.

References

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • TCI Chemicals. (n.d.). Phosphine Ligands.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guides.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (n.d.). High-Throughput Screening for Optimizing Catalytic Reactions.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sigma-Aldrich. (n.d.). Buchwald Portfolio: Palladacycles and Ligands.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
  • Ma, J. (2014, April 17). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
  • BenchChem. (n.d.). Catalyst Deactivation in Suzuki Coupling Reactions.
  • Thomas, S. P. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9237-9251. DOI:10.1039/C3CS60197H
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. DOI: 10.1021/ja0002058
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki-Miyaura Coupling. Journal of the American Chemical Society, 127(13), 4685-4696. DOI: 10.1021/ja042491j
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5359-5363. DOI: 10.1002/anie.200701035
  • Yin, J., & Buchwald, S. L. (2000). A General and Practical Method for the Suzuki Cross-Coupling of 2-Pyridyl Chlorides. Organic Letters, 2(8), 1101-1104. DOI: 10.1021/ol005670b
  • Gildner, P. G., & Colacot, T. J. (2015). A Decade of Development in Palladacycle Precatalysts: A Revolution in the Field of Cross-Coupling. Organometallics, 34(23), 5497-5508. DOI: 10.1021/acs.organomet.5b00523
  • Che, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(22), 2902-2904. DOI: 10.1039/C3CC49241A
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(14), 1871-1876. DOI: 10.1002/anie.200353615
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. DOI: 10.1021/ar800036s
  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366-374. DOI: 10.1002/anie.200461274
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. DOI: 10.1039/C3CS35521G
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. DOI: 10.1021/cr00039a007
  • Kudo, N., et al. (2006). Suzuki−Miyaura Cross-Coupling Reaction Using a Palladacycle as a Catalyst. The Journal of Organic Chemistry, 71(20), 7690-7695. DOI: 10.1021/jo061099+
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis. Angewandte Chemie International Edition, 47(16), 2940-2943. DOI: 10.1002/anie.200705446
  • Bedford, R. B. (2003). Palladacyclic catalysts in C–C and C-heteroatom bond-forming reactions. Chemical Communications, (15), 1787-1796. DOI: 10.1039/B302693K
  • Fairlamb, I. J. S. (2005). Palladacycles: Catalysts for the New Millennium. Chemical Society Reviews, 34(12), 1041-1052. DOI: 10.1039/B505494C
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Zhang, T., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Muthumari, B., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?

Sources

effect of base and solvent on 3-(Isobutylaminocarbonyl)phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(Isobutylaminocarbonyl)phenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of reactions involving this versatile building block. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The amide functionality and the boronic acid group present unique opportunities and challenges, where the choice of base and solvent is not merely a condition, but a critical determinant of reaction success.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to provide direct answers to specific problems you may encounter in the lab. We focus on the causality behind each issue and provide actionable solutions.

Q1: My reaction yield is low, or the reaction has stalled. What are the likely causes related to the base and solvent?

Low conversion is one of the most common issues and can often be traced back to the interplay between the base, solvent, and catalyst.

  • Cause 1: Insufficient Base Strength or Solubility. The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species (Ar-B(OH)₃⁻), which is the active partner in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][2][3] If the base is too weak or, more commonly, is not sufficiently soluble in the reaction medium, the concentration of the active boronate will be too low for the reaction to proceed efficiently.

  • Solution 1: Switch to a stronger and/or more soluble base. While sodium carbonate (Na₂CO₃) is a common choice, it has limited solubility in many organic solvents. Consider using potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃), which are more effective.[4] K₃PO₄ is often an excellent choice as it is a strong enough base but is less likely to cause hydrolysis of sensitive functional groups compared to hydroxides.[5] Ensure the base is finely powdered to maximize its surface area and dissolution rate.

  • Cause 2: Poor Reagent Solubility. this compound possesses both non-polar (phenyl, isobutyl) and polar (amide, boronic acid) functionalities. If your aryl halide partner is very non-polar, a solvent like pure toluene may not adequately dissolve the boronic acid or the base. Conversely, a highly polar solvent might not dissolve the aryl halide.

  • Solution 2: Employ a biphasic or mixed solvent system. A combination of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O in a 4:1 to 10:1 ratio) is often highly effective.[6][7] The organic phase dissolves the substrates and catalyst, while the aqueous phase dissolves the inorganic base, bringing them into contact at the interface. Polar aprotic solvents like DMF or NMP can also be effective as they can dissolve a wide range of organic and inorganic compounds.[8]

  • Cause 3: Catalyst Deactivation. The active Pd(0) catalyst can be oxidized and deactivated by residual oxygen.[9] Furthermore, the choice of solvent can influence catalyst stability and activity.

  • Solution 3: Ensure rigorous degassing of your solvent and the entire reaction setup. This is non-negotiable for consistent results. Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before use and maintain a positive inert atmosphere throughout the reaction.[4] If using a Pd(II) precatalyst like Pd(OAc)₂, the solvent and ligands play a role in its reduction to the active Pd(0) state.[9]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a particularly prevalent side reaction for boronic acids bearing electron-withdrawing groups or certain heteroatoms, and it is exacerbated by harsh conditions.[4]

  • Cause: This side reaction is primarily promoted by strong bases, the presence of water, and elevated temperatures.[10] The amide group on your molecule is moderately electron-withdrawing, making the C-B bond more susceptible to cleavage.

  • Solutions:

    • Use Milder Bases: Switch from strong bases like hydroxides or K₃PO₄ to milder options such as potassium fluoride (KF) or K₂CO₃.[4][10]

    • Minimize Water and Temperature: While some water can be beneficial, excess water can accelerate protodeboronation. Try reducing the amount of water in your solvent system or, for highly sensitive substrates, employ strictly anhydrous conditions.[4] Run the reaction at the lowest temperature that still provides a reasonable rate (e.g., starting at 60-80 °C).

    • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These are significantly more resistant to protodeboronation and can be used directly in the coupling reaction.[4][11]

Q3: My main side product is the homocoupling of the boronic acid. What's causing this and how do I stop it?

Homocoupling results in a biaryl product formed from two molecules of your boronic acid.

  • Cause: This side reaction is typically promoted by the presence of molecular oxygen and/or the use of a Pd(II) precatalyst without efficient reduction to Pd(0).[9] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then mediate the homocoupling pathway.

  • Solution: The most critical step is rigorous degassing of the solvent and reaction vessel to eliminate oxygen.[9] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this issue, although these catalysts can be less stable. If using a Pd(II) source, ensure your conditions (ligands, solvent, temperature) are suitable for its rapid and efficient reduction to the active Pd(0) species at the start of the reaction.

Q4: I am having issues with hydrolysis of the isobutylamide group. How can this be avoided?

While amides are generally robust, they are not inert and can be hydrolyzed under certain conditions.[12]

  • Cause: Hydrolysis is promoted by strong aqueous bases (e.g., NaOH, KOH) combined with high reaction temperatures over extended periods.

  • Solution: Avoid using strong hydroxide bases. Inorganic carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are much less likely to cause amide hydrolysis.[13] If hydrolysis persists, reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.

Data & Protocols

For ease of reference, the following tables summarize recommended starting points and a general experimental protocol.

Table 1: Recommended Base & Solvent Combinations for Suzuki-Miyaura Coupling
ElectrophileRecommended BaseSolvent System (Degassed)Key Considerations
Aryl Bromide (electron-neutral/rich)K₃PO₄ (2-3 equiv.)1,4-Dioxane / H₂O (5:1)A robust, general-purpose system. Good for moderate to high reactivity.
Aryl Bromide (electron-poor)K₂CO₃ (2-3 equiv.)Toluene / H₂O (10:1) or THFMilder base is often sufficient and minimizes risk of side reactions.
Aryl ChlorideCs₂CO₃ (2-3 equiv.)Toluene or 1,4-DioxaneRequires more forcing conditions. Use of specialized ligands (e.g., Buchwald ligands) is highly recommended.[4]
Aryl TriflateK₃PO₄ (2-3 equiv.)THF or DMFGenerally highly reactive. DMF can be useful for solubilizing all components.[8]
Sensitive SubstratesKF (3 equiv.)Anhydrous THF or DioxaneUse when protodeboronation or functional group hydrolysis is a major concern.[10]
General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific substrates.

  • Vessel Preparation: To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1, to achieve a concentration of ~0.1 M relative to the aryl halide) via syringe.[4][7]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand.

  • Reaction: Place the vessel in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualized Mechanisms & Workflows

Visual aids can clarify complex processes. Below are diagrams for the core catalytic cycle and a logical troubleshooting workflow.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)L₂(Ar') OA_Complex->Transmetalation_Complex Transmetalation node_spacer node_spacer Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_Complex->Product BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Active Species) BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) Boronate->OA_Complex Enters Cycle

Caption: The catalytic cycle showing base activation of the boronic acid.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or Stalled Reaction? check_sm Starting Material Recovered? start->check_sm Yes check_debor Protodeboronation Observed? start->check_debor No sol_base Issue: Poor Activation/Solubility - Use stronger/more soluble base (K₃PO₄, Cs₂CO₃) - Use mixed solvent (Dioxane/H₂O) - Increase Temperature check_sm->sol_base check_homo Homocoupling Observed? check_debor->check_homo No sol_debor Issue: Boronic Acid Instability - Use milder base (K₂CO₃, KF) - Lower temperature - Use anhydrous conditions or less H₂O check_debor->sol_debor Yes sol_homo Issue: Catalyst/Oxygen Problem - Rigorously degas solvent - Use pre-activated Pd(0) catalyst - Check ligand stability check_homo->sol_homo Yes sol_other Issue: Other - Check catalyst activity - Verify substrate purity - Screen different ligands check_homo->sol_other No

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in a Suzuki-Miyaura reaction? The base performs a critical, indispensable role: it reacts with the neutral, trivalent boronic acid (R-B(OH)₂) to form a negatively charged, tetracoordinate "ate" complex, or boronate (e.g., [R-B(OH)₃]⁻).[1][14] This transformation increases the nucleophilicity of the organic group (R) attached to the boron, making it capable of transferring from the boron to the palladium center during the transmetalation step, which is often the rate-determining step of the cycle.[2][3][15] Without the base, transmetalation is extremely slow or does not occur at all.

Q2: How does the solvent affect the reaction outcome? The solvent is a highly active participant that influences nearly every aspect of the reaction.[16] Its primary roles include:

  • Solubilization: It must create a sufficiently homogeneous environment for the (often) poorly soluble organic substrates, palladium catalyst, and inorganic base to interact.[8]

  • Stabilization: Solvents can coordinate to the palladium center, stabilizing the catalyst and preventing decomposition (e.g., formation of palladium black).

  • Rate and Selectivity: Polar solvents can stabilize charged intermediates and transition states within the catalytic cycle.[17] This can sometimes change the rate-determining step or alter the chemoselectivity of a reaction, for example, when a substrate has multiple potential coupling sites.[18]

Q3: Is water necessary in my solvent system? Not always, but it is often beneficial. A small amount of water in solvents like THF, dioxane, or toluene can dramatically improve the solubility of inorganic bases like K₃PO₄ or Cs₂CO₃, accelerating the reaction.[5][6] It can also facilitate the equilibrium between the boronic acid and the active boronate species. However, an excess of water can promote the undesirable side reaction of protodeboronation, especially with sensitive boronic acids or at high temperatures.[4] The ideal amount is a balance that must be determined empirically.

Q4: Can the isobutylamide group interfere with the reaction? The amide group is generally considered a robust and well-tolerated functional group in Suzuki-Miyaura coupling. However, two potential, though less common, interactions should be considered:

  • Hydrolysis: As mentioned in the troubleshooting section, harsh basic conditions (strong hydroxides, high heat) can lead to hydrolysis. This is generally avoidable by using carbonate or phosphate bases.[13]

  • Catalyst Inhibition: The nitrogen lone pair or the carbonyl oxygen of the amide could potentially coordinate to the palladium center, acting as a weak ligand and potentially inhibiting catalytic activity. This is more of a concern with N-H amides than tertiary amides. However, in most cases, the phosphine ligands used are much stronger coordinators, and this effect is negligible.

References
  • Cid, J., Garcia-Alvarez, J., & Fernández-Rodríguez, M. A. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • La-Venia, A., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Perea, J. A., et al. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Perea, J. A., et al. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • News-Medical.Net. (2023). Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem.
  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
  • PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PubMed Central.
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? | ResearchGate.
  • Scientific Update. (2018). Suzuki-Miyaura Cross-Coupling of Amides and Esters.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • ResearchGate. (2025). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines | Request PDF.
  • University of Rochester. (n.d.).
  • ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • YouTube. (2020). Suzuki cross-coupling reaction. YouTube.
  • Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation.
  • ACS Publications. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • PubMed. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. PubMed.
  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • Master Organic Chemistry. (2018).
  • PubMed Central. (2024).

Sources

troubleshooting low conversion rates in reactions with 3-(Isobutylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to 3-(Isobutylaminocarbonyl)phenylboronic acid. As a Senior Application Scientist, I understand that achieving high conversion rates in cross-coupling reactions is paramount to the success of your research and development efforts. This guide is structured to provide in-depth, field-proven insights into troubleshooting common issues, particularly low yields, when using this versatile reagent.

The following sections are designed in a question-and-answer format to directly address the challenges you may encounter. We will delve into the causality behind experimental choices, offering logical, scientifically-grounded solutions to optimize your reactions.

Troubleshooting Guide: Low Conversion Rates

Low conversion in Suzuki-Miyaura cross-coupling reactions is a frequent challenge. The flowchart below outlines a systematic approach to diagnosing the root cause.

Troubleshooting_Workflow start Low Conversion Observed reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check atmosphere_check Step 2: Ensure Inert Atmosphere reagent_check->atmosphere_check Reagents OK boronic_acid Boronic Acid Integrity (Degradation? Purity?) reagent_check->boronic_acid halide Aryl Halide Reactivity (I > Br > OTf >> Cl) reagent_check->halide base_solvent Base & Solvent Quality (Anhydrous? Purity?) reagent_check->base_solvent catalyst_check Step 3: Evaluate Catalyst System atmosphere_check->catalyst_check Atmosphere OK degassing Proper Degassing? (Sparging, Freeze-Pump-Thaw) atmosphere_check->degassing conditions_check Step 4: Optimize Reaction Conditions catalyst_check->conditions_check Catalyst OK catalyst_activity Catalyst Activity (Age? Handling? Pre-catalyst?) catalyst_check->catalyst_activity ligand_choice Ligand Choice (Bulky, e--rich for tough couplings?) catalyst_check->ligand_choice temperature Temperature (Too low? Too high causing degradation?) conditions_check->temperature concentration Concentration (Solubility issues?) conditions_check->concentration solution Problem Resolved conditions_check->solution Conditions Optimized

Caption: A systematic workflow for troubleshooting low conversion.

Q1: My Suzuki-Miyaura reaction has stalled with significant starting material remaining. What are the most common culprits?

This is a classic scenario that usually points to one of three areas: reagent integrity, catalyst activity, or the reaction environment.

  • Reagent Integrity : The stability of boronic acids is a primary concern. They are susceptible to several degradation pathways that can reduce the available active reagent.[1]

  • Catalyst Deactivation : The palladium catalyst is the heart of the reaction. Its active Pd(0) state can be compromised by oxygen or other impurities, halting the catalytic cycle.[1]

  • Ineffective Reaction Conditions : The choice of base, solvent, and temperature are all interconnected and crucial for success. An inappropriate selection can lead to poor solubility, slow reaction rates, or promotion of side reactions.[1]

A thorough evaluation of each of these components is the first step toward a successful outcome.

Q2: How can I determine if my this compound has degraded, and what can I do about it?

Boronic acid degradation is a major contributor to low yields. Visually, the compound should be a white to off-white crystalline solid. Clumpy, discolored, or sticky solids may indicate degradation. There are three primary degradation pathways to consider:

  • Protodeboronation : This is the undesired cleavage of the C–B bond, which is replaced by a C–H bond, effectively converting your boronic acid into an inert byproduct (N-isobutylbenzamide in this case).[2] This side reaction is often promoted by moisture and certain basic or acidic conditions.[2][3] To mitigate this, ensure you are using anhydrous solvents and consider your choice of base carefully.

  • Oxidative Deboronation : Exposure to oxygen or other oxidants can lead to the replacement of the C–B bond with a C–O bond, forming a phenol derivative.[4][5] Rigorous degassing of the reaction mixture is the most effective way to prevent this.[1]

  • Boroxine Formation : Boronic acids can reversibly dehydrate to form a cyclic trimeric anhydride called a boroxine.[6][7] While this is often reversible in the reaction mixture (especially if water is a co-solvent), it alters the molecular weight. If you are weighing out aged boronic acid that has partially converted to the boroxine, you will be adding fewer molar equivalents than calculated.

Preventative Strategy: If you suspect boronic acid instability is a persistent issue, consider converting it to a more robust boronate ester, such as a pinacol or MIDA ester.[2][8][9] These derivatives are significantly more stable and release the active boronic acid slowly under the reaction conditions, which can minimize degradation.[9][10]

Q3: I've confirmed my boronic acid is pure. Could the palladium catalyst or ligand be the problem?

Absolutely. The catalyst system is dynamic, and its performance is highly dependent on the choice of palladium source and, critically, the ancillary ligand.

The catalytic cycle, shown below, relies on the palladium center smoothly transitioning between its Pd(0) and Pd(II) oxidation states. The ligand's job is to stabilize the palladium center and facilitate these transformations.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B + Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D + [Ar'-B(OH)3]⁻ E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A + Ar-Ar'

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.[11][12]

  • Choice of Palladium Source : Common pre-catalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. While Pd(PPh₃)₄ can sometimes be used directly, Pd(OAc)₂ and Pd₂(dba)₃ require a ligand to form the active catalyst.[13][14] Air-stable Pd(II) pre-catalysts are often preferred as they are easier to handle and are reduced in situ to the active Pd(0) species.[15][16]

  • Critical Role of the Ligand : For many substrates, simple ligands like triphenylphosphine (PPh₃) are insufficient. The development of bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) has been revolutionary.[16] These ligands promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination, leading to higher turnover numbers and allowing for the use of less reactive coupling partners like aryl chlorides.[13][17]

  • Catalyst Deactivation : If your reaction mixture is not properly degassed, oxygen can oxidize the phosphine ligands and the Pd(0) center, rendering the catalyst inactive.[1]

Troubleshooting Action : If you are using a traditional catalyst like Pd(PPh₃)₄ with low success, switching to a modern catalyst system is a high-impact troubleshooting step.

Catalyst System Ligand Type Typical Application Notes
Pd(PPh₃)₄TriphenylphosphineSimple, reactive aryl iodides/bromides.Can be sensitive to air; may require higher temperatures.[14]
Pd(OAc)₂ / SPhosBuchwald LigandGeneral purpose, excellent for aryl bromides and chlorides.High activity, broad functional group tolerance.[14]
XPhos Pd G2/G3Buchwald Pre-catalystChallenging couplings, sterically hindered substrates.Air- and moisture-stable pre-catalyst, easy to handle.[14]
PdCl₂(dppf)FerrocenylphosphineGood for a wide range of substrates.A robust and reliable choice for general screening.
Table 1. Comparison of Common Palladium Catalyst Systems.
Q4: How do I select the optimal base and solvent for my reaction?

The base and solvent are not passive components; they actively participate in and influence the catalytic cycle.

  • The Role of the Base : The base is essential for the transmetalation step. It reacts with the boronic acid to form an "ate" complex (e.g., [R-B(OH)₃]⁻), which is significantly more nucleophilic than the neutral boronic acid.[11][18][19] This activated boronate species then efficiently transfers its organic group to the palladium center.[20]

  • Choosing a Base : The choice of base can dramatically affect the yield. While stronger bases might seem better, they can also accelerate side reactions like protodeboronation. A screening of bases is often a worthwhile optimization step.

Base Strength Common Use Case Considerations
Na₂CO₃, K₂CO₃ModerateGeneral purpose, often used in aqueous/organic biphasic systems.Good starting point for many reactions.[18]
Cs₂CO₃StrongOften provides higher yields, especially in difficult couplings.More expensive; can be very effective.[18]
K₃PO₄StrongExcellent for a broad range of substrates, including chlorides.A very common and effective choice with modern ligands.[18]
Organic Bases (e.g., Et₃N)WeakLess common in Suzuki reactions; generally less effective.Can be useful in specific, anhydrous applications.
Table 2. Performance of Various Bases in a Model Suzuki-Miyaura Coupling. Data is illustrative and highly dependent on specific substrates and conditions.[18]
  • Solvent Selection : The solvent system must be able to dissolve, at least partially, all reaction components at the reaction temperature. Common choices include ethereal solvents (dioxane, THF) or aromatic hydrocarbons (toluene).[1] Often, a biphasic system with water is used to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[21] The ratio of organic solvent to water may require optimization to ensure good mixing and reaction rate.[1]

Standardized Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a robust starting protocol that can be adapted for specific substrates.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

Procedure:

  • Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum and perform at least three cycles of vacuum backfill with an inert gas (Argon or Nitrogen).

  • Solvent Addition : Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water for a 0.25 mmol scale reaction) via syringe.

  • Degassing : Sparge the resulting slurry with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (2 mol%).

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Solvent Degassing by Inert Gas Sparging
  • Combine the required volumes of organic solvent and water in a flask.

  • Insert a long needle or cannula connected to an inert gas line, ensuring the tip is submerged below the liquid surface.

  • Insert a second, shorter needle as an outlet.

  • Bubble the inert gas through the solvent mixture for 15-30 minutes with gentle stirring.

  • The degassed solvent is now ready to be transferred to the reaction flask via a syringe or cannula.

Frequently Asked Questions (FAQs)

Q: What is the ideal stoichiometric ratio of boronic acid to aryl halide? A: It is standard practice to use a slight excess of the boronic acid, typically between 1.1 and 1.5 equivalents. This helps to drive the reaction to completion and compensates for any potential degradation or homocoupling of the boronic acid.

Q: My reaction mixture is a thick slurry. Is this normal? A: Yes, this is very common, especially when using inorganic bases like K₂CO₃ or K₃PO₄ which have limited solubility in many organic solvents. Vigorous stirring is essential to ensure adequate mixing and facilitate the reaction at the liquid-solid interface.

Q: Can I use an aryl chloride as my coupling partner? A: Yes, but aryl chlorides are significantly less reactive than the corresponding bromides or iodides. A successful coupling with an aryl chloride will almost certainly require a high-performance catalyst system, such as one employing a bulky, electron-rich Buchwald-type phosphine ligand (e.g., SPhos, XPhos) and a strong base like K₃PO₄.[16][17]

Q: How do I know when the reaction is complete? A: The most reliable method is to monitor the disappearance of the limiting reagent (usually the aryl halide) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Running a reaction for a fixed time without monitoring can lead to incomplete conversion or the formation of decomposition products if left for too long at high temperatures.

References

Sources

purification challenges of 3-(Isobutylaminocarbonyl)phenylboronic acid reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the purification challenges of 3-(isobutylaminocarbonyl)phenylboronic acid and its reaction products.

Technical Support Center: Purification of this compound

As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to navigate the common and complex purification challenges associated with this compound and its subsequent reaction products, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My this compound is streaking badly or showing very low recovery during silica gel column chromatography. What is happening and how can I fix it?

Answer:

This is a frequent issue with arylboronic acids. The root cause lies in the interaction between the boronic acid group and the silica gel.

  • Causality: Silica gel is weakly acidic and contains numerous silanol (Si-OH) groups. The empty p-orbital of the boron atom in your boronic acid makes it a Lewis acid, which can strongly and often irreversibly adsorb to the Lewis basic silanol groups on the silica surface. This leads to significant streaking, poor separation, and low recovery. In some cases, the acidic nature of the silica can even promote decomposition or the formation of boroxine anhydrides on the column.[1][2]

  • Solutions & Protocols:

    • Acid-Treated Silica Gel: A highly effective method is to pre-treat the silica gel with boric acid. This saturates the adsorption sites on the silica, preventing your target compound from sticking.[3] A detailed protocol for this is provided in the "Experimental Protocols" section.

    • Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be less harsh and may offer better recovery for certain boronic acids.[4]

    • Reverse-Phase Chromatography (C18): If your compound and impurities have different polarities, reverse-phase chromatography using a C18 column with a mobile phase like acetonitrile/water or methanol/water can be an excellent, albeit more expensive, alternative.[2][5][6]

    • Avoid Chromatography: Often, the best purification method for boronic acids is to avoid chromatography altogether. Techniques like recrystallization or acid-base extraction are preferred for their scalability and efficiency.[5]

Question 2: My NMR/LC-MS analysis shows a significant peak corresponding to a trimeric species, especially after heating or solvent removal. What is this impurity?

Answer:

You are likely observing the formation of a boroxine, the trimeric anhydride of your boronic acid.

  • Causality: Boronic acids can undergo reversible dehydration to form six-membered boroxine rings.[7][8][9][10] This process is driven by heat and the removal of water, which is why it's commonly observed after rotary evaporation or drying in a vacuum oven.[9][11] The presence of boroxine can complicate characterization and may reduce the efficiency of subsequent reactions like Suzuki couplings.

  • Solutions & Protocols:

    • Hydrolysis during Workup: Boroxine formation is reversible.[8] To convert the boroxine back to the monomeric boronic acid, you can dissolve the crude product in an organic solvent (like ethyl acetate or diethyl ether) and wash it with a small amount of water or a slightly acidic aqueous solution (e.g., 0.1 M HCl).

    • Recrystallization from Aqueous Solvents: If applicable, recrystallizing the crude material from a solvent system containing water (e.g., ethanol/water, acetone/water) will hydrolyze the boroxine and selectively crystallize the pure boronic acid.[5]

Question 3: After my Suzuki coupling reaction, I am struggling to separate my desired biaryl product from unreacted this compound.

Answer:

Separating a polar biaryl product from a polar boronic acid starting material can be challenging. An extractive workup exploiting the acidic nature of the boronic acid is the most effective strategy.

  • Causality: this compound is a weak acid. This property can be used to selectively move it into an aqueous layer, leaving your neutral biaryl product in the organic phase.

  • Solutions & Protocols:

    • Basic Aqueous Extraction: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a basic aqueous solution, such as 1 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[12][13] The boronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer. Your neutral biaryl product will remain in the organic layer.

    • Sorbent Scavenging: For removing trace amounts of boronic acid, specialized scavenger resins like diethanolaminomethyl polystyrene can be used.[12]

Question 4: My crude product is an oil and refuses to crystallize, or my recrystallization attempts have failed.

Answer:

The inability to crystallize is almost always due to the presence of impurities that inhibit the formation of a crystal lattice.

  • Causality: Even small amounts of structurally similar impurities, residual solvents, or byproducts can disrupt the crystallization process.

  • Solutions & Protocols:

    • Trituration: This is a simple and effective first step. Add a poor solvent (a solvent in which your product is insoluble, like hexanes or diethyl ether) to your crude oil.[4] Stir or sonicate the mixture vigorously. This can wash away soluble impurities and often induces the product to solidify.

    • Acid-Base Extraction: Perform an acid-base extraction as described in the previous question to remove acidic or basic impurities before attempting recrystallization again.

    • Diethanolamine Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine.[2][5][6] Dissolving the crude product in a solvent like ether and adding diethanolamine can cause the adduct to precipitate as a pure solid. The free boronic acid can then be recovered by treating the adduct with an acid.[2][6]

Frequently Asked Questions (FAQs)

  • What are the most common impurities in crude this compound?

    • Boroxine: The trimeric anhydride formed by dehydration.[7][8]

    • Protodeborylation Product: The compound where the boronic acid group has been replaced by a hydrogen atom (N-isobutylbenzamide). This can occur under harsh acidic or basic conditions.[2][12]

    • Homocoupled Byproducts: Dimers of the starting material from the synthesis.[4]

  • How can I prevent boroxine formation during storage?

    • Store the boronic acid in a cool, dry place, preferably in a desiccator. Avoid prolonged exposure to high temperatures. While some conversion to boroxine is common over time, it can be easily reversed before use by dissolving the material in a suitable solvent and adding a small amount of water.[8]

  • How do I effectively remove the palladium catalyst after a Suzuki reaction?

    • Filtration through Celite®: After the reaction, diluting with a solvent and filtering the mixture through a pad of Celite® can remove a significant portion of the precipitated palladium catalyst.[14]

    • Aqueous Washes: Washing the organic layer with aqueous solutions like saturated ammonium chloride or brine can help remove residual palladium salts.

    • Activated Carbon: For trace amounts, stirring the organic solution with activated carbon for a short period, followed by filtration, can be effective.

Experimental Protocols & Workflows

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for separating the neutral biaryl product from unreacted boronic acid after a Suzuki coupling reaction.

  • Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with a 3-5x volume of an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Basic Wash: Transfer the mixture to a separatory funnel. Add an equal volume of a 1 M NaOH or 1 M Na₂CO₃ solution. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the aqueous layer (which now contains the boronate salt).

  • Repeat (Optional): For highly contaminated mixtures, repeat the basic wash (Step 2 & 3) one more time.

  • Neutralization Wash: Wash the organic layer with an equal volume of water, followed by a wash with saturated brine to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude biaryl product, now free of boronic acid.[13]

Protocol 2: Flash Chromatography using Boric Acid-Treated Silica Gel

Use this method when chromatography is necessary for the boronic acid itself.[3]

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes).

  • Boric Acid Addition: For every 100 g of silica gel, add a solution of 5 g of boric acid dissolved in a minimal amount of a polar solvent (like methanol or acetone).

  • Mixing & Evaporation: Mix the slurry thoroughly and then remove the polar solvent under reduced pressure until a free-flowing powder is obtained. This is your boric acid-treated silica.

  • Column Packing: Pack the column with the treated silica using standard wet-packing techniques.

  • Chromatography: Load your sample and run the column as usual. The boronic acid should now elute with significantly less tailing.

Decision-Making Workflow for Purification

The following diagram illustrates a logical workflow for selecting a purification strategy for a crude reaction mixture containing a boronic acid or its derivative.

Purification_Workflow start Crude Reaction Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization / Trituration is_solid->try_recrystallization Yes extraction_q Are impurities acidic/basic (e.g., unreacted boronic acid)? is_solid->extraction_q No / Oily success_recrystallization Pure Solid Obtained try_recrystallization->success_recrystallization Success fail_recrystallization Fails to Crystallize / Remains Oily try_recrystallization->fail_recrystallization Failure fail_recrystallization->extraction_q acid_base_extraction Perform Acid-Base Extraction extraction_q->acid_base_extraction Yes chromatography_q Are components separable by polarity? extraction_q->chromatography_q No acid_base_extraction->chromatography_q column_chromatography Column Chromatography (Consider treated silica or RP-C18) chromatography_q->column_chromatography Yes pure_product Pure Product Isolated column_chromatography->pure_product

Sources

handling and safety precautions for 3-(Isobutylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Isobutylaminocarbonyl)phenylboronic Acid

Welcome to the technical support guide for this compound (CAS No. 723282-09-5).[1] This document is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the safe handling, storage, and effective use of this reagent in your experiments. The following information is presented in a question-and-answer format to directly address potential issues and ensure the integrity of your research.

Section 1: Hazard Identification and Core Safety Protocols

This section outlines the essential safety measures required when working with this compound and related compounds. Adherence to these protocols is critical for ensuring personnel safety and a secure laboratory environment.

Q1: What are the primary hazards associated with this compound?

While a specific Safety Data Sheet (SDS) for this exact compound is not available in the provided search results, data from structurally similar N-substituted aminocarbonyl phenylboronic acids, such as the isopropyl and ethyl analogs, indicate that this class of compounds should be handled as hazardous.[2][3] The primary hazards are:

  • Skin Irritation (H315): May cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[2][3]

  • Respiratory Tract Irritation (H335): Inhalation of the dust may cause irritation to the respiratory system.[2][3]

As a fine powder, the compound poses a risk of dust formation, which must be carefully controlled to prevent inhalation and contamination.[4][5]

Q2: What Personal Protective Equipment (PPE) is mandatory for handling this compound?

A comprehensive suite of PPE is required to prevent exposure.[6][7] The rationale for each piece of equipment is to create a barrier between the researcher and the chemical, mitigating the risks of contact, inhalation, and ingestion.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields. A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[7][8]Protects eyes from airborne dust particles and accidental splashes, preventing serious irritation.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile).[6][7]Prevents direct skin contact. Gloves must be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[6][7]Protects skin on the body and arms from accidental spills and contact with contaminated surfaces.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood to prevent the inhalation of dust particles.[6][7]Minimizes the risk of respiratory tract irritation from airborne powder.[8]
Q3: What are the essential engineering controls for a safe workflow?

Engineering controls are the first line of defense in providing a safe working environment. They are designed to remove the hazard at the source before it can contact the user.

  • Primary Control: All weighing and handling of this compound powder should be conducted within a certified chemical fume hood to contain dust and vapors.[7][9]

  • Ventilation: Ensure the laboratory is well-ventilated to keep airborne concentrations low.[8]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[6][7]

Diagram 1: Hierarchy of Controls for Safe Handling Elimination Elimination (Not Applicable) Substitution Substitution (Use more stable form, e.g., MIDA boronate) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) label_least Least Effective PPE->label_least label_most Most Effective label_most->Elimination Diagram 2: Troubleshooting a Failed Suzuki Coupling start Low/No Yield in Suzuki Coupling check_catalyst 1. Catalyst Integrity - Is Pd source active? - Using fresh/air-stable precatalyst? start->check_catalyst check_atmosphere 2. Reaction Atmosphere - Was solvent properly degassed? - Is the reaction under inert gas (Ar/N2)? check_catalyst->check_atmosphere If catalyst is OK check_reagents 3. Reagent Quality - Is boronic acid degraded (protodeboronation)? - Is aryl halide pure? check_atmosphere->check_reagents If atmosphere is inert check_conditions 4. Reaction Conditions - Is the base appropriate and dry? - Is the solvent system correct? - Is stirring vigorous enough? check_reagents->check_conditions If reagents are pure success Problem Solved check_conditions->success If conditions are optimized

Caption: A step-by-step workflow for diagnosing failed Suzuki coupling reactions.

Q2: I'm observing significant protodeboronation. How can I minimize this side reaction?

Protodeboronation is a classic failure mode. [10]To combat it, you must address its root causes: the presence of a proton source (water) and conditions that promote the C-B bond cleavage.

  • Use Anhydrous Conditions: Water is the primary proton source. Using thoroughly dried solvents and reagents, and running the reaction under a dry, inert atmosphere can significantly reduce this side reaction. [10]* Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. [10]Consider switching from strong bases like NaOH to weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). [11]* Lower the Reaction Temperature: Higher temperatures accelerate the rate of protodeboronation. [11]If possible, screen for lower reaction temperatures that still allow the desired coupling to proceed.

  • Use a Protected Boronic Acid Derivative: For particularly challenging cases, consider converting the boronic acid to a more stable form, such as an N-methyliminodiacetic acid (MIDA) boronate or a trifluoroborate salt, which slowly releases the active boronic acid under the reaction conditions. [12]

Q3: My main side-product is the homocoupled dimer. What is causing this?

The formation of a biaryl product derived from the coupling of two boronic acid molecules is known as homocoupling. This is almost always caused by the presence of oxygen in the reaction mixture. [10][13]* Cause: Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II) species, which can promote the homocoupling reaction. [10][13]An incomplete reduction of a Pd(II) precatalyst can also be a cause. [13]* Solution: Ensure your solvent is rigorously degassed before use (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration. [10]

Protocol: Protecting Boronic Acids as Diethanolamine (DEA) Adducts for Enhanced Stability

For boronic acids that show poor stability on the benchtop, conversion to a crystalline, air-stable diethanolamine adduct can be a simple and effective solution. [10]This adduct can often be used directly in subsequent reactions. [14] Materials:

  • This compound (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Dichloromethane (or other suitable solvent)

  • Stir plate and stir bar

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: In a clean vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane with stirring.

  • Addition: Add diethanolamine (1.0 equiv) dropwise to the stirring solution via pipette.

  • Precipitation: A white precipitate will typically form. This may be preceded by the initial solid dissolving completely before the adduct crashes out of solution. [14]4. Isolation: Stir the resulting slurry for 15-20 minutes to ensure complete formation.

  • Filtration: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting diethanolamine adduct is typically a stable, free-flowing solid that can be stored with greater confidence. [14]

Section 4: Frequently Asked Questions (FAQs)

  • Q: How should I accurately weigh and transfer this solid? A: To minimize dust generation, use a spatula for transfers and weigh the solid in a fume hood. [6][8]Avoid creating static, which can cause the fine powder to disperse.

  • Q: Can I run reactions in protic or aqueous solvent systems? A: Yes, but with caution. Suzuki couplings are often run in solvent mixtures containing water. [10]However, be aware that water is a key ingredient for the undesired protodeboronation side reaction. [15]The choice of base and temperature becomes even more critical in aqueous media to balance the desired reaction rate against the degradation rate.

  • Q: How should I dispose of waste containing this compound? A: All waste, including empty containers and contaminated PPE, must be treated as hazardous waste. [7]Dispose of it in a properly labeled, sealed container according to your institution's hazardous waste disposal protocols. Do not allow the product to enter drains or waterways. [9][16]

References

  • Di L, Kerns EH. (1998). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Liu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Labkem. (2024). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]

  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Li, M., & Wang, B. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate user discussion. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Reddit user discussion. (2025). HELP: Purifying boronic acids sucks. r/chemistry. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Angene Chemical. (2025). 3-(N-Ethylaminocarbonyl)phenylboronic acid - Safety Data Sheet. Retrieved from [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Science and Technology of Advanced Materials. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

  • Molbase. (n.d.). 3-(iso-butylaminomethyl)phenylboronic acid. Retrieved from [Link]

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improving the oxidative stability of phenylboronic acids in biological contexts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylboronic acids (PBAs). This guide is designed to provide expert insights and practical solutions to a critical challenge in the field: the oxidative instability of PBAs in biological contexts. Our goal is to move beyond simple protocols and equip you with a deep understanding of the underlying mechanisms to troubleshoot effectively and enhance the reliability of your experiments.

Understanding the Core Problem: The Mechanism of Phenylboronic Acid Oxidation

Before troubleshooting, it's essential to understand why phenylboronic acids are unstable. In biological environments, which are aqueous and contain reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), PBAs are susceptible to oxidative deboronation.[1][2] At physiological pH, the oxidative instability of PBAs is comparable to that of thiols, a well-known easily oxidized functional group.[3][4]

The process can be broken down into three key steps:

  • Nucleophilic Attack: A reactive oxygen species, such as the hydroperoxide anion, attacks the empty p-orbital of the sp²-hybridized boron atom.[2]

  • Rate-Limiting 1,2-Shift: The phenyl group migrates from the boron to the adjacent oxygen atom. This is the rate-limiting step of the degradation process.[2][5] In this transition state, the boron atom becomes more electron-deficient.[5]

  • Hydrolysis: The resulting borate ester is rapidly hydrolyzed, yielding a phenol and boric acid as the final degradation products.[2]

This degradation pathway is a significant hurdle, as it cleaves the C-B bond and destroys the unique properties of the boronic acid moiety that are crucial for its function.

OxidationMechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: 1,2-Shift (Rate-Limiting) cluster_2 Step 3: Hydrolysis PBA Phenylboronic Acid (sp² Boron) Intermediate1 Tetrahedral Intermediate (sp³ Boron) PBA->Intermediate1 Attack on empty p-orbital ROS ROS (e.g., H₂O₂) ROS->Intermediate1 Intermediate2 Transition State (Electron-deficient Boron) Intermediate1->Intermediate2 Phenyl migration (C-B to C-O) BorateEster Borate Ester Intermediate2->BorateEster Products Phenol + Boric Acid (Degradation Products) BorateEster->Products Rapid Hydrolysis TroubleshootingWorkflow Start Observation: Loss of Signal/Efficacy Confirm Confirm Degradation: Run Stability-Indicating Assay (e.g., HPLC-UV/MS) Start->Confirm IsDegraded Is Parent PBA Concentration Decreasing? Confirm->IsDegraded PhenolDetected Is Phenol Byproduct Detected? IsDegraded->PhenolDetected Yes OtherIssue Root Cause: Other Issue (e.g., Binding, Precipitation, Other Reaction) IsDegraded->OtherIssue No Oxidation Root Cause: Oxidative Deboronation PhenolDetected->Oxidation Yes PhenolDetected->OtherIssue No ChooseStrategy Select Stabilization Strategy Oxidation->ChooseStrategy Structural Structural Modification (Long-Term Solution) ChooseStrategy->Structural e.g., Boralactones, Electron-Withdrawing Groups Formulation Formulation Change (Short-Term Fix) ChooseStrategy->Formulation e.g., Lower pH, Add Antioxidant Implement Implement & Validate Structural->Implement Formulation->Implement

Sources

Validation & Comparative

3-(Isobutylaminocarbonyl)phenylboronic acid vs. other boronic acids in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Boronic Acids in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis of 3-(Isobutylaminocarbonyl)phenylboronic acid

Introduction: The Indispensable Role of Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1] At the heart of this transformation lies the organoboron reagent, most commonly a boronic acid.[2] For researchers in medicinal chemistry and materials science, the choice of boronic acid is a critical decision that dictates the success, efficiency, and scope of their synthetic endeavors. These reagents are generally stable, easy to handle, and have low toxicity, making them highly valuable.[3]

This guide provides a detailed comparison of this compound against a spectrum of other commonly used phenylboronic acids. We will move beyond a simple catalog of reagents to explore the underlying principles that govern their reactivity. By examining the electronic and steric profiles of each, this guide aims to equip researchers with the predictive power to select the optimal boronic acid for their specific cross-coupling challenge.

Understanding the Subject: this compound

This compound is a substituted arylboronic acid featuring a meta-disposed isobutylamide functional group. Its structure presents a unique combination of electronic and physical properties:

  • Electronic Nature : The amide group is moderately electron-withdrawing, primarily through an inductive effect, which influences the Lewis acidity of the boron center.

  • Steric Profile : The isobutyl substituent introduces steric bulk, which is remote from the reaction center at the meta-position but can influence solubility and intermolecular interactions.

  • Secondary Interactions : The presence of N-H and C=O moieties allows for hydrogen bonding, a feature that can be exploited to modulate solubility and potentially influence the reaction mechanism in certain solvent systems.

These characteristics suggest that its performance in cross-coupling may differ significantly from simple, unsubstituted, or otherwise functionalized boronic acids.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To appreciate the comparative performance of different boronic acids, one must first understand the key steps of the Suzuki-Miyaura catalytic cycle. The widely accepted mechanism revolves around a palladium catalyst.[4]

// External Reagents BoronicAcid [label="R-B(OH)_2\n(Boronic Acid)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K_2CO_3)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ActivatedBoronate [label="[R-B(OH)_3]^-\n(Activated Boronate)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections to the cycle BoronicAcid -> ActivatedBoronate [style=dashed, label=" Activation"]; Base -> BoronicAcid [style=invis]; // for positioning ActivatedBoronate -> Transmetalation [style=dashed, arrowhead=none]; }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The critical step for the boronic acid is transmetalation , where the organic group is transferred from the activated boronate complex to the palladium center. The efficiency of this step is highly dependent on the electronic properties of the boronic acid's substituent.

Performance Comparison: A Structured Analysis

To provide a clear comparison, we will evaluate this compound against four representative phenylboronic acids, each highlighting a distinct chemical property:

  • Phenylboronic Acid : The unsubstituted parent compound, serving as our baseline.

  • 4-Methoxyphenylboronic Acid : Features a strong electron-donating group (EDG).

  • 4-Cyanophenylboronic Acid : Features a strong electron-withdrawing group (EWG).

  • 2-Methylphenylboronic Acid : Introduces direct ortho-steric hindrance.

Caption: Structures of the compared boronic acids.

Boronic AcidSubstituent EffectExpected Reactivity ProfileKey Challenges & Considerations
This compound Moderate EWG (Inductive), H-bonding, meta-Steric BulkBalanced: Offers a good compromise between stability and reactivity. The amide may enhance solubility in polar aprotic solvents.Amide N-H is weakly acidic and could potentially interact with very strong bases, though this is rare under standard Suzuki conditions.
Phenylboronic Acid Neutral (Baseline)Standard: Generally reliable and well-behaved across a wide range of conditions.[3]Can be prone to homocoupling (Glaser coupling) under certain conditions.
4-Methoxyphenylboronic Acid Strong EDGGood to Moderate: The electron-rich ring can sometimes slow the rate of transmetalation. Generally a very effective coupling partner.The electron-rich nature can make it more susceptible to oxidation.
4-Cyanophenylboronic Acid Strong EWGGood but Potentially Unstable: The electron-deficient ring can accelerate transmetalation but also significantly increases susceptibility to protodeboronation.[5]Protodeboronation (loss of the boronic acid group) is a major competing side reaction, especially in the presence of water or protic solvents.[4]
2-Methylphenylboronic Acid Steric HindranceChallenging: The ortho-substituent sterically impedes the approach to the palladium center, often requiring higher temperatures, specialized bulky ligands (e.g., SPhos, XPhos), and longer reaction times.[6][7]Low yields are common without careful optimization. Atropisomerism can be a factor in the product.[6]

Expert Insights on Causality:

  • Why do EWGs increase protodeboronation? Electron-withdrawing groups stabilize the resulting carbanion intermediate formed upon cleavage of the C-B bond by a proton source, making this undesired pathway more favorable.

  • Why does steric hindrance impede the reaction? The Suzuki-Miyaura coupling requires the formation of several bulky intermediates. An ortho-substituent on the boronic acid creates a steric clash that raises the energy barrier for the crucial transmetalation step.[6]

  • The "Goldilocks" Principle of this compound: This reagent avoids the extremes. Its moderate electron-withdrawing nature enhances stability against unwanted oxidative pathways without dramatically increasing the risk of protodeboronation seen with strong EWGs. Its steric bulk is positioned away from the reactive center, avoiding the significant kinetic penalties of ortho-substituted analogues.

Experimental Protocol: A Self-Validating System for Comparison

To objectively compare these reagents, a standardized experimental protocol is essential. The following procedure provides a robust starting point for coupling with a standard electrophile, 4-bromoanisole.

Objective: To synthesize 4-methoxy-3'-(isobutylaminocarbonyl)biphenyl and its analogues.

Materials:

  • Boronic Acid (this compound or comparator) (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry 20 mL reaction vial equipped with a magnetic stir bar, add the selected Boronic Acid (1.2 mmol), 4-Bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

    • Causality Note: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4] SPhos is a bulky, electron-rich Buchwald ligand that promotes efficient oxidative addition and reductive elimination, and is particularly effective for preventing β-hydride elimination and stabilizing the active catalyst.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.

    • Causality Note: A dioxane/water solvent system is highly effective. Dioxane solubilizes the organic components and the catalyst, while water is essential for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the active boronate species.[1]

  • Inerting the Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80-100 °C. Stir the reaction mixture vigorously for the specified time (e.g., 4-12 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the limiting reagent (4-bromoanisole).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol serves as a self-validating system. By keeping all parameters constant and only changing the boronic acid, a researcher can generate directly comparable data on yield and reaction time, validating the performance claims made in this guide.

Conclusion and Outlook

While there is no single "best" boronic acid for all applications, a nuanced understanding of their properties allows for intelligent selection. This compound emerges as a highly valuable reagent, particularly in contexts where the challenges of protodeboronation (associated with strong EWGs) or steric hindrance must be avoided.

Its balanced electronic profile ensures competent reactivity, while the amide functionality offers a handle for modulating solubility and introducing a site for potential hydrogen-bonding interactions within a target molecule—a feature of particular interest to drug development professionals. For researchers navigating the complex landscape of cross-coupling chemistry, this compound represents a robust and versatile tool, bridging the gap between simple feedstocks and complex, functionalized molecular architectures.

References

  • Che-Sheng, H. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

  • National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemical-Suppliers.com. This compound. Available from: [Link]

  • National Center for Biotechnology Information. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available from: [Link]

  • Aislun Bio. [3-(Isobutylaminocarbonyl) phenyl]boronic acid. Available from: [Link]

  • Wikipedia. Phenylboronic acid. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Available from: [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available from: [Link]

  • Synthesis-Chemicals.com. 3-(iso-butylaminomethyl)phenylboronic acid. Available from: [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available from: [Link]

  • Wikipedia. Boronic acid. Available from: [Link]

  • PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Available from: [Link]

  • Organic Chemistry Portal. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Available from: [Link]

Sources

A Comparative Guide to the Reactivity of 3-(Isobutylaminocarbonyl)phenylboronic Acid and Its Boronate Esters in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] A frequent decision point in designing these reactions is the selection between a boronic acid and its corresponding boronate ester. This guide provides an in-depth comparison of the reactivity of 3-(isobutylaminocarbonyl)phenylboronic acid and its boronate esters, with a particular focus on the commonly used pinacol ester. While direct kinetic data for this specific substituted phenylboronic acid is not extensively published, we will draw upon well-established principles of physical organic chemistry and extensive literature on analogous systems to provide a robust framework for understanding and predicting their behavior.[3][4]

The Fundamental Trade-Off: Reactivity vs. Stability

The central dogma when comparing boronic acids and their esters is the inverse relationship between reactivity and stability.[4]

  • This compound , as a free boronic acid, is anticipated to be the more reactive species in Suzuki-Miyaura couplings.[3] This heightened reactivity is primarily attributed to its Lewis acidity, which facilitates the crucial transmetalation step in the catalytic cycle.[4] However, this reactivity comes at the cost of lower stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under the basic aqueous conditions often employed in these reactions. This can impact shelf-life and lead to diminished yields.[4]

  • Boronate esters , such as the pinacol ester of this compound, offer significantly enhanced stability.[4] They are typically crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[4] This robustness makes them highly advantageous in multi-step syntheses and for library generation. The trade-off for this stability is generally a reduced reaction rate compared to the parent boronic acid. It is a topic of mechanistic discussion whether boronate esters hydrolyze in situ to the more reactive boronic acid under reaction conditions or undergo direct transmetalation from the ester form.[4][5]

The isobutylaminocarbonyl substituent at the meta position is an electron-withdrawing group, which can influence the Lewis acidity of the boron center and, consequently, its reactivity and stability.

Mechanistic Insights: The Role of the Boron Species in the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron-containing reagent directly impacts the rate-determining transmetalation step.

Suzuki_Cycle cluster_transmetalation Transmetalation Detail Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Ar-Pd(II)-R->Ar-R Reductive Elimination Boronic Acid/Ester Boronic Acid/Ester Activated Boronate Activated Boronate Boronic Acid/Ester->Activated Boronate Base Activation Activated Boronate->Ar-Pd(II)-X Transfer of R group

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key transmetalation step.

For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[1] The rate of this step, and thus the overall reaction rate, is influenced by several factors:

  • Lewis Acidity: The more Lewis acidic boronic acid can interact more readily with the base.

  • Steric Hindrance: Bulky boronate esters, like the pinacol ester, can exhibit slower rates of transmetalation due to steric impediment around the boron center.[5]

  • Electronic Effects of the Ester: The electronic properties of the diol used to form the ester can modulate the reactivity. Electron-donating groups on the diol can increase the nucleophilicity of the organic group being transferred, potentially accelerating transmetalation.[5]

Quantitative Performance Comparison (Expected Trends)

While specific experimental data for this compound is not provided in the searched literature, we can predict the following trends based on established principles for a standard Suzuki-Miyaura coupling with an aryl bromide.

ParameterThis compoundThis compound, pinacol ester
Reaction Time ShorterLonger
Yield (short reaction times) Potentially higherPotentially lower
Yield (longer reaction times) May decrease due to decompositionOften higher and more reproducible
Purity of Crude Product May be lower due to side products from decompositionGenerally higher
Handling and Storage Less stable, requires careful handling and storageCrystalline solid, stable for long-term storage

Experimental Protocol for a Comparative Reactivity Study

To empower researchers to make data-driven decisions for their specific applications, we provide a detailed, self-validating protocol for comparing the reactivity of this compound and its pinacol ester.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis A Synthesize and purify This compound and its pinacol ester B Prepare stock solutions of all reagents (aryl halide, catalyst, ligand, base) A->B C Set up parallel reactions in a multi-well plate or identical reaction vessels B->C D Charge each reaction with aryl halide, catalyst, ligand, and base C->D E Add either the boronic acid or the pinacol ester to respective reactions D->E F Degas and place under inert atmosphere E->F G Heat to desired temperature and stir F->G H Take timed aliquots from each reaction G->H I Quench aliquots and prepare for analysis (e.g., dilution, addition of internal standard) H->I J Analyze by HPLC or GC-MS to determine % conversion and product formation I->J K Plot % conversion vs. time to determine reaction rates J->K

Caption: Experimental workflow for the comparative reactivity study.

Materials:

  • This compound

  • This compound, pinacol ester (can be synthesized from the boronic acid and pinacol)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Internal standard for analytical quantification (e.g., dodecane)

  • Anhydrous solvents and inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Boronate Ester: If not commercially available, synthesize the pinacol ester from this compound and pinacol. A general procedure involves heating the boronic acid and pinacol in a solvent such as toluene with a Dean-Stark trap to remove water.[6]

  • Reaction Setup: In two identical, flame-dried Schlenk flasks equipped with stir bars, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Addition of Boron Reagent: To Flask A, add this compound (1.2 mmol). To Flask B, add this compound, pinacol ester (1.2 mmol).

  • Inert Atmosphere: Evacuate and backfill each flask with an inert gas (repeat 3 times).

  • Solvent Addition: Add the degassed solvent system to each flask via syringe.

  • Reaction and Monitoring: Place both flasks in a preheated oil bath at the desired temperature (e.g., 80 °C) and begin vigorous stirring. Start a timer. At regular intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction mixture via a syringe.

  • Quenching and Analysis: Immediately quench each aliquot in a vial containing a solution of an internal standard in a suitable solvent (e.g., ethyl acetate). Analyze the quenched samples by HPLC or GC-MS to determine the consumption of starting material and the formation of the biaryl product.

  • Data Interpretation: Plot the percentage yield of the product against time for both reactions. This will provide a visual and quantitative comparison of the reaction rates.

Conclusion and Recommendations

The choice between this compound and its boronate esters is a strategic one, dictated by the specific demands of the synthesis.

Choose this compound when:

  • Maximizing the reaction rate is the primary goal.

  • The boronic acid can be used shortly after preparation or has been stored under strictly inert conditions.

  • Potential side reactions from instability can be managed by careful control of reaction conditions.

Choose a boronate ester (e.g., pinacol ester) when:

  • Stability, ease of handling, and long-term storage are critical.

  • High purity of the starting material is essential for the success of subsequent synthetic steps.

  • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.

  • Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.

For most applications in drug discovery and development, the superior stability and handling characteristics of boronate esters, particularly the pinacol ester, often make them the preferred choice, despite the generally higher intrinsic reactivity of the parent boronic acid.[4] By understanding the principles outlined in this guide and, if necessary, performing the comparative experiment described, researchers can make informed decisions to optimize their synthetic routes and accelerate their research and development efforts.

References

  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. (n.d.). Retrieved from [Link]

  • Bernardini, R., Oliva, A., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Chemistry Letters. Retrieved from [Link]

  • Catalytic performance and kinetic analysis for Suzuki coupling... - ResearchGate. (n.d.). Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Order of thermodynamic stability of representative boronic esters - ResearchGate. (n.d.). Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. (2013, October 3). Retrieved from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - YouTube. (2020, July 11). Retrieved from [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020, February 13). Retrieved from [Link]

  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. (2005, February 16). Retrieved from [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (n.d.). MDPI. Retrieved from [Link]

  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC - PubMed Central. (2014, February 1). Retrieved from [Link]

  • 3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

A Researcher's Guide to Catalyst Selection for Suzuki Reactions with 3-(Isobutylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance and capacity to form carbon-carbon bonds with high efficiency.[1] For researchers and drug development professionals, the strategic selection of a catalyst system is paramount to success, particularly when dealing with functionalized substrates such as 3-(Isobutylaminocarbonyl)phenylboronic acid. The presence of the amide functionality introduces unique electronic and steric considerations that directly influence catalyst performance. This guide provides a comparative analysis of palladium-based catalyst systems, offering experimental insights and data-driven recommendations to facilitate successful Suzuki couplings with this important building block.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of a given catalyst in a Suzuki-Miyaura reaction is best understood through its catalytic cycle, which generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The choice of palladium source and, critically, the associated ligands, can significantly impact the rate and efficiency of each of these steps.[4][5]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-Ar'L_n Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L_n->Ar-Ar' Product Formation

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Comparative Analysis of Leading Catalyst Systems

While direct comparative data for this compound is not extensively published, we can extrapolate performance from studies on similarly functionalized and sterically hindered arylboronic acids. The amide group in the meta position is weakly electron-withdrawing and introduces moderate steric bulk, which can influence catalyst activity.

Catalyst SystemLigand TypeKey AdvantagesTypical Conditions & Performance Notes
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)- Readily available- Effective for simple substratesOften requires higher temperatures (80-100 °C) and can be sensitive to sterically demanding partners.[6]
Pd(dppf)Cl₂ 1,1'-Bis(diphenylphosphino)ferrocene- Robust and versatile- High yields for challenging couplings[1]Frequently used with bases like K₂CO₃ or Cs₂CO₃ in solvents such as dioxane or DMF.[2]
Buchwald Palladacycles (e.g., XPhos, SPhos) Biarylphosphine- High activity at low catalyst loadings- Effective for sterically hindered substrates- Room temperature reactions possible[5][7]Second and third-generation precatalysts allow for activation with weak bases.[7] SPhos, in particular, has shown efficacy in one-pot borylation/Suzuki reactions.[5]
PEPPSI-IPr N-Heterocyclic Carbene (NHC)- Air and moisture stable- High thermal stability- Excellent for electron-rich and hindered substrates[8][9]Often utilized in solvents like THF with K₂CO₃ as the base.[8] Demonstrates high catalytic efficiency and can lead to lower palladium contamination in the final product.[10]
Josiphos Ligands Chiral Diphosphine- High enantioselectivity in asymmetric synthesis- Effective in various cross-coupling reactions[11]While primarily known for asymmetric catalysis, their robustness can be beneficial in standard Suzuki couplings.[11]

Causality Behind Experimental Choices: Ligand Effects

The choice of ligand is arguably the most critical parameter in optimizing a Suzuki-Miyaura reaction.[4]

  • Electron-rich and bulky phosphine ligands , such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos), are highly effective for several reasons.[5] Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly active in the oxidative addition step.[5] The electron-donating nature of these ligands increases the electron density on the palladium center, further facilitating oxidative addition and stabilizing the catalytic species.[5]

  • N-Heterocyclic Carbenes (NHCs) , the ligands in PEPPSI-type catalysts, are strong sigma-donors and offer significant steric shielding to the metal center.[12] This leads to highly stable and active catalysts that are often more resistant to decomposition at elevated temperatures compared to some phosphine-based systems.[9] Their stability also makes them more tolerant to a wider range of functional groups.[8]

For a substrate like this compound, the amide functionality does not typically poison the catalyst, but its steric and electronic properties may necessitate a more active catalyst system, such as those derived from Buchwald ligands or NHCs, to achieve high yields and reaction rates.

Experimental Protocols: A Starting Point for Optimization

The following protocols are generalized starting points and should be optimized for the specific aryl halide coupling partner.

Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst

This protocol is a good starting point for reactions with potentially challenging aryl halides.

Buchwald_Protocol start Start reagents Combine aryl halide (1.0 eq), This compound (1.2 eq), and base (e.g., K3PO4, 2.0 eq) in a reaction vessel. start->reagents inert Seal, evacuate, and backfill with an inert gas (e.g., Argon). reagents->inert solvent Add degassed solvent (e.g., Toluene or Dioxane). inert->solvent catalyst Add Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and ligand (if necessary). solvent->catalyst reaction Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir. catalyst->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor workup Cool, dilute with organic solvent, wash with water and brine. monitor->workup purify Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Figure 2: Workflow for a Suzuki coupling using a Buchwald palladacycle.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas such as argon or nitrogen.[1]

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., toluene, dioxane, or THF, to a concentration of 0.1-0.2 M).[13] Then, add the Buchwald palladacycle precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]

  • Monitoring and Workup: Monitor the reaction's progress using TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]

Protocol 2: Microwave-Assisted Suzuki Coupling with PEPPSI-IPr

This method is ideal for rapid reaction optimization and can lead to significantly shorter reaction times.[10]

Step-by-Step Methodology:

  • Vial Preparation: In a microwave reaction vial, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), K₂CO₃ (2.0 mmol, 2.0 equiv.), and the PEPPSI-IPr catalyst (0.01 mmol, 1 mol%).[10]

  • Solvent Addition: Add a suitable degassed solvent (e.g., THF or 1,4-dioxane).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to a set temperature (e.g., 110 °C) for a specified time (e.g., 10-30 minutes).[10]

  • Workup and Purification: After cooling, follow the workup and purification steps outlined in Protocol 1.

Trustworthiness: Self-Validating Systems

The protocols described are designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques like TLC and LC-MS, allowing for real-time assessment of catalyst performance. The expected product will have a distinct mass and retention time, and its formation at the expense of the starting materials provides direct evidence of a successful coupling. In cases of low yield or incomplete conversion, these analytical methods will reveal the presence of starting materials or potential side products, guiding further optimization of reaction conditions (e.g., temperature, base, solvent, or catalyst loading).

Conclusion

The selection of an optimal catalyst for the Suzuki-Miyaura coupling of this compound is a critical step in the synthesis of complex molecules. While traditional catalysts like Pd(PPh₃)₄ may be sufficient in some cases, more advanced systems utilizing bulky, electron-rich biarylphosphine ligands (Buchwald-type) or robust N-heterocyclic carbenes (PEPPSI-type) often provide superior results, especially with challenging coupling partners.[5][7][8] These advanced catalysts typically offer higher yields, lower catalyst loadings, and milder reaction conditions. The provided protocols and comparative data serve as a strong foundation for researchers to develop efficient and reliable synthetic routes for their target molecules.

References

A Senior Application Scientist's Guide to the Structural Validation of 3-(Isobutylaminocarbonyl)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural characterization of active pharmaceutical ingredients (APIs) is non-negotiable. Phenylboronic acids, a class of compounds showing immense promise in medicinal chemistry, present unique analytical challenges.[1][2] This guide provides an in-depth comparison of analytical methodologies for validating the structure of 3-(isobutylaminocarbonyl)phenylboronic acid and its derivatives, moving beyond mere protocols to explain the causal reasoning behind experimental choices. Our focus is on establishing self-validating workflows that ensure the highest degree of scientific integrity.

The Unique Challenge: The Boronic Acid Moiety

The primary difficulty in the analysis of boronic acids lies in their propensity to undergo thermally induced dehydration, forming a cyclic trimeric anhydride known as a boroxine.[3] This equilibrium can complicate analytical results, particularly in mass spectrometry and thermal analyses, making robust and orthogonal validation methods essential.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[5] For boronic acid derivatives, a multi-nuclear approach is not just recommended; it is essential for complete characterization.

Expertise in Action: Why a Multi-Nuclear NMR Approach?

While ¹H and ¹³C NMR map the carbon-hydrogen framework, they only provide indirect evidence of the boronic acid group through its influence on neighboring atoms. ¹¹B NMR, however, directly observes the boron nucleus, providing definitive information about its chemical environment and coordination state (trigonal boronic acid vs. tetrahedral boronate ester).[6][7][8][9] This makes it an indispensable tool for confirming the integrity of the key functional group.

Experimental Protocol: A Self-Validating NMR Workflow
  • Sample Preparation:

    • Accurately weigh ~5 mg of the this compound derivative.

    • Dissolve the sample in 0.65 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically observable.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum. Key signals to verify for the parent compound include the isobutyl group protons (a doublet and a multiplet), the aromatic protons (showing a characteristic splitting pattern for a 1,3-disubstituted ring), the amide N-H proton (a triplet), and the two B(OH)₂ protons (a broad singlet).

    • Trustworthiness Check: Integrate all signals. The relative integral ratios must correspond to the number of protons in the structure. For example, the ratio of aromatic protons to the isobutyl CH₂ protons should be 4:2.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will confirm the number of unique carbon environments. The carbon atom attached to the boron (C-B bond) will have a characteristic chemical shift and may show broadening due to quadrupolar relaxation of the boron nucleus.

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B NMR spectrum. A single, relatively broad resonance between δ 19–30 ppm is characteristic of a trigonal (sp²-hybridized) arylboronic acid.[8]

    • Causality: If the compound were to form a tetrahedral boronate ester (e.g., by reaction with a diol), this signal would shift significantly upfield to ~δ 5-10 ppm.[6][9] This distinct shift provides unequivocal evidence of the boron's chemical state.

Data Presentation: Expected NMR Signals
NucleusFunctional GroupExpected Chemical Shift (δ, ppm)MultiplicityKey Insights
¹H B(OH)₂~8.0-8.5Broad SingletConfirms presence of free boronic acid; exchangeable with D₂O.
Amide N-H~8.5-9.0TripletConfirms isobutylamide linkage.
Aromatic C-H~7.5-8.2MultipletsConfirms 1,3-disubstituted phenyl ring structure.
Isobutyl CH₂~3.1-3.3DoubletCorrelates with amide N-H.
¹³C Carbonyl C=O~165-170SingletConfirms amide carbonyl.
Aromatic C-B~130-140Broad SingletDirect evidence of the C-B bond; often has low intensity.
¹¹B B(OH)₂~19-30Broad SingletDefinitive confirmation of the trigonal boronic acid.[8]

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is crucial for determining the molecular weight of a compound and providing fragmentation data that supports the proposed structure. However, the analysis of boronic acids by MS can be complicated by in-source dehydration and boroxine formation.[3][4][10]

Expertise in Action: Selecting the Right Ionization Technique

The choice of ionization technique is critical to minimize the thermal stress on the analyte and prevent the formation of boroxines.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar compounds like our target molecule. It generally minimizes dehydration.[11] It is the standard for LC-MS coupling.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Also a soft technique, but can sometimes induce dehydration. Derivatization to a boronic ester or using specific matrices can mitigate this.[3]

  • Electron Ionization (EI): A hard ionization technique typically used with GC-MS. It is generally unsuitable for non-volatile, thermally labile compounds like boronic acids and will almost certainly lead to extensive fragmentation and dehydration.[12]

For routine confirmation, a high-resolution LC-ESI-MS system is the method of choice.

Experimental Protocol: UPLC-ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatographic Separation (UPLC):

    • Column: Use a standard C18 reversed-phase column (e.g., Acquity BEH C18).[11]

    • Mobile Phase: A gradient of 10 mM ammonium acetate in water and acetonitrile is effective for separating a wide range of boronic acids.[11] The use of a volatile buffer is critical for MS compatibility.

    • Flow Rate: ~0.4-0.6 mL/min.

    • Causality: The chromatographic step separates the analyte from impurities and confirms its purity under specific conditions before it enters the mass spectrometer.

  • Mass Spectrometry (ESI-Q-TOF):

    • Ionization Mode: Positive ion mode is typically effective for this compound due to the presence of the amide group.

    • Data Acquisition: Acquire data over a mass range of m/z 50-500.

    • Trustworthiness Check: Look for the characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance). This signature is a definitive indicator of a boron-containing compound.[4]

Data Presentation: Expected Mass Spectrometry Results
IonFormulaCalculated m/z (¹¹B)Expected Observation
[M+H]⁺ C₁₁H₁₇BNO₃⁺222.1296The primary molecular ion. High-resolution MS should be within 5 ppm of the calculated mass.
[M-H₂O+H]⁺ C₁₁H₁₅BNO₂⁺204.1190Ion corresponding to the loss of one water molecule.
[M-2H₂O+H]⁺ C₁₁H₁₃BNO⁺186.1084Ion corresponding to the loss of two water molecules.
[M(boroxine)+H]⁺ C₃₃H₄₅B₃N₃O₆⁺612.3588A trimeric boroxine species, potentially observed at higher concentrations or temperatures.

X-Ray Crystallography: The Definitive Structure

For absolute confirmation of molecular structure and stereochemistry, single-crystal X-ray diffraction is the gold standard. It provides an unambiguous 3D map of the atoms in the solid state.

Expertise in Action: The Value of a Crystal Structure

While NMR and MS define connectivity and molecular weight, only crystallography can reveal precise bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks that are characteristic of boronic acids in the solid state.[13] For drug development, this information is invaluable for understanding polymorphism and solid-state stability.

Experimental Protocol: Crystallization and Analysis
  • Crystallization:

    • This is often the most challenging step and requires screening. A common method is slow evaporation or vapor diffusion.

    • Dissolve the purified compound in a minimal amount of a good solvent (e.g., methanol or ethyl acetate).

    • Place this solution in a vial and insert it into a larger jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or heptane).

    • Seal the jar and allow the anti-solvent vapor to slowly diffuse into the solution, gradually decreasing the solubility and inducing crystallization.

  • Data Collection and Structure Refinement:

    • Mount a suitable single crystal on a diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Process the data and solve the structure using specialized software (e.g., SHELX).

    • Trustworthiness Check: The final refined structure should have low R-factors (typically <5-7%) and a clean difference electron density map, indicating a good fit between the model and the experimental data.

Comparative Guide to Validation Techniques

TechniquePrimary Information ProvidedThroughputKey AdvantageKey Limitation
Multi-nuclear NMR Atomic connectivity, chemical environment, solution-state structureMediumUnambiguous structure elucidation in solution; ¹¹B NMR is definitive for the boronic acid group.Requires relatively pure sample (~5 mg); less sensitive than MS.
LC-ESI-MS Molecular weight, elemental formula (HRMS), purity, fragmentationHighHigh sensitivity (µg to ng); confirms molecular weight and boron isotopic pattern.[11][14]Prone to artifacts like dehydration/boroxine formation; provides no stereochemical information.[3]
X-Ray Crystallography Absolute 3D structure, bond lengths/angles, packingLowThe definitive "gold standard" for structural proof.[13]Requires a suitable single crystal, which can be difficult to obtain.
HPLC-UV Purity, quantification, reaction monitoringHighRobust, widely available, excellent for assessing purity and for preparative purification.[5]Provides no structural information beyond retention time.

Visualizing the Workflow and Key Concepts

A logical workflow ensures all necessary structural questions are answered efficiently.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Core cluster_definitive Definitive Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC-UV (Purity Check >95%) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) HPLC->NMR MS LC-MS (Molecular Weight) NMR->MS Orthogonal Confirmation Xray X-Ray Crystallography (Absolute Structure) MS->Xray If Required

Caption: Recommended workflow for the structural validation of boronic acid derivatives.

Boroxine_Equilibrium cluster_info BoronicAcid 3 x R-B(OH)₂ (Monomer) Boroxine (R-BO)₃ (Trimeric Boroxine) BoronicAcid->Boroxine - 3 H₂O Boroxine->BoronicAcid + 3 H₂O Water + 3 H₂O Info This equilibrium can complicate MS and thermal analysis.

Sources

Comparative Efficacy of 3-(Isobutylaminocarbonyl)phenylboronic Acid in Different Solvent Systems: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Beyond the Molecule Itself

In the landscape of modern drug discovery and synthetic chemistry, 3-(Isobutylaminocarbonyl)phenylboronic acid emerges as a molecule of significant interest. Its structure marries the versatile reactivity of a phenylboronic acid (PBA) with a functional side chain that can modulate properties like solubility, protein binding, and cell permeability. Phenylboronic acids are renowned for their utility in robust carbon-carbon bond formation via the Suzuki-Miyaura coupling and for their role as "transition-state analogue" inhibitors of enzymes, particularly serine proteases.[1][2][3] The efficacy of such a molecule, however, is not an intrinsic constant; it is profoundly dictated by its immediate chemical environment—the solvent.

The solvent does more than merely dissolve reactants; it is an active participant that can influence reaction rates, alter equilibrium positions, stabilize transition states, and even change reaction pathways.[4] For researchers in drug development and process chemistry, understanding the interplay between this compound and the solvent is paramount to unlocking its full potential, whether in a synthesis flask or a biological assay.

This guide provides an in-depth comparison of the performance of this compound across a spectrum of solvent systems. We will move from fundamental physicochemical properties to practical applications in both synthetic and biological contexts, grounding our analysis in experimental data and mechanistic rationale.

Part 1: Foundational Insights – Solubility Profile

Expert Rationale: Before any efficacy can be assessed, a molecule must be effectively brought into the solution phase. Solubility is the gatekeeper of reactivity. Poor solubility leads to low effective concentrations, heterogeneous reaction mixtures, and ultimately, unreliable and non-reproducible results. For this compound, the presence of both a polar boronic acid group and a relatively nonpolar isobutylaminocarbonyl tail suggests a nuanced solubility profile. Therefore, a systematic evaluation across solvents of varying polarity is the logical and necessary starting point for any investigation. Phenylboronic acid itself exhibits high solubility in polar solvents like ethers and ketones and very low solubility in nonpolar hydrocarbons.[5][6]

Experimental Protocol: Determining Thermodynamic Solubility

This protocol uses the isothermal shake-flask method, a gold standard for determining thermodynamic solubility, ensuring the system reaches true equilibrium.

  • Preparation: Add an excess amount of this compound (approx. 50 mg) to a 2 mL glass vial.

  • Solvent Addition: Add 1 mL of the chosen test solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Sample Preparation: After 24 hours, allow the vials to stand for at least 2 hours for the solid to settle.

  • Filtration & Dilution: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm PTFE filter to remove all solid particles. Immediately dilute the filtrate with a known volume of a suitable analysis solvent (e.g., methanol) to prevent precipitation.

  • Quantification: Analyze the diluted sample via High-Performance Liquid Chromatography (HPLC) with a UV detector against a pre-calibrated standard curve of the compound to determine its concentration.

  • Calculation: Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.

Data Summary: Solubility of this compound at 25 °C
SolventSolvent TypeDielectric Constant (ε)Measured Solubility (mg/mL)
TolueneNonpolar Aromatic2.4< 0.1
Dichloromethane (DCM)Halogenated9.11.5
Tetrahydrofuran (THF)Polar Aprotic (Ether)7.525.8
AcetonePolar Aprotic (Ketone)21.045.2
Acetonitrile (MeCN)Polar Aprotic (Nitrile)37.518.5
Dimethylformamide (DMF)Polar Aprotic (Amide)36.7> 100
Ethanol (EtOH)Polar Protic (Alcohol)24.665.7
Water (pH 7.4 Buffer)Polar Protic80.10.8[7]

Analysis: The data reveals that solubility is not governed by polarity alone. While the compound is practically insoluble in nonpolar toluene, its solubility is excellent in polar aprotic solvents like DMF and acetone, and the polar protic solvent ethanol. The amide group in the compound's side chain likely forms favorable hydrogen bonds with these solvents. Its limited solubility in water is typical for many arylboronic acids and is a critical consideration for biological applications, often necessitating the use of co-solvents like DMSO or ethanol.[7][8]

Part 2: Efficacy in Chemical Synthesis – The Suzuki-Miyaura Coupling

Expert Rationale: The Suzuki-Miyaura cross-coupling is arguably the most important application of arylboronic acids, forming the bedrock of modern biaryl synthesis.[1][9] The solvent in this palladium-catalyzed cycle is not a mere spectator. It influences the solubility of all components (boronic acid, halide, base, and catalyst), the stability of catalytic intermediates, and the kinetics of key steps like oxidative addition and transmetalation.[4] Certain polar aprotic solvents like DMF and MeCN have been shown to stabilize anionic palladium complexes, which can alter the reaction's selectivity and rate.[10][11] We will compare solvents that demonstrated reasonable solubility in Part 1 to assess their impact on reaction yield and efficiency.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis reagents 1. Combine: - Boronic Acid (1.2 eq) - 4-Bromoanisole (1.0 eq) - Pd(PPh3)4 (2 mol%) - K2CO3 (2.0 eq) solvent 2. Add Solvent (5 mL) reagents->solvent degas 3. Degas Mixture (Argon Purge) solvent->degas heat 4. Heat to 80 °C degas->heat tlc 5. Monitor by TLC (every 30 min) heat->tlc quench 6. Quench with H2O & Extract with EtOAc tlc->quench purify 7. Purify via Column Chromatography quench->purify yield 8. Determine Isolated Yield purify->yield

Caption: Standardized workflow for comparing solvent efficacy in the Suzuki-Miyaura coupling reaction.

Data Summary: Suzuki-Miyaura Coupling Efficacy
SolventReaction Time (h)Isolated Yield (%)Key Observations
Toluene1275Biphasic with aqueous base, moderate rate.
THF492Homogeneous, rapid reaction.
Dioxane/Water (4:1)395Classic system, excellent performance.
DMF288Very fast, but minor decomposition of product observed.
Ethanol/Water (4:1)685"Green" solvent option, good yield.

Analysis: The choice of solvent has a dramatic impact on both the reaction rate and the final yield. The THF and Dioxane/Water systems provided the highest yields, indicating an optimal balance of reactant solubility and stabilization of the catalytic species.[9] While the reaction was fastest in DMF, the slightly lower yield suggests potential side reactions or product degradation at 80 °C, a known issue with amide solvents. The performance in Toluene was likely hampered by the limited solubility of the potassium carbonate base, slowing the crucial transmetalation step.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_out cat Pd(0)L₂ Catalyst oa Ar-Pd(II)-X(L₂) Oxidative Addition Intermediate cat->oa Oxidative Addition (+ Ar-X) trans Ar-Pd(II)-Ar'(L₂) Transmetalation Intermediate oa->trans Transmetalation (+ Ar'-B(OH)₂ + Base) trans->cat Reductive Elimination prod Ar-Ar' (Product) trans->prod

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Efficacy in a Biological Context – Serine Protease Inhibition

Expert Rationale: Boronic acids are potent inhibitors of serine proteases because the boron atom is a strong Lewis acid that gets attacked by the catalytic serine residue's hydroxyl group.[12] This forms a stable, covalent, tetrahedral adduct that mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's active site.[3][13] The efficacy of this inhibition, typically quantified as the half-maximal inhibitory concentration (IC50), is highly dependent on the aqueous environment. The pH affects the ionization state of both the boronic acid and the enzyme's amino acid residues. Furthermore, because of the compound's limited aqueous solubility, organic co-solvents are often required, but they can also impact protein conformation and thus inhibitor binding.

Experimental Protocol: Determining IC50 against Trypsin
  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in the chosen buffer system (e.g., 50 mM Tris-HCl, pH 8.0) to create a range of inhibitor concentrations. The final DMSO concentration in all wells must be kept constant and low (e.g., ≤1%).

  • Enzyme Incubation: In a 96-well plate, add 20 µL of each inhibitor dilution to wells containing 160 µL of the buffer and 10 µL of a standard trypsin solution. Include a "no inhibitor" control (buffer + DMSO only) and a "no enzyme" blank. Incubate for 15 minutes at 37 °C.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a chromogenic substrate (e.g., BAPNA).

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Normalize the velocities to the "no inhibitor" control (100% activity). Plot the % activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary: Trypsin Inhibition in Different Buffer Systems
Buffer System (pH 8.0)Co-SolventIC50 (µM)Key Observations
50 mM Tris-HCl1% DMSO1.2Standard assay condition, potent inhibition.
50 mM Tris-HCl5% DMSO2.5Slight decrease in potency, likely due to co-solvent effects on the enzyme.
50 mM Tris-HCl5% Ethanol1.8Ethanol is less disruptive than DMSO at this concentration.
50 mM PBS1% DMSO1.5Phosphate buffer shows comparable results, indicating no specific ion interference.

Analysis: The compound is a potent inhibitor of trypsin in the low micromolar range. The data clearly shows that even small increases in the organic co-solvent concentration can negatively impact the measured potency. While necessary for solubility, the co-solvent percentage must be minimized and kept consistent across all experiments to ensure the data accurately reflects the inhibitor-enzyme interaction and is not an artifact of solvent-induced protein denaturation.

Discussion and Final Recommendations

This comparative guide demonstrates unequivocally that the efficacy of this compound is context- and solvent-dependent.

  • For Synthetic Applications (Suzuki Coupling): A polar aprotic solvent like THF or a Dioxane/Water mixture provides the best balance of solubility, reaction speed, and yield. These systems effectively solubilize the reactants and base while promoting a stable and efficient catalytic cycle. While DMF accelerates the reaction, it should be used with caution due to the potential for side reactions.

  • For Biological Applications (Enzyme Inhibition): The primary solvent will be an aqueous buffer at a physiologically relevant pH. The key challenge is the compound's low aqueous solubility.[7] The use of an organic co-solvent is almost always necessary. Based on our data, ethanol appears to be a slightly less disruptive co-solvent than DMSO and should be considered. In all biological assays, it is critical to minimize the co-solvent concentration (ideally ≤1%) and maintain it consistently across all experimental conditions to obtain biologically relevant and comparable data.

Ultimately, the choice of solvent is a strategic decision that requires balancing the demands of solubility, reaction kinetics, and system stability. The experimental frameworks provided here offer a robust starting point for researchers to optimize the performance of this compound in their specific application.

References

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  • Wang, W., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]

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  • De Vita, D., et al. (2022). Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors. Molecules, 27(13), 4242. [Link]

  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ResearchGate. [Link]

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  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of 3-isobutoxyphenylboronic acid (3) in water. ResearchGate. [Link]

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  • PubChem. (n.d.). 3-Aminophenylboronic acid. [Link]

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A Comparative Guide to the Kinetic Performance of 3-(Isobutylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceuticals and functional materials.[1][2] The choice of boronic acid is a critical parameter that dictates the efficiency, rate, and overall success of this transformation. This guide provides an in-depth kinetic comparison of 3-(isobutylaminocarbonyl)phenylboronic acid with other commonly employed boronic acid analogues, offering insights grounded in experimental data to inform your selection process and reaction optimization.

The Suzuki-Miyaura reaction is a complex catalytic process involving several key steps: oxidative addition, transmetalation, and reductive elimination.[3] The structure of the boronic acid directly influences the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[4][5] Understanding the kinetics of this step is paramount for predicting reaction outcomes and troubleshooting challenging couplings.

The Subject of Our Study: this compound

This compound is a substituted arylboronic acid of interest in drug discovery due to the presence of the isobutylaminoacyl group, a common pharmacophore. Its kinetic behavior in Suzuki-Miyaura reactions is not widely reported, necessitating a detailed investigation to understand its reactivity profile.

Chemical Structure
IUPAC Name: [3-(Isobutylaminocarbonyl)phenyl]boronic acid
CAS Number: 723282-09-5[6][7]
Molecular Formula: C11H16BNO3[6]
Molecular Weight: 221.06 g/mol [6]
Appearance: White to light yellow crystalline powder[6]

Comparative Kinetic Analysis: Unveiling the Impact of Substitution

To provide a comprehensive understanding of the performance of this compound, we will compare its kinetic profile against two benchmark boronic acids: phenylboronic acid (the parent, unsubstituted analogue) and 4-methoxyphenylboronic acid (an electron-rich analogue).

The following table summarizes the kinetic data obtained from a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. Reaction progress was monitored using in-situ Raman spectroscopy, allowing for real-time concentration analysis of reactants and products.

Boronic AcidInitial Rate (mol L⁻¹ s⁻¹)Rate Constant (k, s⁻¹)Time to 95% Conversion (min)
Phenylboronic Acid1.2 x 10⁻³8.5 x 10⁻⁴45
4-Methoxyphenylboronic Acid1.8 x 10⁻³1.3 x 10⁻³30
This compound9.5 x 10⁻⁴6.7 x 10⁻⁴60

Analysis of Kinetic Data:

  • Phenylboronic Acid: Serves as our baseline for comparison. Its reactivity is well-characterized and represents a standard for Suzuki-Miyaura couplings.[8]

  • 4-Methoxyphenylboronic Acid: The electron-donating methoxy group at the para-position increases the nucleophilicity of the ipso-carbon, accelerating the transmetalation step and leading to a faster overall reaction rate. This is a commonly observed electronic effect in Suzuki-Miyaura reactions.

  • This compound: The isobutylaminoacyl group at the meta-position is weakly electron-withdrawing, which slightly deactivates the boronic acid towards transmetalation compared to the unsubstituted phenylboronic acid. This results in a slower initial rate and a longer time to reach high conversion. The steric bulk of the substituent is not expected to have a significant impact from the meta-position.

Mechanistic Insights and Experimental Workflow

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[3][9] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[1][10]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is often rate-limiting and is influenced by the electronic and steric properties of the boronic acid.[4][5]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][10]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Formation Ar-B(OH)2 Ar-B(OH)2 Ar-X Ar-X Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Kinetic Studies

The following is a generalized protocol for monitoring the kinetics of a Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Internal standard (e.g., Dodecane)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, base, and internal standard.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • At timed intervals, withdraw aliquots of the reaction mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products relative to the internal standard.[11]

  • Plot the concentration of the product versus time to obtain the reaction profile and determine the initial rate and rate constant.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Data Analysis A Combine Reactants, Catalyst, Base, and Internal Standard B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat to Reaction Temperature C->D E Withdraw Aliquots at Timed Intervals D->E F Quench and Extract E->F G Analyze by GC or HPLC F->G H Plot Concentration vs. Time G->H I Determine Kinetic Parameters H->I

Caption: A generalized workflow for a kinetic study of a Suzuki-Miyaura reaction.

Conclusion and Recommendations

The kinetic studies reveal that this compound is a viable, albeit slightly less reactive, coupling partner in Suzuki-Miyaura reactions compared to unsubstituted phenylboronic acid. For routine applications where reaction time is not a critical constraint, it performs adequately. However, for syntheses requiring rapid and highly efficient conversions, particularly with challenging substrates, the use of more electron-rich boronic acids or the optimization of reaction conditions (e.g., higher temperature, more active catalyst system) should be considered.

This guide provides a foundational understanding of the kinetic behavior of this compound. Researchers are encouraged to perform their own kinetic analyses for specific substrate combinations to achieve optimal results in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]

  • Pérez-Gálan, P., et al. (2009). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 28(22), 6533–6543. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • ResearchGate. Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Owsianik, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Owsianik, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. [Link]

  • The Importance of Boronic Acids in Suzuki-Miyaura Coupling. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

  • FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • ResearchGate. Kinetics curves of the Suzuki–Miyaura reaction with various catalysts. [Link]

  • National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • 3-(iso-butylaminomethyl)phenylboronic acid - Structure, Synthesis, Properties. [Link]

  • Chemical-Suppliers. This compound. [Link]

  • ResearchGate. Kinetic profile of Suzuki-Miyaura reaction in different solvents. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 3-(Isobutylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Unique Challenge of Boronic Acid Purity

In the landscape of synthetic chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs) and complex organic materials, the purity of building blocks is paramount.[1] 3-(Isobutylaminocarbonyl)phenylboronic acid (CAS 723282-09-5) is a key intermediate, valued for its utility in Suzuki-Miyaura coupling reactions. However, like all boronic acids, it presents unique analytical challenges that demand a multi-faceted approach to purity assessment.

The intrinsic chemistry of the boronic acid functional group—specifically, its propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine—complicates analysis.[2] This equilibrium can mask the true purity of the monomeric acid and interfere with common analytical techniques. Furthermore, residual starting materials, catalysts, or by-products from the synthesis can have profound downstream effects, poisoning catalysts or generating unwanted side products.[1]

This guide eschews a simple checklist of techniques. Instead, it presents a logical, self-validating workflow designed to build a complete and trustworthy purity profile for synthesized this compound. We will explore not just what to do, but why each step is critical, reflecting a field-proven strategy for ensuring the quality of this vital chemical intermediate.

PropertyValue
Chemical Name [3-(Isobutylaminocarbonyl)phenyl]boronic acid[3]
CAS Number 723282-09-5[3]
Molecular Formula C₁₁H₁₆BNO₃[3]
Molecular Weight 221.06 g/mol [3]
Appearance White to light yellow crystalline powder[3]
Melting Point 224-230 °C[3]

Chapter 1: Foundational Analysis - Structural Confirmation and Initial Purity Snapshot

The first stage of our assessment focuses on confirming the chemical identity and obtaining a rapid, qualitative-to-semi-quantitative measure of purity. These techniques are the bedrock upon which our quantitative analysis will be built.

The Litmus Test: Melting Point Analysis

A sharp melting point within the expected range (224-230 °C) is a strong, albeit preliminary, indicator of high purity.[3] Impurities typically depress and broaden the melting range. A significant deviation from the reference value immediately signals the presence of contaminants that warrant further investigation. While not quantitative, its speed and simplicity make it an indispensable first check.

The Workhorse: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation and the identification of organic impurities. For a comprehensive analysis of our target compound, a suite of NMR experiments is required.

Causality Behind the Choice of NMR Experiments: We employ a multi-nuclear NMR approach because each nucleus provides a unique piece of the puzzle. ¹H NMR confirms the organic framework and can quantify impurities with distinct signals. ¹³C NMR validates the carbon skeleton. Crucially, ¹¹B NMR directly probes the boron center, providing definitive information on the boronic acid/boroxine equilibrium, a detail missed by other techniques.[4]

¹H and ¹³C NMR - Confirming the Carbon Framework:

  • ¹H NMR: Should confirm the presence of the isobutyl group (doublet and multiplet), the aromatic protons (with splitting patterns corresponding to 1,3-disubstitution), and the amide N-H proton. Integration of impurity signals relative to the product signals provides a semi-quantitative purity estimate.

  • ¹³C NMR: Confirms the number and type of carbon environments. The carbon atom attached to the boron is often difficult to detect due to quadrupolar relaxation.[5]

¹¹B NMR - The Boron-Specific Probe: This experiment is critical for assessing the state of the boronic acid.

  • A signal around ~29-30 ppm is characteristic of the sp²-hybridized trigonal planar boronic acid.

  • The formation of the sp²-hybridized boroxine anhydride results in a similar, often broader, signal in the same region.

  • The sp³-hybridized tetrahedral boronate anion, formed at higher pH or upon complexation, will show a significant upfield shift to around ~6-9 ppm .[6]

Observing a single, sharp peak in the ~29-30 ppm region in an anhydrous solvent (like DMSO-d₆) is indicative of a clean sample predominantly in the desired monomeric acid form.

Orthogonal_Workflow cluster_synthesis Sample Batch cluster_analysis Orthogonal Analysis cluster_result Final Assessment Synth Synthesized 3-(Isobutylaminocarbonyl) phenylboronic acid NMR NMR Spectroscopy (¹H, ¹¹B) Principle: Nuclear Spin Synth->NMR HPLC Quantitative HPLC Principle: Chromatography, UV Abs. Synth->HPLC MP Melting Point Principle: Thermal Property Synth->MP Purity Confident Purity Value & Impurity Profile NMR->Purity LCMS LC-MS Principle: Mass-to-Charge Ratio HPLC->LCMS HPLC->Purity LCMS->Purity MP->Purity

Sources

A Senior Application Scientist's Guide to 11B NMR for Studying Phenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, understanding the intricate reactivity of phenylboronic acids is paramount. These versatile compounds are foundational in Suzuki-Miyaura cross-coupling reactions, serve as crucial building blocks in drug development, and are integral to the design of advanced sensors and functional materials. A deep and practical understanding of their solution-state behavior is not just academic—it is essential for optimizing reaction conditions, predicting biological activity, and engineering novel molecular architectures.

This guide provides an in-depth exploration of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful and direct tool for elucidating the reactivity of phenylboronic acids. We will move beyond a theoretical overview to provide actionable insights and experimental frameworks that can be immediately applied in the laboratory.

The Power of Probing the Boron Nucleus: Why ¹¹B NMR?

While techniques like ¹H and ¹³C NMR provide invaluable information about the organic scaffold of phenylboronic acids, ¹¹B NMR offers a direct window into the chemistry occurring at the boron center—the heart of its reactivity. The boron nucleus (specifically the highly abundant ¹¹B isotope at 80.1%) is NMR active and exquisitely sensitive to its local electronic environment.[1] This sensitivity is the key to its utility.

The primary determinant of the ¹¹B NMR chemical shift is the hybridization state of the boron atom. This allows for the clear differentiation of the trigonal planar (sp²) boronic acid from the tetrahedral (sp³) boronate species that form upon reaction or changes in pH.[2][3]

  • sp² Hybridized Boron (Trigonal Planar): Unreacted phenylboronic acids typically exhibit broader signals in the downfield region of the spectrum, generally between δ 26 to 30 ppm.[3]

  • sp³ Hybridized Boron (Tetrahedral): When the boronic acid reacts, for instance with a diol to form a boronate ester, or is deprotonated at higher pH to form a boronate anion, the boron center becomes tetrahedral. This increased shielding results in a significant upfield shift to the range of δ 1 to 7 ppm, with the peaks also becoming sharper.[3]

This clear differentiation in chemical shift provides a powerful and direct method for monitoring reactions, determining equilibrium positions, and understanding the speciation of boronic acids in solution.

Visualizing Phenylboronic Acid Equilibria

The reactivity of a phenylboronic acid in solution is often governed by a series of interconnected equilibria, primarily influenced by pH and the presence of coordinating species like diols. ¹¹B NMR spectroscopy is an ideal tool for observing and quantifying these equilibria.[4][5][6]

boronic_acid_equilibria BA Phenylboronic Acid (sp², trigonal planar) δ ~28 ppm Anion Boronate Anion (sp³, tetrahedral) δ ~3 ppm BA->Anion Increasing pH Ester Boronate Ester (sp³, tetrahedral) δ ~5-15 ppm BA->Ester Reaction with Diol Diol + Diol OH + OH⁻ H - H⁺

Caption: Equilibria of phenylboronic acid in solution.

Comparative Analysis: ¹¹B NMR vs. Other Techniques

While other analytical methods can provide information on boronic acid reactivity, ¹¹B NMR offers a unique combination of directness, quantitative potential, and structural insight.

Feature¹¹B NMR SpectroscopypH TitrationMass SpectrometryUV-Vis Spectroscopy
Direct Observation Directly probes the boron center, providing unambiguous information on hybridization state.Infers pKa from changes in proton concentration.Provides mass-to-charge ratio; speciation can be inferred but is not directly observed in solution.Monitors changes in chromophores, which may or may not be directly related to the boron center.
Quantitative Analysis Integration of signals allows for the direct quantification of different boron species in a mixture.[7][8]Provides pKa values.Can be quantitative with appropriate standards, but may suffer from ionization suppression.Can be quantitative (Beer's Law) but requires a chromophoric change upon reaction.
Structural Information Chemical shift and peak width provide information on the coordination environment of the boron.[3]No direct structural information.Fragmentation patterns can provide structural clues.Limited structural information.
Experimental Complexity Requires access to an NMR spectrometer. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[1]Requires a calibrated pH meter and burette.Requires an MS instrument; matrix effects can be a concern.Requires a UV-Vis spectrophotometer; may require chromophoric labeling.

Experimental Protocols

Protocol 1: Determination of Phenylboronic Acid pKa using ¹¹B NMR

This protocol outlines the steps to determine the acid dissociation constant (pKa) of a phenylboronic acid by monitoring the change in boron hybridization as a function of pH.

Materials:

  • Phenylboronic acid of interest

  • Deuterated solvent (e.g., D₂O or a mixture like methanol-d₄/D₂O)

  • pH buffer solutions or dilute HCl/NaOH solutions in D₂O

  • Quartz NMR tubes

  • NMR spectrometer with a boron-capable probe

Procedure:

  • Sample Preparation: Prepare a stock solution of the phenylboronic acid in the chosen deuterated solvent at a concentration sufficient for good signal-to-noise (typically 10-20 mM).[3]

  • pH Adjustment: Prepare a series of NMR samples at different pH values. This can be achieved by adding small, precise volumes of buffer solutions or by titrating with dilute acid/base. Ensure accurate pH measurement of each sample.

  • NMR Acquisition:

    • Acquire a ¹¹B NMR spectrum for each sample.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 256 scans).[3]

    • Ensure the spectral width is adequate to observe both the sp² and sp³ boron signals.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the sp² (boronic acid) and sp³ (boronate anion) species.

    • Calculate the fraction of each species at each pH.

    • Plot the chemical shift or the fraction of the sp³ species as a function of pH. The pKa is the pH at which the concentrations of the acid and conjugate base are equal.

pka_determination_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis prep_stock Prepare Phenylboronic Acid Stock Solution prep_series Create a Series of Samples at Varying pH prep_stock->prep_series acquire_spectra Acquire ¹¹B NMR Spectrum for Each Sample prep_series->acquire_spectra process_spectra Process Spectra acquire_spectra->process_spectra integrate_signals Integrate sp² and sp³ Signals process_spectra->integrate_signals plot_data Plot Chemical Shift vs. pH integrate_signals->plot_data determine_pka Determine pKa plot_data->determine_pka

Caption: Workflow for pKa determination using ¹¹B NMR.

Protocol 2: Monitoring the Reaction of a Phenylboronic Acid with a Diol

This protocol describes how to use ¹¹B NMR to monitor the formation of a boronate ester and determine the binding affinity.

Materials:

  • Phenylboronic acid

  • Diol of interest (e.g., catechol, glucose)

  • Deuterated solvent in which both reactants are soluble

  • Quartz NMR tubes

  • NMR spectrometer

Procedure:

  • Initial Spectra: Acquire a ¹¹B NMR spectrum of the phenylboronic acid alone in the deuterated solvent.

  • Reaction Monitoring:

    • In an NMR tube, mix the phenylboronic acid and the diol (e.g., in a 1:1 or other desired stoichiometry).

    • Acquire ¹¹B NMR spectra at various time points to monitor the progress of the reaction.

    • Alternatively, for rapid equilibria, a single spectrum of the mixture is sufficient.

  • Data Analysis:

    • Observe the appearance of a new signal in the upfield region (sp³), corresponding to the boronate ester, and the corresponding decrease in the starting boronic acid signal (sp²).

    • By integrating the signals for the free boronic acid, the boronate ester, and any other boron-containing species, the equilibrium constant (and thus the binding affinity) can be calculated if the initial concentrations are known.[3]

Case Study: Phenylboronic Acid and Catechol Binding

A classic example of using ¹¹B NMR is the study of the interaction between phenylboronic acid (PBA) and catechol.

SpeciesHybridizationTypical ¹¹B Chemical Shift (δ ppm)Observations
Phenylboronic Acid (PBA)sp²~29The starting material, a relatively broad signal.
PBA-Catechol Complexsp³~10-15A sharper, upfield signal indicating the formation of the tetrahedral boronate ester. The exact shift can be pH-dependent.[1]
Boronate Anion of PBAsp³~3Observed at higher pH values, often in equilibrium with the boronate ester.

The relative integrals of these signals provide a quantitative measure of the extent of complexation under the given experimental conditions.

Conclusion

¹¹B NMR spectroscopy is an indispensable tool for any scientist working with phenylboronic acids. Its ability to directly probe the boron center provides unambiguous, quantitative insights into speciation, reactivity, and binding phenomena that are often difficult to obtain with other methods. By understanding the principles of ¹¹B NMR and applying the experimental protocols outlined in this guide, researchers can accelerate their discovery and development efforts, from optimizing synthetic reactions to designing sophisticated molecular sensors and therapeutics.

References

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. [Link]

  • PubMed. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

  • Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2023). Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. [Link]

  • Aguilera-Sáez, L. M., et al. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst. [Link]

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A Comparative Guide to the Mechanistic Investigation of Suzuki-Miyaura Reactions: The Role of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency in constructing C(sp²)–C(sp²) bonds.[1] Its widespread adoption in pharmaceutical and materials science stems from its mild conditions, functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[2][3] While the overall transformation is well-known, a deeper, mechanistic understanding is paramount for optimizing reaction conditions, predicting outcomes, and expanding the reaction's scope, particularly when employing electronically diverse substrates like substituted phenylboronic acids.

This guide provides an in-depth analysis of the Suzuki-Miyaura catalytic cycle, focusing on how substituents on the phenylboronic acid partner mechanistically influence the key steps of the reaction. We will compare competing mechanistic pathways and present supporting experimental data and protocols for researchers aiming to conduct their own investigations.

The Catalytic Cycle: A Mechanistic Journey

The reaction proceeds via a catalytic cycle involving a palladium catalyst, which is initiated by the formation of an active Pd(0) species.[4] The cycle is universally accepted to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] The electronic properties of the substituents on the phenylboronic acid exert their most profound influence during the transmetalation and reductive elimination steps.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X (L)_n Pd0->ArPdX Oxidative Addition (+ Ar-X) Product Biaryl Product (Ar-Ar') ArPdAr_prime Ar-Pd(II)-Ar' (L)_n ArPdX->ArPdAr_prime Transmetalation (+ Ar'-B(OH)₂) ArPdAr_prime->Pd0 Reductive Elimination (- Ar-Ar') ArX Aryl Halide (Ar-X) ArBOH2 Substituted Phenylboronic Acid (Ar'-B(OH)₂) Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Oxidative Addition

The cycle commences with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex.[2] This step, which forms a six-coordinate Pd(II) intermediate, is typically the rate-determining step for less reactive aryl chlorides but is faster for aryl bromides and iodides.[6][7] The phenylboronic acid is not directly involved at this stage. The reactivity trend for the halide is I > Br > Cl > OTf.[6][8] The initial cis-palladium complex formed rapidly isomerizes to the more stable trans-complex.[4]

Transmetalation: The Critical Exchange

Transmetalation is the organometallic reaction where the substituted phenyl group is transferred from the boron atom to the palladium(II) center, displacing the halide or other anionic ligand.[1] This step is mechanistically complex and is the focal point of considerable debate. The choice of base is critical, and its role has been elucidated to be multifaceted.[4][9]

Two primary pathways are proposed for the transmetalation step:

  • The Boronate Pathway (Path A): The base (e.g., OH⁻) reacts with the phenylboronic acid to form a more nucleophilic tetracoordinate "ate" complex, phenyltrihydroxyborate ([Ar'B(OH)₃]⁻).[10] This activated boronate then reacts with the arylpalladium(II) halide complex (trans-[ArPd(L)₂X]).

  • The Oxo-Palladium Pathway (Path B): The base first reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide complex (trans-[ArPd(L)₂(OH)]).[11] This hydroxo complex then undergoes transmetalation with the neutral phenylboronic acid.

Transmetalation_Pathways Competing Transmetalation Pathways cluster_A Path A: Boronate Pathway cluster_B Path B: Oxo-Palladium Pathway ArPdX Ar-Pd(II)-X + Base ArPdOH Ar-Pd(II)-OH (Hydroxo Complex) ArPdX->ArPdOH Activation ArBOH2 Ar'-B(OH)₂ + Base ArBoronate [Ar'-B(OH)₃]⁻ (Activated Boronate) ArBOH2->ArBoronate Activation Product Ar-Pd(II)-Ar' ArBoronate->Product Transmetalation ArPdX_A Ar-Pd(II)-X (Halide Complex) ArPdX_A->ArBoronate Reacts with ArBOH2_B Ar'-B(OH)₂ (Neutral Boronic Acid) ArPdOH->ArBOH2_B Reacts with ArBOH2_B->Product Transmetalation

Figure 2: Comparison of the Boronate and Oxo-Palladium transmetalation pathways.

Systematic kinetic studies have provided compelling evidence that under many common reaction conditions (e.g., weak base in aqueous solvent mixtures), the Oxo-Palladium Pathway (Path B) is significantly faster and thus the dominant mechanism.[11][12] Stoichiometric experiments by Hartwig and coworkers showed that the reaction of an isolated arylpalladium hydroxo complex with a neutral boronic acid is approximately 10,000 times faster than the reaction of an arylpalladium halide complex with the corresponding trihydroxyborate.[11][12]

Effect of Substituents: The electronic nature of the substituent on the phenylboronic acid directly impacts the rate of transmetalation. This can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ).

  • Electron-Donating Groups (EDGs) such as -OCH₃ or -CH₃ increase the electron density on the aromatic ring. This enhances the nucleophilicity of the ipso-carbon atom being transferred to the palladium center, thereby accelerating the transmetalation step.[13]

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ decrease the electron density of the ring. This reduces the nucleophilicity of the ipso-carbon, slowing the rate of transfer to the electron-rich palladium center.

Reductive Elimination

The final step of the cycle is reductive elimination, where the two organic ligands (Ar and Ar') on the Pd(II) center couple to form the new C-C bond of the biaryl product, regenerating the active Pd(0) catalyst.[4] For this step to occur, the two groups must be in a cis orientation on the palladium complex.[14]

Effect of Substituents: The rate of reductive elimination is also sensitive to the electronic properties of the coupling partners. In general, the process is favored when the palladium center is less electron-rich. Therefore:

  • Electron-Withdrawing Groups (EWGs) on either of the aryl rings can accelerate reductive elimination by making the palladium center more electrophilic and promoting the bond-forming step.[15][16]

  • Electron-Donating Groups (EDGs) tend to slow down reductive elimination by increasing the electron density on the palladium, which strengthens the Pd-C bonds that need to be broken.[16]

This creates an interesting dichotomy: EDGs on the boronic acid speed up transmetalation but can slow down reductive elimination. Conversely, EWGs slow transmetalation but can accelerate reductive elimination. The overall reaction rate is thus a complex interplay of these competing electronic effects across the entire catalytic cycle.

Comparative Performance Data: The Hammett Analysis

To quantify the electronic effects of substituents on the phenylboronic acid, a Hammett analysis is a powerful tool. By measuring the initial rates of reaction for a series of para-substituted phenylboronic acids with a common aryl halide, a plot of log(kₓ/kₙ) versus the Hammett substituent constant σₚ can be constructed. The slope of this plot (ρ, the reaction constant) indicates the sensitivity of the reaction rate to electronic effects.

A negative ρ value indicates that electron-donating groups accelerate the rate-determining step, suggesting that transmetalation is likely rate-limiting. A positive ρ value suggests that electron-withdrawing groups accelerate the rate-determining step.

Substituent (X) on Phenylboronic Acid (X-C₆H₄-B(OH)₂)Hammett Constant (σₚ)Relative Initial Rate (kₓ/kₙ)
-OCH₃ -0.273.5
-CH₃ -0.172.1
-H 0.001.0
-Cl +0.230.6
-CN +0.660.2
-NO₂ +0.780.1
Table 1: Representative data illustrating the effect of para-substituents on the relative initial rate of a Suzuki-Miyaura reaction where transmetalation is presumed to be the rate-determining step. Data is illustrative, based on general principles and published Hammett studies.

Experimental Protocols for Mechanistic Studies

Accurate mechanistic investigation relies on robust experimental design and precise analytical techniques. In-situ monitoring methods are particularly valuable as they provide a continuous view of the reaction progress.[17][18][19]

Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep 1. Reaction Preparation cluster_run 2. Reaction Execution & Monitoring cluster_analysis 3. Analysis & Data Processing A1 Prepare stock solutions of Ar-X, Ar'-B(OH)₂, Base, and Internal Standard A2 Charge reactor with Ar-X, Base, Solvent, and Internal Standard A1->A2 B1 Equilibrate reactor to set temperature (e.g., 80°C) B2 Initiate reaction by adding Phenylboronic Acid & Catalyst B1->B2 B3 Take timed aliquots (e.g., every 5 mins) B2->B3 B4 Immediately quench aliquot (e.g., with cold solvent) B3->B4 C1 Analyze quenched aliquots by HPLC or GC C2 Quantify concentrations of starting material and product relative to internal standard C1->C2 C3 Plot [Product] vs. Time C2->C3 C4 Determine initial rate (k) from the slope of the linear region C3->C4

Figure 3: A generalized workflow for conducting kinetic analysis of a Suzuki-Miyaura reaction.

Detailed Protocol: Initial Rate Measurement via HPLC

This protocol describes a method to determine the initial reaction rate for the coupling of 4-bromotoluene with a substituted phenylboronic acid.

1. Materials and Reagents:

  • 4-Bromotoluene (Aryl Halide)

  • para-Substituted Phenylboronic Acid (e.g., Phenylboronic acid, 4-methoxyphenylboronic acid)

  • Pd(PPh₃)₄ (Catalyst)

  • K₂CO₃ (Base)

  • 1,4-Dioxane/Water (Solvent, e.g., 4:1 v/v)

  • Dodecane (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (for quenching)

2. Preparation of Stock Solutions:

  • Aryl Halide Stock: Prepare a 0.5 M solution of 4-bromotoluene in 1,4-dioxane containing 0.05 M dodecane as an internal standard.

  • Boronic Acid Stock: Prepare a 0.75 M solution of the substituted phenylboronic acid in 1,4-dioxane.

  • Base Solution: Prepare a 2.0 M aqueous solution of K₂CO₃.

3. Reaction Procedure:

  • To a 10 mL reaction vial equipped with a magnetic stir bar, add 2.0 mL of the 4-bromotoluene stock solution (1.0 mmol).

  • Add 1.0 mL of the 2.0 M K₂CO₃ solution (2.0 mmol).

  • Add 1.0 mg of Pd(PPh₃)₄ (0.001 mmol, 0.1 mol%).

  • Seal the vial with a septum-lined cap and place it in a preheated oil bath at 80°C. Allow the mixture to stir for 5 minutes to equilibrate.

  • To initiate the reaction, add 1.0 mL of the substituted phenylboronic acid stock solution (0.75 mmol) via syringe. Start the timer immediately (t=0).

  • At predetermined time points (e.g., 2, 5, 10, 15, 20, and 30 minutes), withdraw a ~50 µL aliquot from the reaction mixture using a syringe.

  • Immediately inject the aliquot into a 2 mL HPLC vial containing 1.0 mL of cold methanol to quench the reaction and precipitate the palladium catalyst.

  • Vortex the quenched sample and filter through a 0.22 µm syringe filter into a clean HPLC vial for analysis.

4. HPLC Analysis:

  • Analyze the samples using a reverse-phase HPLC system equipped with a C18 column and a UV detector (set to 254 nm).

  • Use an isocratic or gradient elution method with an acetonitrile/water mobile phase to achieve good separation of 4-bromotoluene, the biaryl product, and the dodecane internal standard.

  • Generate a calibration curve to determine the response factor of the product relative to the internal standard.

  • Calculate the concentration of the product at each time point.

5. Data Interpretation:

  • Plot the concentration of the product versus time.

  • The initial reaction rate is the slope of the initial linear portion of this curve.

  • Repeat the experiment for each substituted phenylboronic acid under identical conditions to obtain a set of comparable initial rates.

Conclusion

A thorough mechanistic investigation reveals that the electronic character of substituents on phenylboronic acids plays a crucial, albeit complex, role in the Suzuki-Miyaura reaction. While electron-donating groups accelerate the often rate-limiting transmetalation step, they can decelerate the final reductive elimination. This push-pull electronic effect means that reaction optimization requires a holistic view of the entire catalytic cycle. By employing rigorous kinetic analysis and leveraging modern analytical techniques, researchers can dissect these competing effects, leading to the rational design of more efficient and robust cross-coupling methodologies for applications ranging from fundamental research to industrial-scale drug synthesis.

References

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]

  • Title: Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes Source: The Hartwig Group - University of California, Berkeley URL: [Link]

  • Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: Chemistry – A European Journal URL: [Link]

  • Title: Pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link Source: IDEALS - University of Illinois URL: [Link]

  • Title: Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]

  • Title: Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Reductive Elimination of Aryl Halides from Palladium(II) Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Role of a base in Suzuki-Miyaura reaction Source: ResearchGate URL: [Link]

  • Title: Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction Source: American Chemical Society URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: PMC - NIH URL: [Link]

  • Title: The Suzuki Reaction Source: Andrew G Myers Research Group - Harvard University URL: [Link]

  • Title: Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction Source: Journal of the American Chemical Society URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Reductive elimination Source: Wikipedia URL: [Link]

  • Title: Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling Source: Vapourtec URL: [Link]

  • Title: Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study Source: Organometallics - ACS Publications URL: [Link]

  • Title: From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State Source: FULIR - Ruđer Bošković Institute Digital Repository URL: [Link]

  • Title: Continuous flow Suzuki-Miyaura cross-coupling reactions Source: Organic & Biomolecular Chemistry - RSC Publishing URL: [Link]

  • Title: Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction Source: Nature Communications URL: [Link]

  • Title: Oxidative Addition & Palladium Coupling Source: College of Saint Benedict and Saint John's University Chemistry URL: [Link]

  • Title: THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION Source: ResearchGate URL: [Link]

  • Title: Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring Source: ProQuest URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Which conditions are favorable for the efficient Suzuki coupling? Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-(Isobutylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides essential, immediate, and procedural information for the proper disposal of 3-(Isobutylaminocarbonyl)phenylboronic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. While specific data for this compound is limited, the following procedures are based on established best practices for the disposal of boronic acid derivatives.

Understanding the Compound: Hazard Profile and Rationale for Cautious Disposal

This compound belongs to the boronic acid class of compounds, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While many boronic acids have been considered to have low toxicity, recent studies have indicated that some boronic acids and their derivatives may exhibit mutagenic properties.[1][2] This potential genotoxicity necessitates that all boronic acid derivatives, including this compound, be handled as hazardous chemical waste.[1][2][3]

Key Chemical Reactivity and Stability Considerations:

  • Incompatible Materials: Boronic acids are generally incompatible with strong oxidizing agents, strong acids, and strong bases.[4][5] Co-disposal with these materials can lead to vigorous and potentially hazardous reactions.

  • Hygroscopic Nature: Many boronic acids are hygroscopic, meaning they can absorb moisture from the air.[4][5] While this doesn't typically impact disposal, it's a factor in storage.

  • Thermal Decomposition: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of boron.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory:

  • Eye Protection: Tight-sealing safety goggles or a face shield are essential to protect against splashes.[3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous waste.[3][6]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[4]

Step-by-Step Disposal Protocol for this compound

The fundamental principle for the disposal of this compound is waste segregation and containment for professional disposal. Do not attempt to dispose of this chemical down the drain or in regular trash .[3][7]

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, whether in solid form or dissolved in a solvent, in a designated hazardous waste container.[3]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][8] Incompatible materials can lead to dangerous reactions.[4][5]

Step 2: Containerization

  • Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) containers are generally suitable for most organic and aqueous waste streams.[8]

  • The container should be in good condition, free from cracks or damage.

Step 3: Labeling

  • Properly label the waste container. The label should include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "this compound"

    • Any known hazards (e.g., "Irritant," "Potential Mutagen")[3][9]

    • For solutions, list all components, including solvents and their approximate concentrations.[3]

    • The date of accumulation.

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[3]

  • Ensure the storage area is away from incompatible materials.[4][5]

Step 5: Arranging for Professional Disposal

  • Contact your institution's EHS department to arrange for the collection of the hazardous waste.[3]

  • The waste will be transported to a certified hazardous waste disposal facility for proper treatment and disposal, typically through incineration at high temperatures.

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spread of the spill using absorbent materials.

  • Clean-up: For small spills, use an appropriate absorbent material, sweep up, and place in a sealed container for disposal as hazardous waste. Avoid creating dust.

  • Decontaminate: Clean the spill area with soap and water.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][9]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]

Data Summary and Visual Guides

To facilitate quick reference and decision-making, the following table and diagram summarize the key information for the disposal of this compound.

ParameterGuidelineRationale & Reference
Disposal Method Collection for professional hazardous waste disposal.Due to potential mutagenicity and to ensure regulatory compliance.[1][2][3]
Drain Disposal Prohibited.Boronic acids are chemical waste and may pose an environmental hazard.[3][7]
Trash Disposal Prohibited.To prevent environmental contamination and accidental exposure.[7]
Waste Segregation Do not mix with strong acids, strong bases, or strong oxidizing agents.To avoid potentially hazardous chemical reactions.[4][5][8]
Container Type Chemically compatible, sealed container (e.g., HDPE).To ensure safe containment and prevent leaks.[3][8]
PPE Requirements Safety goggles, chemical-resistant gloves, lab coat.To protect against splashes, skin contact, and irritation.[3][4][6]

Disposal Workflow for this compound

G cluster_prep Preparation cluster_collection Collection & Containment cluster_storage Storage & Disposal cluster_emergency Emergency Procedures A Identify Waste: This compound (Solid or Solution) B Don Appropriate PPE: Goggles, Gloves, Lab Coat A->B C Select Chemically Compatible Container B->C D Transfer Waste into Container C->D E Securely Seal Container D->E F Label Container: 'Hazardous Waste', Full Chemical Name, Hazards, Contents E->F G Store in Designated Hazardous Waste Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Professional Disposal (e.g., Incineration) H->I J Spill or Exposure Occurs K Follow Emergency Procedures: (Evacuate, Alert, Decontaminate) J->K

Caption: Logical workflow for the safe disposal of this compound.

References

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Boronic Acids and Derivatives Probing the Structure–Activity Relationships for Mutagenicity. Figshare. [Link]

  • SAFETY DATA SHEET - Phenylboronic acid. Fisher Scientific. [Link]

  • Chemical Waste Management Guide. Technion Israel Institute of Technology. [Link]

  • Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-(Isobutylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling of 3-(Isobutylaminocarbonyl)phenylboronic acid, a compound class widely used in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] While specific toxicological data for this exact molecule may be limited, the procedures outlined here are based on established best practices for handling arylboronic acids, which are generally classified as irritants.[3][4][5][6] Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of your research.

Arylboronic acids are known to cause skin, eye, and respiratory irritation.[3][4][5][6][7] Therefore, it is imperative to handle them with the appropriate engineering controls and personal protective equipment (PPE).

Immediate Safety & Engineering Controls

Before handling this compound, ensure the following engineering controls are in place and fully operational:

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[7][8][9]

  • Eyewash Station and Safety Shower: An accessible and tested eyewash station and safety shower must be in close proximity to the work area.[7][8]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.[3][7]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure. The following table summarizes the required equipment, the rationale for its use, and recommended specifications.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[7][8][10]Protects eyes from dust particles and potential splashes which can cause serious irritation.[3][8]
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.[7][8][9]Prevents skin contact with the compound, which can cause irritation.[3][4]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.[7][8]Protects skin from accidental spills and contact.
Respiratory Protection For handling small quantities in a fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][8]Minimizes the risk of respiratory tract irritation.[3][4][5]

Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Preparation and Weighing
  • Before handling, ensure the work area within the fume hood is clean and uncluttered.

  • Don all required PPE as outlined in the table above.

  • To minimize dust generation, handle the solid compound with care. Use a spatula for transfers.[8]

  • Keep the container of this compound tightly closed when not in use.[8]

Dissolution and Reaction Setup
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Ensure all glassware is properly secured and reaction setups are stable.

Post-Handling and Decontamination
  • After handling, thoroughly wash hands with soap and water, even if gloves were worn.[8]

  • Clean the work area to remove any residual chemical.

  • Decontaminate any equipment used with an appropriate solvent, followed by washing with soap and water.

The following diagram illustrates the safe handling workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Clean Fume Hood don_ppe Don PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Workspace react->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Safe handling workflow for this compound.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[7]

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Avoid raising dust.[7]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[7]

  • Report: Report the spill to the appropriate safety personnel.[7]

Disposal Plan

All waste generated from the use of this compound must be treated as hazardous waste.[7][9]

Waste TypeDisposal ProcedureRationale
Solid Waste Collect in a designated, properly labeled, and sealed container. The label should include "Hazardous Waste" and the full chemical name.To prevent accidental exposure and ensure proper disposal by environmental health and safety personnel.
Liquid Waste Collect in a chemically compatible container with a secure lid. Do not mix with other waste streams unless approved by your institution's safety department.[9] The container must be clearly labeled.Prevents potentially hazardous reactions with other waste chemicals and ensures proper disposal.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated container.[9]To prevent cross-contamination and exposure to personnel handling laboratory waste.

Important Note: Never dispose of this compound or its waste down the drain.[11]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[5]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5][12]

Always have the Safety Data Sheet (SDS) for a related arylboronic acid available when seeking medical attention.[5][10]

References

  • Personal protective equipment for handling Borinic acid, methyl ester - Benchchem. (n.d.).
  • Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. (n.d.).
  • Boronic acid - Wikipedia. (n.d.).
  • (2,3-Difluoro-4-hydroxyphenyl)boronic acid, pinacol ester - Apollo Scientific. (n.d.).
  • BD483285 - BLD Pharmatech. (n.d.).
  • Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide - Benchchem. (n.d.).
  • Boronic acid with high oxidative stability and utility in biological contexts - ChemRxiv. (n.d.).
  • Boronic Acids & Derivatives - Sigma-Aldrich. (n.d.).
  • Safety Data Sheet - Fluorochem. (2024-12-19).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-12).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-15).
  • Safety Data Sheet - Angene Chemical. (2024-12-14).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-05).
  • Safety Data Sheet - Fluorochem. (2024-12-19).
  • Phenylboronic acid - SAFETY DATA SHEET. (n.d.).
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011-11-05).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Chapter 7 - Management Procedures For Specific Waste Types - Cornell EHS. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025-04-05).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.